molecular formula C11H20O5 B1141467 Pentaerythritol trimethacrylate CAS No. 105644-03-9

Pentaerythritol trimethacrylate

Katalognummer: B1141467
CAS-Nummer: 105644-03-9
Molekulargewicht: 232.2735
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentaerythritol trimethacrylate is a multifunctional methacrylate monomer that serves as a critical crosslinking agent in the synthesis of advanced polymers. Its molecular structure, featuring three polymerizable methacrylate groups, enables the formation of highly crosslinked three-dimensional networks upon free radical polymerization, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting materials . This crosslinking capability is harnessed in diverse research and industrial applications. It is extensively used in ultraviolet (UV)-curable and electron beam (EB)-curable formulations for high-performance coatings, inks, and adhesives, where it contributes to rapid curing, superior surface hardness, and excellent abrasion resistance . In material science, it is a key component in the creation of polymer composites, including those reinforced with fiberglass for structural applications, and is employed in polymer-impregnated concrete and specialty plastics to improve impact resistance and durability . Furthermore, its utility extends to the production of photopolymer printing plates, photoresists in electronics, and as a modifier for other resins to tailor their physical properties . Researchers also utilize this compound in the development of hydrogels and porous polymer networks, where the balance between its crosslink density and the remaining hydroxyl group can be exploited to control swelling behavior and porosity, making it valuable for chromatographic applications and controlled release systems . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[2-(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O7/c1-11(2)14(19)22-8-17(7-18,9-23-15(20)12(3)4)10-24-16(21)13(5)6/h18H,1,3,5,7-10H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDXBRVLWDGRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909644
Record name Tetramethylolmethane trimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3524-66-1
Record name Tetramethylolmethane trimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3524-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol trimethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2-(hydroxymethyl)-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetramethylolmethane trimethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)-2-[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pentaerythritol trimethacrylate synthesis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Mechanism and Kinetics of Pentaerythritol (B129877) Trimethacrylate

Executive Summary

Pentaerythritol trimethacrylate (PETMA) is a trifunctional monomer prized for its high crosslink density and rapid curing characteristics, making it a critical component in the formulation of coatings, adhesives, inks, and other polymer systems. This technical guide provides a comprehensive overview of the synthesis of PETMA, focusing on its core reaction mechanism, kinetics, and detailed experimental protocols. The primary synthesis route is the direct acid-catalyzed esterification of pentaerythritol with methacrylic acid. This document outlines the mechanistic steps, discusses the kinetic factors influencing reaction rates and yield, and presents tabulated quantitative data on reaction conditions. Furthermore, detailed experimental procedures and process-flow visualizations are provided to aid researchers in the practical application of this knowledge.

Core Synthesis Mechanism

The industrial production of this compound is predominantly achieved through the direct esterification of pentaerythritol with methacrylic acid.[1][2] This is a reversible equilibrium reaction where three of the four hydroxyl groups of pentaerythritol react with the carboxyl group of methacrylic acid to form ester linkages, with water as a byproduct.[3]

The overall reaction can be summarized as: C(CH₂OH)₄ + 3 CH₂(CH₃)COOH ⇌ C(CH₂OCOC(CH₃)=CH₂)₃(CH₂OH) + 3 H₂O

To achieve high yields of the desired trimethacrylate, the reaction equilibrium must be shifted towards the products. This is accomplished by the continuous removal of water from the reaction mixture, often by azeotropic distillation under vacuum.[3]

Acid Catalysis

The esterification is almost exclusively performed under acid catalysis, as base-catalyzed conditions would promote the premature and uncontrolled polymerization of the methacrylate (B99206) monomers.[3] The mechanism of acid catalysis involves the protonation of the carbonyl oxygen of methacrylic acid by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. A subsequent elimination of a water molecule yields the ester. This process is repeated to achieve the desired degree of esterification.

Catalytic systems are broadly categorized as homogeneous or heterogeneous:

  • Homogeneous Catalysts : Strong mineral acids like sulfuric acid have been traditionally used. However, organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid are more common due to their high catalytic activity.[4]

  • Heterogeneous Catalysts : Solid acid catalysts, including sulfonic acid functionalized polymeric resins (e.g., Amberlite IR-120) and silicotungstic acid, offer significant advantages in product purification, as they can be easily removed by filtration.[3]

Role of Polymerization Inhibitors

Methacrylic acid and its esters are highly susceptible to free-radical polymerization, especially at the elevated temperatures required for esterification.[1] To prevent this unwanted side reaction, which would lead to gelation and reduced product yield, polymerization inhibitors are a critical component of the reaction mixture.[4] Common inhibitors include hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), p-tert-butylcatechol, and phenothiazine. Often, a combination of inhibitors is used to ensure stability throughout the process.[4][5]

Reaction Kinetics

The kinetics of the esterification of pentaerythritol with methacrylic acid is complex due to the presence of multiple, consecutive-competitive reactions leading to mono-, di-, tri-, and tetra-esters. While specific kinetic models for PETMA are not extensively detailed in publicly available literature, the principles can be inferred from studies on related systems, such as the esterification of pentaerythritol with acrylic acid or methacrylic acid with simpler alcohols.[6][7]

The reaction rate is primarily influenced by:

  • Temperature : The reaction rate increases significantly with temperature. Typical industrial processes operate between 70°C and 120°C.[3][4] Higher temperatures provide the necessary activation energy but also increase the risk of polymerization. A kinetic study on the related synthesis of pentaerythritol diacrylate showed that reaction rate constants increase substantially in the 100–130°C range.[3] For the mono-esterification step in that system, an activation energy of 34.57 kJ·mol⁻¹ was reported.[7]

  • Catalyst Concentration : The rate is dependent on the concentration of the acid catalyst. Generally, increasing the catalyst loading enhances the reaction rate.[8] For solid catalysts, the rate is also influenced by mass transfer limitations.

  • Molar Ratio of Reactants : Using an excess of methacrylic acid can help shift the equilibrium towards the products, though this complicates purification. The molar ratio is a key parameter optimized in industrial processes.[9]

Kinetic models for the esterification of methacrylic acid with alcohols are often derived using a pseudo-homogeneous approach, where the forward reaction (esterification) is considered second-order (first-order with respect to both the acid and the alcohol), and the reverse reaction (hydrolysis) is second-order (first-order with respect to the ester and water).[6] More complex models like the Langmuir-Hinshelwood (L-H) mechanism are used for heterogeneous catalysis to account for the adsorption of reactants onto the catalyst surface.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of pentaerythritol acrylates and methacrylates, compiled from various sources.

Table 1: Typical Reaction Conditions

Parameter Value Range Source(s)
Reaction Temperature 70 - 120 °C [3][4]
Pressure -0.05 to -0.098 MPa (Vacuum) [3]
Reaction Time 3 - 7 hours [4]

| Molar Ratio (Acid:Alcohol) | 0.3 - 3.0 |[9][11] |

Table 2: Catalyst Systems and Concentrations

Catalyst Type Catalyst Example Typical Concentration (wt%) Source(s)
Homogeneous p-Toluenesulfonic Acid (p-TSA) 0.5 - 5.0 [8]
Homogeneous Methanesulfonic Acid - [4]
Homogeneous Sulfuric Acid 0.5 - 4.0 [11]
Heterogeneous Sulfonic Acid Resin (e.g., Amberlite) 1.0 - 30.0 [8]

| Heterogeneous | Silicotungstic Acid | - |[4] |

Table 3: Common Polymerization Inhibitors and Concentrations

Inhibitor Typical Concentration (ppm) Source(s)
Hydroquinone (HQ) 100 - 250 [4]
Hydroquinone Monomethyl Ether (MEHQ) 300 - 400 [1][2]
p-Hydroxyanisole 100 - 500 [4]
Phenothiazine 50+ [4]

| Copper Sulfate | 300+ |[4] |

Experimental Protocols

The following are representative methodologies for the synthesis of this compound, adapted from patent literature.

Protocol 1: Synthesis using a Homogeneous Catalyst (p-TSA)
  • Reactor Setup : Charge a reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser with 350g of pentaerythritol, 600g of acrylic acid (or methacrylic acid), 10g of p-toluenesulfonic acid, and 400g of toluene (B28343) (as an azeotropic solvent).[4]

  • Inhibitor Addition : Add a polymerization inhibitor cocktail to the mixture, for example: 100 ppm hydroquinone, 100 ppm p-hydroxyanisole, 50 ppm phenothiazine, and 300 ppm copper sulfate.[4]

  • Initial Reaction : Stir the mixture thoroughly. Open the steam valve to slowly heat the reactor, controlling the temperature to reach 70°C and maintain for 30 minutes.[4]

  • Azeotropic Reflux : Continue heating to raise the temperature to between 80-115°C to initiate azeotropic reflux. Continuously remove the water collected in the Dean-Stark trap.[4]

  • Reaction Monitoring & Completion : Maintain reflux for 3-5 hours. The reaction progress can be monitored by measuring the acid number of the reaction mixture. Once the desired acid number is reached, terminate the reaction.[4]

  • Workup : Cool the reaction mixture. Add a sodium carbonate solution to neutralize the acid catalyst, followed by washing with a sodium chloride solution. Extract the upper organic phase.[4]

  • Purification : Separate the solvent from the organic phase via vacuum distillation to yield the final product.[4]

Protocol 2: Synthesis using a Solid Acid Catalyst
  • Reactor Setup : In a 500ml three-necked flask equipped with a stirrer and vacuum distillation setup, add 75g of pentaerythritol, 131g of acrylic acid (or methacrylic acid), 4.5g of a solid acid catalyst (e.g., sulfonic acid resin), and 0.5g of MEHQ as an inhibitor.

  • Initial Esterification : Stir the mixture at room temperature for 2 hours to initiate esterification.

  • Vacuum Reaction : Apply a vacuum to the system, controlling the pressure at approximately 0.098 MPa. Heat the flask to 98°C to promote reflux and continuously remove the water generated.

  • Reaction Completion : Continue the reaction for approximately 2 hours, monitoring the acid number of the solution. When the acid number reaches a target value (e.g., 50 mgKOH/g), stop heating.

  • Purification : Cool the mixture to room temperature. The solid catalyst can be removed by simple filtration. The excess acrylic acid can be removed by vacuum distillation to obtain the final product.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and core chemical mechanism.

Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactants & Additives cluster_process Process Steps cluster_output Output Pentaerythritol Pentaerythritol Charge_Reactor 1. Charge Reactor Pentaerythritol->Charge_Reactor Methacrylic_Acid Methacrylic_Acid Methacrylic_Acid->Charge_Reactor Catalyst Acid Catalyst Catalyst->Charge_Reactor Inhibitor Polymerization Inhibitor Inhibitor->Charge_Reactor Solvent Azeotropic Solvent Solvent->Charge_Reactor Reaction 2. Heat & Reflux (70-120°C) Charge_Reactor->Reaction Water_Removal 3. Azeotropic Water Removal Reaction->Water_Removal Neutralization 4. Neutralization & Washing Reaction->Neutralization Water_Removal->Reaction Byproduct Water Water_Removal->Byproduct Purification 5. Solvent Removal & Filtration Neutralization->Purification Product Pentaerythritol Trimethacrylate Purification->Product

Caption: High-level workflow for the synthesis of PETMA.

Esterification_Mechanism Acid-Catalyzed Esterification Mechanism cluster_step1 Step 1: Protonation of Methacrylic Acid cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Water Elimination cluster_step4 Step 4: Deprotonation MA Methacrylic Acid (R-COOH) MA_H Protonated Acid [R-C(OH)2]+ MA->MA_H + H+ H H+ (from Catalyst) Intermediate Tetrahedral Intermediate PE Pentaerythritol (R'-OH) PE->Intermediate Protonated_Ester Protonated Ester MA_H_ref Protonated Acid MA_H_ref->Intermediate Nucleophilic attack by R'-OH Intermediate_ref Tetrahedral Intermediate Intermediate_ref->Protonated_Ester - H2O Water Water (H2O) Ester Ester Product (R-COOR') Protonated_Ester_ref Protonated Ester Protonated_Ester_ref->Ester - H+ H_regen H+ (Catalyst Regenerated)

Caption: The core mechanism of acid-catalyzed esterification.

References

In-Depth Spectroscopic Analysis of Pentaerythritol Trimethacrylate using NMR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) trimethacrylate (PETRIM), a multifunctional monomer, is a critical component in the formulation of various polymers used in dental materials, coatings, and drug delivery systems. The degree of methacrylation and the purity of the monomer are paramount as they directly influence the physicochemical properties of the resulting polymer, such as crosslink density, mechanical strength, and biocompatibility. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of PETRIM. This technical guide provides an in-depth overview of the spectroscopic analysis of PETRIM using ¹H and ¹³C NMR, including detailed experimental protocols and data interpretation.

It is important to note that commercially available "pentaerythritol trimethacrylate" is often a technical-grade mixture containing the di-, tri-, and tetra-methacrylate esters of pentaerythritol. This guide will address the analysis of such mixtures, drawing upon data from technical reports and spectral databases of related compounds to facilitate the identification of the constituent components.

Experimental Protocols

A standardized protocol for the NMR analysis of viscous methacrylate (B99206) monomers is essential for obtaining high-quality, reproducible spectra.

Sample Preparation

Given the viscous nature of pentaerythritol methacrylates, proper sample preparation is crucial for achieving high-resolution spectra.

  • Sample Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that can effectively dissolve the sample. Chloroform-d (CDCl₃) is a common choice. For viscous samples, ensuring complete dissolution may require gentle warming or vortexing.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. If necessary, gently warm the mixture to aid dissolution. Ensure the final solution is homogeneous and free of air bubbles.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The sample height in the tube should be sufficient to cover the NMR probe's detection coils, typically around 4-5 cm.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually appropriate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is suitable for most organic molecules.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the constituent parts of pentaerythritol methacrylate esters. The data for the technical grade mixture is based on the analysis of "Pentaerythritol Triacrylate (Technical Grade)" by the National Toxicology Program, which is a mixture of the di-, tri-, and tetra-acrylates. Reference data for pentaerythritol tetramethacrylate is also provided for comparison.

Table 1: ¹H NMR Spectral Data of Pentaerythritol Methacrylates

Assignment Functional Group Expected Chemical Shift (δ) in ppm Multiplicity
a Methacrylate CH₂ (cis to C=O)~6.1s
b Methacrylate CH₂ (trans to C=O)~5.6s
c Ester CH₂ (-CH₂-O-C=O)~4.2s
d Free CH₂OH~3.7s
e Methacrylate CH₃~1.9s
f Central Quaternary Carbon(No Protons)-

Note: The chemical shifts can vary slightly depending on the solvent and the specific ester (di-, tri-, or tetra-methacrylate).

Table 2: ¹³C NMR Spectral Data of Pentaerythritol Methacrylates

Assignment Functional Group Expected Chemical Shift (δ) in ppm (Pentaerythritol Tetramethacrylate)
g Carbonyl C=O~167
h Quaternary Olefinic Carbon~136
i Methylene (B1212753) Olefinic Carbon (=CH₂)~126
j Ester CH₂ (-CH₂-O-C=O)~62
k Central Quaternary Carbon~43
l Free CH₂OH~61
m Methacrylate CH₃~18

Note: The chemical shifts for the technical grade mixture will show multiple peaks in the regions of the esterified and free methylene groups, corresponding to the different ester congeners.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an NMR experiment and the chemical structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Setup Experiment (¹H, ¹³C Parameters) load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Peak Integration & Assignment phase_baseline->integrate report report integrate->report Final Report

An In-depth Technical Guide to FTIR Spectrum Analysis of Pentaerythritol Trimethacrylate for Functional Group Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) trimethacrylate (PETMA) is a trifunctional monomer widely utilized in the formulation of polymers for various applications, including dental composites, coatings, and drug delivery systems. Its utility stems from the presence of three reactive methacrylate (B99206) groups, which enable the formation of highly cross-linked polymer networks. A thorough understanding of its chemical structure and the identification of its key functional groups are paramount for predicting its reactivity, polymerization kinetics, and the properties of the resulting polymer. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular vibrations and, consequently, the functional groups present in a sample. This technical guide provides an in-depth analysis of the FTIR spectrum of pentaerythritol trimethacrylate, a detailed experimental protocol for obtaining the spectrum, and a comprehensive identification of its characteristic functional groups.

Chemical Structure of this compound

This compound is an ester of pentaerythritol and methacrylic acid. Its structure consists of a central quaternary carbon atom bonded to four CH2 groups. Three of these are esterified with methacrylate groups, while one remains as a primary alcohol (hydroxymethyl group). The presence of both methacrylate and hydroxyl functional groups imparts unique properties to the molecule.

Caption: Chemical structure of this compound.

FTIR Spectrum Analysis and Functional Group Identification

The FTIR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the key absorption peaks, their corresponding vibrational modes, and the functional groups responsible for these vibrations.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3500O-H stretchingHydroxyl (-OH)
~2960C-H asymmetric stretchingMethyl (-CH₃)
~2870C-H symmetric stretchingMethylene (-CH₂)
~1720C=O stretchingEster Carbonyl
~1636C=C stretchingAcrylate (B77674)
~1450C-H bendingMethyl/Methylene
~1160C-O stretchingEster
~985=C-H bending (out-of-plane)Acrylate
~810=C-H waggingAcrylate

Detailed Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique ideally suited for the analysis of viscous liquids and polymers like this compound, as it requires minimal sample preparation.

1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound sample.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

2. Sample Preparation:

  • Due to its viscous nature, this compound can be analyzed directly without any dilution.

  • Ensure the sample is at room temperature and homogeneous.

3. Instrument Setup and Background Collection:

  • Turn on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure a stable infrared source and detector response.

  • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone (B3395972) to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Record a background spectrum. This is a crucial step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

4. Sample Analysis:

  • Place a small drop of the this compound sample directly onto the center of the ATR crystal.

  • If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Collect the sample spectrum. The typical data acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

5. Data Processing and Analysis:

  • The collected sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups to confirm the chemical structure of this compound.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR spectrum analysis of a chemical compound for functional group identification.

cluster_0 Experimental Phase cluster_1 Data Processing & Analysis cluster_2 Interpretation & Reporting A Sample Preparation B Instrument Setup & Background Scan A->B C Sample Spectrum Acquisition B->C D Baseline Correction & Peak Picking C->D Raw Data E Peak Assignment to Vibrational Modes D->E F Functional Group Identification E->F G Structural Confirmation F->G H Report Generation G->H

Caption: Logical workflow of FTIR spectrum analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of monomers like this compound. By analyzing the positions and intensities of the absorption bands in the FTIR spectrum, researchers can confidently identify the key functional groups, including the hydroxyl, ester, and acrylate moieties. This information is critical for quality control, understanding polymerization behavior, and designing novel polymeric materials with tailored properties for advanced applications in the pharmaceutical and materials science fields. The provided experimental protocol offers a reliable method for obtaining high-quality FTIR spectra of this viscous monomer.

Pentaerythritol Trimethacrylate: A Technical Guide to its Thermal Properties and Decomposition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol trimethacrylate (PETMA) is a trifunctional monomer utilized in the formation of crosslinked polymer networks for various applications, including in the biomedical and pharmaceutical fields. A thorough understanding of its thermal properties and decomposition behavior is critical for ensuring material stability, predicting product lifespan, and controlling manufacturing processes. This technical guide provides an in-depth analysis of the thermal characteristics of PETMA, including a summary of its thermal transitions and a detailed examination of its decomposition pathway. Experimental protocols for key analytical techniques are also presented to aid researchers in their own investigations.

Thermal Properties of this compound

The thermal properties of crosslinked poly(this compound) [poly(PETMA)] are crucial for determining its processing parameters and its performance at elevated temperatures. The key thermal events are the glass transition and thermal decomposition.

Data Summary

Quantitative data on the thermal properties of pure, crosslinked poly(PETMA) is not extensively available in the public domain. However, based on the typical behavior of crosslinked poly(methacrylates), the following table summarizes the expected thermal properties. Researchers should consider these as estimated values and are encouraged to perform specific analyses for their particular poly(PETMA) formulation.

Thermal PropertyDescriptionRepresentative Value (°C)Analytical Technique
Glass Transition Temperature (Tg) The temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range. For highly crosslinked polymers like poly(PETMA), the Tg is expected to be significantly elevated.> 100 °C (estimated)Differential Scanning Calorimetry (DSC)
Decomposition Onset Temperature (Tonset) The temperature at which the material begins to lose mass due to thermal degradation. This is a key indicator of the material's thermal stability.300 - 350 °C (estimated)Thermogravimetric Analysis (TGA)
Temperature of Maximum Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest. This corresponds to the peak of the derivative thermogravimetric (DTG) curve.350 - 450 °C (estimated)Thermogravimetric Analysis (TGA)

Thermal Decomposition Analysis

The thermal decomposition of poly(PETMA) is a complex process involving the breaking of chemical bonds at elevated temperatures. Understanding this process is vital for predicting the degradation products and the overall stability of the material.

Decomposition Pathway

Based on studies of other poly(methacrylates), the primary decomposition mechanism for poly(PETMA) is expected to be chain scission followed by depolymerization, leading to the reversion of the polymer to its constituent monomer, PETMA.[1] Further fragmentation at higher temperatures would likely lead to the formation of smaller volatile molecules.

The following diagram illustrates a generalized decomposition pathway for a methacrylate (B99206) polymer.

DecompositionPathway Polymer Poly(PETMA) Network Monomer This compound (PETMA) Monomer Polymer->Monomer Depolymerization (Primary Pathway) Fragments Smaller Volatile Fragments (e.g., methacrylic acid, CO, CO2) Monomer->Fragments Further Fragmentation (Higher Temperatures)

A generalized decomposition pathway for poly(methacrylate) networks.
Decomposition Products

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key analytical techniques used to characterize the thermal properties and decomposition of poly(PETMA).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of poly(PETMA).

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample of cured poly(PETMA) (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, the DTG curve), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of poly(PETMA).

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, uniform sample of cured poly(PETMA) (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere, typically nitrogen, with a constant flow rate.

    • Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

      • First Heating Scan: Heat from ambient temperature to a temperature above the expected Tg (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

      • Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Reheat the sample at the same rate as the first scan. The Tg is determined from the second heating scan.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step-like change in the baseline of the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the thermal decomposition products of poly(PETMA).

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Preparation: A very small amount of cured poly(PETMA) (typically 50-200 µg) is placed in a pyrolysis sample tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 750 °C) in an inert atmosphere (helium). This causes the polymer to decompose into smaller, volatile fragments. A preliminary degassing step at a lower temperature (e.g., 300-500 °C) can be used to remove any residual volatile compounds before pyrolysis.[1]

    • Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by the carrier gas. The GC separates the different components of the mixture based on their boiling points and interactions with the stationary phase of the column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This produces a mass spectrum for each component, which acts as a "molecular fingerprint."

  • Data Analysis: The mass spectra of the separated components are compared to a library of known spectra (e.g., NIST library) to identify the individual decomposition products.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the thermal analysis of poly(PETMA).

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Sample Cured Poly(PETMA) Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC PyGCMS Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->PyGCMS TGA_Data Thermal Stability Decomposition Profile TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data

Workflow for the thermal analysis of poly(PETMA).

Conclusion

This technical guide has provided a comprehensive overview of the thermal properties and decomposition analysis of this compound. While specific experimental data for poly(PETMA) is limited in publicly accessible literature, this guide offers a framework for its characterization based on the established behavior of related poly(methacrylate) systems. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important biomaterial, enabling them to conduct robust thermal analyses and ensure the quality and stability of their products. It is strongly recommended that researchers perform their own specific analyses to determine the precise thermal properties of their unique poly(PETMA) formulations.

References

The Genesis of a Crosslinking Staple: Early Studies and Discovery of Pentaerythritol Trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) trimethacrylate (PETA), a trifunctional acrylic ester monomer, is a cornerstone in the formulation of a diverse array of polymeric materials, including coatings, inks, adhesives, and dental resins. Its prominence stems from its ability to form highly crosslinked networks upon polymerization, imparting exceptional hardness, chemical resistance, and thermal stability to the final product. While the precise moment of its initial synthesis is not prominently documented in readily available literature, its discovery can be understood as a logical progression in the field of polymer chemistry, building upon the established chemistries of pentaerythritol and acrylic acid. This technical guide delves into the foundational studies and early methodologies that paved the way for the development and understanding of this pivotal monomer.

The synthesis of pentaerythritol esters has long been achieved through standard esterification techniques utilizing organic acids, acid anhydrides, or acid chlorides.[1][2] Polyfunctional acrylate (B77674) monomers, in general, can be produced by direct or trans-esterification methods.[1][2] The manufacturing process of the precursor, pentaerythritol, involves the reaction of acetaldehyde (B116499) with formaldehyde (B43269) in an alkaline medium.[1][2] This is followed by a crossed Cannizzaro reaction to yield the final polyol.[1][2] The journey to isolating and characterizing the trimethacrylate variant from the resulting mixture of di-, tri-, and tetra-esters was a critical step in harnessing its specific properties for targeted applications.

Early Synthesis and Discovery: A Logical Evolution

The discovery of pentaerythritol trimethacrylate was not a singular event but rather an outcome of the broader exploration of polyol acrylates for use in polymerization. The general method for synthesizing pentaerythritol esters, including the triacrylate, involves the direct esterification of pentaerythritol with acrylic acid.

The logical workflow for the discovery and early studies of this compound can be visualized as follows:

discovery_workflow cluster_0 Conceptualization cluster_1 Early Synthesis & Experimentation cluster_2 Purification & Characterization cluster_3 Application & Further Studies A Need for multifunctional crosslinking agents D Direct Esterification of Pentaerythritol with Acrylic Acid A->D B Availability of Pentaerythritol (a tetrafunctional alcohol) B->D C Known reactivity of acrylic acid for polymerization C->D E Variation of Stoichiometry to favor tri-substitution D->E F Use of Acid Catalysts (e.g., Sulfuric Acid) D->F G Separation of di-, tri-, and tetra-acrylate mixture E->G F->G H Early analytical techniques (e.g., melting point, viscosity) G->H I Investigation of polymerization and crosslinking properties H->I J Use in early formulations (coatings, inks) I->J

Logical workflow for the discovery and early study of this compound.

Experimental Protocols: Early Synthesis Methods

While specific early experimental protocols for the synthesis of pure this compound are scarce, a representative procedure can be reconstructed based on the general principles of esterification prevalent in the mid-20th century. Industrial synthesis at the time often utilized concentrated sulfuric acid as a catalyst.[3]

Representative Early Synthesis Protocol:

  • Reaction Setup: A reaction kettle equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic water removal would be charged with pentaerythritol, acrylic acid, a suitable solvent (such as toluene (B28343) or benzene), and a polymerization inhibitor (like hydroquinone).

  • Esterification: An acid catalyst, typically concentrated sulfuric acid, would be added to the mixture. The reaction mixture would then be heated to reflux. The water produced during the esterification would be azeotropically removed with the solvent and collected in the Dean-Stark trap.

  • Reaction Monitoring: The progress of the reaction would be monitored by measuring the amount of water collected. The reaction would be considered complete when the theoretical amount of water for the formation of the tri-ester was collected.

  • Workup: After cooling, the reaction mixture would be neutralized with an alkaline solution (e.g., sodium carbonate solution) to remove the acid catalyst and unreacted acrylic acid.

  • Purification: The organic layer would be separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent would then be removed under reduced pressure to yield a mixture of pentaerythritol acrylates.

  • Fractional Distillation/Crystallization: The resulting mixture of di-, tri-, and tetra-acrylates would then be subjected to fractional distillation under high vacuum or fractional crystallization to isolate the this compound.

The general reaction pathway can be illustrated as follows:

synthesis_pathway Pentaerythritol Pentaerythritol C(CH₂OH)₄ PETA This compound + Water Pentaerythritol->PETA AcrylicAcid Acrylic Acid (3 eq.) CH₂=CHCOOH AcrylicAcid->PETA Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->PETA Heat Heat (Reflux) Heat->PETA Solvent Solvent (e.g., Toluene) Solvent->PETA Mixture Mixture of Di-, Tri-, and Tetra-acrylates PETA->Mixture Purification Purification (Distillation/Crystallization) Mixture->Purification PurePETA This compound (Isolated) Purification->PurePETA

General synthesis pathway for this compound.

Quantitative Data from Early Commercial Grades

Obtaining precise quantitative data from the very first laboratory syntheses is challenging. However, data from early commercial grades of pentaerythritol triacrylate provide insight into the typical composition and properties of the material produced. It is important to note that commercial "pentaerythritol triacrylate" is often a mixture of the di-, tri-, and tetra-acrylate esters.

PropertyValueReference
Composition
Pentaerythritol diacrylate (PEDA)~1.4% by weight[1]
Pentaerythritol triacrylate (PETA)~42.6% by weight[1]
Pentaerythritol tetraacrylate (PETRA)~56.0% by weight[1]
Physical Properties
Melting Range25-40 °C[1]
Boiling Point>315 °C @ 760 mm Hg[1]
AppearanceColorless or light amber liquid/white crystalline solid[1]

Conclusion

The discovery and early studies of this compound were not a singular breakthrough but rather a systematic application of established chemical principles to meet the growing demand for advanced polymer materials. The direct esterification of pentaerythritol with acrylic acid, a process refined over time, laid the groundwork for the production of this vital crosslinking agent. While the historical record may lack a single, celebrated "discovery" paper, the logical progression from raw materials to a functional monomer is clear. The subsequent refinement of synthesis and purification techniques has enabled the widespread use of this compound in a multitude of high-performance applications, a testament to the enduring legacy of these early chemical investigations.

References

Chemical and physical properties of technical grade Pentaerythritol trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Technical Grade Pentaerythritol (B129877) Triacrylate

This technical guide provides a comprehensive overview of the chemical and physical properties of technical grade pentaerythritol triacrylate (PETA). It is intended for researchers, scientists, and drug development professionals who are considering this versatile monomer for their applications. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant workflows.

Note on Nomenclature: While the query specified "pentaerythritol trimethacrylate," the vast majority of available technical literature pertains to "pentaerythritol triacrylate" (CAS No. 3524-68-3). This compound (CAS No. 105644-03-9) is a different compound with significantly less available data. This guide focuses on the widely used technical grade pentaerythritol triacrylate.

Chemical and Physical Properties

Technical grade pentaerythritol triacrylate is a multifunctional acrylate (B77674) monomer known for its use in a variety of polymerization applications. The technical grade product typically contains a small amount of an inhibitor to prevent spontaneous polymerization during storage and transport.

Key Identifiers and Molecular Structure
PropertyValue
Chemical Name 2-(Hydroxymethyl)-2-[[(1-oxo-2-propenyl)oxy]methyl]-1,3-propanediyl diacrylate
CAS Number 3524-68-3[1][2][3][4]
Molecular Formula C₁₄H₁₈O₇[1][2][3][5][6]
Molecular Weight 298.29 g/mol [1][2][3][5][6]
Synonyms PETA, Pentaerythrityl triacrylate, Tetramethylolmethane triacrylate, SR 444[1][3][7][8]
Physical Properties of Technical Grade Pentaerythritol Triacrylate

The physical properties of technical grade PETA can vary slightly between suppliers due to differences in purity and inhibitor content. The following table summarizes typical values.

PropertyValue
Appearance Colorless to light amber, viscous liquid or white semisolid[6][7][9]
Density 1.18 g/mL at 25 °C
Boiling Point >315 °C at 760 mmHg[7]
Melting Point 15 °C to 40 °C[6][7]
Viscosity 400-700 cps at 25 °C[10]
Refractive Index n20/D 1.483 - 1.4864[7]
Flash Point >230 °F (>110 °C)[6]
Solubility Practically insoluble in water; soluble in many organic solvents.[6][7][9]
Inhibitor Typically 300-400 ppm Monomethyl ether hydroquinone (B1673460) (MEHQ)[7]

Experimental Protocols

Accurate characterization of technical grade PETA is crucial for its effective use. The following are detailed methodologies for key experiments.

Determination of Purity by Gas Chromatography (GC)

This method is adapted from standard practices for analyzing acrylates.

Objective: To determine the percentage purity of pentaerythritol triacrylate and identify the presence of any organic impurities.

Apparatus:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for high-boiling-point compounds (e.g., a low-polarity phenyl-methyl polysiloxane column).

  • Autosampler or manual injection system.

  • Data acquisition and processing software.

Reagents:

  • High-purity carrier gas (e.g., Helium or Nitrogen).

  • High-purity hydrogen and air for the FID.

  • Internal standard (e.g., a high-purity, non-reactive compound with a retention time distinct from PETA and its impurities).

  • High-purity solvent for sample dilution (e.g., acetone (B3395972) or ethyl acetate).

Procedure:

  • Preparation of Internal Standard Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to a precise concentration.

  • Sample Preparation: Accurately weigh a sample of technical grade PETA and dissolve it in a known volume of the internal standard solution.

  • GC Conditions:

    • Injector Temperature: Set to a temperature high enough to ensure complete vaporization of the sample without causing thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of all components.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C).

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the solvent, internal standard, PETA, and any impurities based on their retention times.

    • Calculate the area of each peak.

    • Determine the response factor of PETA relative to the internal standard by analyzing a standard solution with known concentrations of both.

    • Calculate the percentage purity of PETA using the following formula:

      where Area_PETA and Area_IS are the peak areas of PETA and the internal standard, Conc_PETA and Conc_IS are their concentrations, and RF is the relative response factor.

Measurement of Density by Pycnometer

This protocol is based on ASTM D1475 for liquid plastics.

Objective: To determine the density of liquid technical grade PETA at a specified temperature.

Apparatus:

  • Pycnometer (a glass flask of a specific, accurately known volume).

  • Analytical balance (accurate to 0.1 mg).

  • Constant temperature water bath.

  • Thermometer.

Procedure:

  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer. Weigh the empty pycnometer accurately.

  • Fill the pycnometer with freshly boiled distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Adjust the water level to the pycnometer's calibration mark, ensuring no air bubbles are present.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it accurately.

  • Sample Measurement: Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with the technical grade PETA sample, taking care to avoid air bubbles.

  • Place the filled pycnometer in the constant temperature water bath to reach the desired temperature.

  • Adjust the sample volume to the calibration mark.

  • Remove the pycnometer, clean the exterior, and weigh it accurately.

  • Calculation: The density of the sample is calculated using the formula:

    where Mass_sample is the mass of the pycnometer filled with the sample, Mass_empty is the mass of the empty pycnometer, Mass_water is the mass of the pycnometer filled with water, and Density_water is the known density of water at the test temperature.

Relevance to Drug Development

Pentaerythritol triacrylate and its derivatives are being explored in the field of drug development, particularly in tissue engineering and controlled drug release, due to their ability to form crosslinked polymer networks.

Application in Bone Tissue Engineering

Recent studies have investigated the use of PETA in combination with materials like hydroxyapatite (B223615) (HA) to create biodegradable and osteogenic scaffolds for bone repair.[11][12] These scaffolds can be designed to support cell growth and promote tissue regeneration. The crosslinking properties of PETA contribute to the mechanical strength of these scaffolds.

Bone_Tissue_Engineering_Workflow cluster_synthesis Scaffold Synthesis cluster_characterization Scaffold Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PETA Pentaerythritol Triacrylate (PETA) Mix Mixing and Foaming PETA->Mix HA Hydroxyapatite (HA) HA->Mix SEM SEM Analysis (Morphology) Mix->SEM MechTest Mechanical Testing Mix->MechTest Porosity Porosity Measurement Mix->Porosity CellSeed Cell Seeding (hASCs) Mix->CellSeed Implantation Implantation in Animal Model Mix->Implantation Culture Cell Culture CellSeed->Culture Assays Biocompatibility & Osteogenesis Assays Culture->Assays Histo Histological Analysis Implantation->Histo

Caption: Workflow for developing and testing PETA-based scaffolds for bone tissue engineering.

Potential for Controlled Drug Release

The crosslinked network formed by the polymerization of PETA can be used to encapsulate therapeutic agents. The release of the drug can be controlled by the density of the crosslinking and the degradation rate of the polymer matrix. While direct studies on PETA for drug release are emerging, related amphiphilic block copolymers based on pentaerythritol have shown promise in this area.[13]

Controlled_Drug_Release_Concept PETA_Monomer PETA Monomers Polymerization Polymerization & Crosslinking PETA_Monomer->Polymerization Drug Drug Molecules Drug->Polymerization Matrix Crosslinked PETA Matrix with Entrapped Drug Polymerization->Matrix Release Controlled Release Matrix->Release Degradation Matrix Degradation Release->Degradation Diffusion Drug Diffusion Release->Diffusion

Caption: Conceptual diagram of a PETA-based system for controlled drug release.

References

Pentaerythritol trimethacrylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of pentaerythritol (B129877) trimethacrylate, a trifunctional monomer utilized in polymer synthesis. The document details its chemical and physical properties, synthesis, and applications. Due to the limited availability of specific research applications for pentaerythritol trimethacrylate in drug development and life sciences, this guide also includes a detailed examination of the closely related and more extensively studied analogue, pentaerythritol triacrylate. This comparative approach offers valuable insights into the functional applications of multifunctional acrylates and methacrylates in biomedical research.

This compound

This compound is the ester of pentaerythritol and three equivalents of methacrylic acid. It is a key monomer used in the formation of crosslinked polymers, valued for the hardness and chemical resistance it imparts to the final material.

There is some discrepancy in the literature and commercial databases regarding the primary CAS number for this compound. Both identified numbers are provided below for comprehensive reference.

PropertyValueCitations
Chemical Name 3-Hydroxy-2,2-bis[(methacryloyloxy)methyl]propyl methacrylate (B99206)[1]
CAS Number 3524-66-1 or 105644-03-9[1][2]
Molecular Formula C₁₇H₂₄O₇[2]
Molecular Weight 340.37 g/mol [2]

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 463.0 ± 45.0 °C at 760 mmHg[1]
Flash Point 158.8 ± 22.2 °C[1]

This compound is synthesized via the acid-catalyzed esterification of pentaerythritol with methacrylic acid. In this reaction, three of the four hydroxyl groups of pentaerythritol react with the carboxylic acid group of methacrylic acid to form ester linkages, with water as a byproduct. To prevent premature polymerization of the methacrylate groups, a polymerization inhibitor is typically added to the reaction mixture.

Synthesis_Pentaerythritol_Trimethacrylate Pentaerythritol Pentaerythritol C(CH₂OH)₄ Reaction + Pentaerythritol->Reaction Methacrylic_Acid Methacrylic Acid (3 eq.) CH₂=C(CH₃)COOH Methacrylic_Acid->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Reaction Product Pentaerythritol Trimethacrylate Reaction->Product Esterification Heat Water Water (3 eq.) H₂O Hydrogel_Formation_Workflow start Start prep_solution Prepare Pre-polymer Solution: - Hydrophilic Polymer (e.g., PEO) - Crosslinker (e.g., PETA) - Photoinitiator start->prep_solution add_drug Incorporate Therapeutic Agent (Optional) prep_solution->add_drug casting Cast Solution into Mold or Prepare for 3D Printing add_drug->casting crosslinking UV Curing (Photopolymerization) casting->crosslinking purification Purification: Wash to remove unreacted monomers and initiator crosslinking->purification characterization Characterization: - Swelling Studies - Mechanical Testing (Rheology) - SEM Imaging purification->characterization end End Product: Functional Hydrogel characterization->end

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of Pentaerythritol Triacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of Pentaerythritol (B129877) Triacrylate (PETA). This document addresses the common confusion with its methacrylic counterpart and presents available solubility data, detailed experimental protocols for solubility determination, and visual representations of its chemical structure and a solvent compatibility assessment workflow.

Note on Terminology: While the query specified "Pentaerythritol Trimethacrylate," the widely studied and commercially significant compound is Pentaerythritol Triacrylate (PETA), CAS No. 3524-68-3. Information regarding "this compound" (CAS No. 105644-03-9) is scarce in publicly available literature. This guide will focus on the readily available data for Pentaerythritol Triacrylate.

Chemical Structure

Pentaerythritol triacrylate is a multifunctional acrylate (B77674) monomer known for its use in UV-curable inks, coatings, and adhesives.[1] Its structure consists of a central pentaerythritol core with three acrylate functional groups.

G start Define Application Requirements (e.g., viscosity, evaporation rate) initial_screening Initial Solvent Screening (Based on literature solubility data) start->initial_screening exp_solubility Experimental Solubility Testing (Qualitative & Quantitative) initial_screening->exp_solubility is_soluble Is PETA Soluble at Required Concentration? exp_solubility->is_soluble stability_test Stability Assessment (e.g., check for degradation, polymerization) is_soluble->stability_test Yes reject_solvent Reject Solvent / Re-evaluate is_soluble->reject_solvent No is_stable Is the Solution Stable Over Time? stability_test->is_stable performance_eval Performance Evaluation (e.g., film formation, adhesion) is_stable->performance_eval Yes is_stable->reject_solvent No is_compatible Does it Meet Performance Criteria? performance_eval->is_compatible select_solvent Select Solvent is_compatible->select_solvent Yes is_compatible->reject_solvent No

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Pentaerythritol Trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the health and safety considerations for handling Pentaerythritol trimethacrylate (PETM) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.

This compound is a multifunctional acrylate (B77674) ester utilized in various industrial applications, including the formulation of polymers, coatings, and adhesives.[1] While a valuable chemical intermediate, its handling necessitates stringent safety protocols due to its potential health hazards. This guide provides an in-depth overview of PETM's toxicological profile, recommended exposure limits, proper handling procedures, and emergency response.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C14H18O7[2][3][4]
Molecular Weight 298.28 g/mol [2][3][4]
Appearance Colorless or light amber, non-volatile liquid or white crystalline solid[5]
Melting Point 25-40 °C (77-104 °F)[5][6]
Boiling Point >315 °C (>599 °F) @ 760 mmHg[5][6]
Density 1.18 g/cc @ 25 °C[5]
Vapor Pressure <0.001 mmHg @ 25 °C[5]
Solubility in Water Practically insoluble[5][6]
Flash Point >110 °C (>230 °F)[5][7]

Section 2: Toxicological Data and Hazard Identification

This compound presents several health hazards that necessitate careful handling. It is classified as a skin and eye irritant, a skin sensitizer, and is suspected of causing cancer.[3] It is also toxic to aquatic life with long-lasting effects.[3]

Hazard ClassificationDescriptionReference
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2]
Skin Sensitization Category 1: May cause an allergic skin reaction.[2]
Carcinogenicity Category 2: Suspected of causing cancer.[2]
Aquatic Toxicity Chronic Category 2: Toxic to aquatic life with long lasting effects.[2]

Acute Toxicity Data:

RouteSpeciesValueReference
Oral LD50Rat1350 mg/kg[3]
Oral LD50Rat1830 mg/kg
Oral LD50Rat2.46 mL/kg[6]
Dermal LD50Rabbit>2000 mg/kg[6]
Dermal LD50Rabbit4 mL/kg[6]
Intraperitoneal LD50Rat18.5 - 27 mg/kg[6]

Section 3: Occupational Exposure Limits

Currently, OSHA has not established a permissible exposure limit (PEL) for this compound.[5] However, the American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL).

OrganizationLimitValue
AIHAWEEL (8-hour TWA)1 mg/m³

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, work with PETM should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] Appropriate personal protective equipment is mandatory.

PPE Selection Workflow

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) start Task Involving PETM gloves Hand Protection: Nitrile or other chemically resistant gloves. start->gloves eye Eye Protection: Chemical safety goggles or face shield. start->eye lab_coat Body Protection: Chemically resistant lab coat. start->lab_coat respirator Respiratory Protection: Required if potential for aerosol generation exists or ventilation is inadequate. start->respirator

Caption: A workflow for selecting appropriate PPE when handling PETM.

Section 5: Experimental Protocols

Adherence to standardized laboratory procedures is crucial for safety. The following protocols outline the safe handling of PETM for common laboratory tasks.

Protocol 1: Weighing and Transferring this compound

  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don all required PPE: nitrile gloves, safety goggles, and a lab coat.

    • Place a calibrated analytical balance inside the fume hood.

    • Prepare a clean, labeled container for the PETM.

  • Procedure:

    • Carefully open the stock container of PETM inside the fume hood.

    • Use a clean spatula to transfer the desired amount of PETM to a weigh boat or directly into the tared receiving container.

    • Avoid generating dust or aerosols.

    • Once the desired amount is weighed, securely close the stock container.

    • Clean any minor spills on the balance or work surface with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

  • Post-Procedure:

    • Remove gloves and wash hands thoroughly with soap and water.

Protocol 2: Dissolving this compound

  • Preparation:

    • Perform all steps within a chemical fume hood.

    • Don appropriate PPE.

    • Select a suitable solvent and a clean, labeled flask.

  • Procedure:

    • Add the desired amount of solvent to the flask.

    • Slowly add the weighed PETM to the solvent while stirring.

    • If necessary, gently heat the solution using a heating mantle with stirring to aid dissolution. Avoid localized overheating which could lead to polymerization.[5]

    • Once dissolved, cap the flask.

  • Post-Procedure:

    • Dispose of any contaminated materials as hazardous waste.

    • Remove PPE and wash hands.

Protocol 3: Waste Disposal

  • Liquid Waste:

    • Collect all liquid waste containing PETM in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.

  • Disposal:

    • Arrange for disposal through your institution's environmental health and safety office.

Section 6: Chemical Incompatibility and Hazardous Decomposition

PETM is incompatible with several classes of chemicals, and contact should be avoided to prevent hazardous reactions.

Chemical Incompatibility Chart

Chemical_Incompatibility cluster_incompatible Incompatible Materials PETM This compound oxidizers Strong Oxidizing Agents PETM->oxidizers Hazardous Reaction acids Strong Acids PETM->acids Hazardous Reaction bases Strong Bases PETM->bases Hazardous Reaction peroxides Peroxides PETM->peroxides Hazardous Polymerization radicals Free Radical Initiators PETM->radicals Hazardous Polymerization

Caption: Chart of materials incompatible with PETM.

Hazardous decomposition of PETM can occur under fire conditions, producing carbon monoxide and carbon dioxide.[2] Uncontrolled polymerization can occur at high temperatures, potentially leading to explosions and rupture of containers.[5]

Section 7: Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

Spill Response:

  • Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[9]

  • Large Spills: Evacuate the area. Wear appropriate respiratory protection and protective clothing. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Firefighting Measures:

  • Use a dry chemical, carbon dioxide, or Halon extinguisher.[6]

  • For larger fires, a water spray, fog, or foam may be used.[9]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for institutional safety protocols and training. Always consult your institution's safety officer and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.

References

In-depth Technical Guide to Pentaerythritol Trimethacrylate: Commercial Availability and Purity Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity grades of Pentaerythritol (B129877) Trimethacrylate (PETMA). This trifunctional methacrylate (B99206) monomer is a critical component in the development of a wide range of materials, including dental resins, photopolymers for 3D printing, and biomedical hydrogels. Understanding its commercial landscape and purity profiles is essential for ensuring the reproducibility and success of research and development activities.

Commercial Availability

Pentaerythritol trimethacrylate is commercially available from a variety of chemical suppliers and manufacturers globally. It is typically supplied in technical grades, which are often mixtures containing related esters. The composition of these technical grades can vary between suppliers and even between batches from the same supplier. Therefore, for applications sensitive to purity, it is crucial to obtain a certificate of analysis (CoA) or a detailed technical data sheet (TDS) from the supplier.

Key suppliers for research and development quantities include major chemical distributors as well as specialized polymer and monomer manufacturers. For larger-scale applications, direct engagement with manufacturers may be necessary to secure specific grades or custom formulations.

Purity Grades and Specifications

Commercial this compound is generally not available as a pure, single-component product. Instead, it is typically a mixture of pentaerythritol esters with varying degrees of methacrylation. The most common components of technical grade PETMA include:

  • Pentaerythritol dimethacrylate (PEDMA)

  • This compound (PETMA)

  • Pentaerythritol tetramethacrylate (PETTeMA)

The relative percentages of these components, along with other potential impurities, define the purity grade of the product.

Table 1: Typical Composition of Technical Grade Pentaerythritol Acrylate Esters *

ComponentTypical Weight Percentage (%)
Pentaerythritol diacrylate1.4
Pentaerythritol triacrylate42.6
Pentaerythritol tetraacrylate56.0
Inhibitor (e.g., MEHQ) 300 - 400 ppm

Note: This table is based on a reported analysis of a crystalline pentaerythritol triacrylate mixture and serves as an illustrative example.[1] The composition of this compound will be analogous, containing di-, tri-, and tetra-methacrylates. Researchers should always refer to the supplier's specific documentation for the lot they are using.

Table 2: Key Specifications from a Supplier's Certificate of Analysis for a Related Product (Pentaerythritol Triacrylate) *

ParameterSpecification
Appearance Colorless Liquid
Specific Gravity 1.1609
Viscosity @ 25°C 595.2 cps
Inhibitor (MEHQ) by HPLC 341.6 ppm

Note: This data is from a Certificate of Analysis for Pentaerythritol triacrylate and is provided as a representative example of the type of information available.[2] Similar specifications should be requested for this compound.

Common Impurities

Beyond the mixture of methacrylate esters, other impurities can be present in technical grade PETMA, arising from the synthesis and purification processes. These can include:

  • Residual reactants: Unreacted pentaerythritol and methacrylic acid.

  • Byproducts of synthesis: Cyclic dimers and trimers with a 1,3-dioxane (B1201747) structure, and acrylates of dipentaerythritol.[1]

  • Solvents: Residual solvents from the manufacturing process.

  • Inhibitors: Stabilizers such as monomethyl ether hydroquinone (B1673460) (MEHQ) are added to prevent premature polymerization during storage.[3]

The presence and concentration of these impurities can significantly impact the material's properties and performance in sensitive applications.

Experimental Protocols

Accurate determination of the purity and composition of PETMA is critical. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for separating and quantifying the different methacrylate esters and other non-volatile impurities in PETMA.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector is used to quantify the eluted components.

Detailed Methodology (Based on a protocol for Pentaerythritol triacrylate): [4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C8 or C18 column (e.g., Zorbax Rx C8, 250 mm x 4.6 mm, 5-µm particle size).[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. For example, a 90:10 (v/v) mixture of acetonitrile and water.[4] For mass spectrometry detection, a volatile acid like formic acid can be used instead of phosphoric acid.[5]

  • Flow Rate: Typically 1.0 mL/minute.[4]

  • Detection: UV detection at a wavelength of approximately 232 nm.[4]

  • Sample Preparation: A known concentration of the PETMA sample is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The retention times and peak areas of the components are compared to those of known standards to identify and quantify the different methacrylate esters and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. Since pentaerythritol and its esters have high boiling points, derivatization is often required to increase their volatility for GC analysis.

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data that can be used for identification.

Detailed Methodology (Based on a protocol for Pentaerythritol): [6][7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The hydroxyl groups of pentaerythritol and its esters can be derivatized to form more volatile trimethylsilyl (B98337) (TMS) ethers. This is achieved by reacting the sample with a silylating agent.

  • Column: A capillary column suitable for the separation of the derivatized compounds.

  • Carrier Gas: Typically helium or hydrogen.

  • Temperature Program: A programmed temperature ramp is used to elute compounds with a wide range of boiling points.

  • Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are compared to spectral libraries for compound identification.

  • Sample Preparation: The PETMA sample is accurately weighed, and the derivatization reaction is carried out in a suitable solvent.

  • Analysis: The resulting chromatogram and mass spectra are analyzed to identify and semi-quantify volatile and semi-volatile impurities.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Reporting Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization HPLC HPLC Analysis Dissolution->HPLC Purity & Composition GCMS GC-MS Analysis Derivatization->GCMS Volatile Impurities Chromatogram Chromatogram HPLC->Chromatogram Mass_Spectra Mass Spectra GCMS->Mass_Spectra Quantification Quantification Chromatogram->Quantification Mass_Spectra->Quantification CoA Certificate of Analysis Quantification->CoA

Figure 1: Experimental workflow for the analysis of this compound.

logical_relationship Purity Purity Grade of PETMA High_Purity High Purity (High PETMA content, low impurities) Purity->High_Purity High Technical_Grade Technical Grade (Mixture of esters, higher impurities) Purity->Technical_Grade Low Reproducibility High Reproducibility & Predictable Performance High_Purity->Reproducibility Variability Performance Variability & Potential Side Reactions Technical_Grade->Variability Application Application Performance Reproducibility->Application Variability->Application

References

Methodological & Application

Application Notes and Protocols for the Study of Photopolymerization Kinetics of Pentaerythritol Triacrylate (PETA)-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for characterizing the photopolymerization kinetics of Pentaerythritol triacrylate (PETA)-based resins. PETA is a trifunctional monomer widely used in the development of crosslinked polymer networks for various applications, including in the biomedical and drug delivery fields. Understanding its polymerization kinetics is crucial for controlling the final properties of the material.

The primary techniques for monitoring photopolymerization kinetics, Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), are detailed below.

Overview of Analytical Techniques

Two principal methods are employed to monitor the rapid curing process of PETA-based resins in real-time:

  • Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. It provides valuable information on the overall reaction enthalpy (ΔH), rate of polymerization, degree of conversion, and induction time.[1]

  • Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR): This spectroscopic method monitors the decrease in the concentration of reactive functional groups, specifically the acrylate (B77674) double bonds (C=C), as the polymerization progresses. It allows for the direct measurement of the degree of conversion and the rate of polymerization.[1]

Quantitative Data on Photopolymerization Kinetics

The kinetics of PETA photopolymerization are significantly influenced by factors such as photoinitiator type and concentration, as well as the intensity of the UV light source. The following tables summarize key kinetic parameters obtained from experimental studies on acrylate resins.

Table 1: Effect of Photoinitiator Concentration on the Photopolymerization of Acrylate Resins

Photoinitiator SystemPhotoinitiator Concentration (M)Rate of Polymerization (Rp) (s⁻¹)Final Monomer Conversion (%)
SQM3/I15 x 10⁻⁴~0.010~10
SQM3/I12 x 10⁻³~0.018~25
SQM3/I15 x 10⁻³~0.020~30
SQM3/I845 x 10⁻⁴~0.012~15
SQM3/I842 x 10⁻³~0.020~32
SQM3/I845 x 10⁻³~0.021~36

Data adapted from a study on Trimethylolpropane triacrylate (TMPTA) photopolymerization, which serves as a representative trifunctional acrylate.[2] As the concentration of the photoinitiator increases, both the rate of polymerization and the final monomer conversion generally increase.[2]

Table 2: Influence of UV Light Intensity on the Curing of Acrylate Resins

UV Light Intensity (mW/cm²)Time to Reach Peak Reaction Rate (s)Peak Heat Flow (mW)Final Conversion (%)
10~7.5~1.5~68
20~6.0~2.5~72
30~4.0~3.5~75
40~2.5~4.5~78

Data adapted from a study on 1,6-Hexamethylene diacrylate (HDDA) photopolymerization.[3] Higher UV light intensity leads to a faster reaction and a higher degree of final conversion.[3]

Experimental Protocols

Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the steps for analyzing the photopolymerization kinetics of a PETA-based resin using Photo-DSC.

3.1.1. Materials and Equipment

  • Pentaerythritol triacrylate (PETA) resin

  • Photoinitiator (e.g., Omnirad 819, Irgacure TPO)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source

  • Aluminum DSC pans (open)

  • Micropipette

  • Analytical balance

3.1.2. Procedure

  • Instrument Preparation: Ensure the Photo-DSC is calibrated and the UV light source has been warmed up and stabilized.

  • Sample Preparation:

    • In a low-light environment to prevent premature polymerization, prepare the PETA resin formulation by mixing the desired concentration of photoinitiator into the monomer. Ensure homogeneity.

    • Accurately weigh 1-5 mg of the resin into an open aluminum DSC pan.[1] The sample should form a thin, even film at the bottom of the pan.

  • Measurement:

    • Place the sample pan in the DSC measurement cell. An empty, open aluminum pan should be used as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate to minimize oxygen inhibition.

    • Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).

    • Initiate the measurement by simultaneously starting the UV irradiation and data acquisition. The UV light intensity should be set to the desired level.

    • Continue irradiation until the heat flow signal returns to the baseline, indicating the completion of the reaction.

  • Data Analysis:

    • Integrate the area under the exothermic peak in the heat flow versus time curve to determine the total reaction enthalpy (ΔH).

    • The degree of conversion at any given time (α) can be calculated as the ratio of the heat evolved up to that time (ΔHt) to the total reaction enthalpy (ΔH_total): α = ΔHt / ΔH_total.

    • The rate of polymerization (Rp) is determined from the first derivative of the conversion versus time plot.

Protocol for Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

This protocol provides a step-by-step guide for monitoring the photopolymerization kinetics of PETA-based resins using RT-FTIR.

3.2.1. Materials and Equipment

  • Pentaerythritol triacrylate (PETA) resin

  • Photoinitiator

  • Fourier Transform Infrared (FTIR) spectrometer equipped for real-time measurements (rapid scan capability)

  • UV light source positioned to irradiate the sample in the spectrometer

  • Sample substrate (e.g., KBr plates, or an Attenuated Total Reflectance (ATR) crystal)

  • Spacers of known thickness (for transmission measurements)

3.2.2. Procedure

  • Instrument Preparation: Ensure the FTIR spectrometer is properly aligned and the UV light source is stable.

  • Sample Preparation:

    • Prepare the PETA resin with the desired photoinitiator concentration in a low-light environment.

    • For transmission measurements, place a drop of the resin between two KBr plates separated by a spacer of known thickness to create a thin film.

    • For ATR-FTIR, place a drop of the resin directly onto the ATR crystal.

  • Measurement:

    • Record an initial IR spectrum of the uncured sample before UV exposure. This will serve as the reference spectrum at time zero.

    • Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.

    • Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., one spectrum per second).

  • Data Analysis:

    • Monitor the decrease in the peak area or height of the acrylate C=C double bond absorption bands. The characteristic peaks for acrylates are typically found around 810 cm⁻¹ (C-H out-of-plane bending) and 1635 cm⁻¹ (C=C stretching).[1]

    • The degree of conversion (%C) at a given time is calculated using the following formula: %C = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial peak area of the acrylate band and Aₜ is the peak area at time t.

    • The rate of polymerization (Rp) is calculated from the first derivative of the conversion versus time plot.

Visualizations

Signaling Pathway of Free-Radical Photopolymerization

The photopolymerization of PETA proceeds via a free-radical chain-growth mechanism, which can be broken down into four key steps: initiation, propagation, chain transfer, and termination.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) R_dot Free Radicals (R●) PI->R_dot Absorption UV UV Light (hν) UV->PI M Monomer (PETA) R_dot->M Addition RM_dot Growing Polymer Chain (RMn●) M->RM_dot Chain Growth RM_dot->M Addition P Polymer RM_dot->P Combination or Disproportionation

Caption: Free-radical photopolymerization mechanism.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for studying the photopolymerization kinetics of PETA-based resins.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Formulation Prepare PETA Resin with Photoinitiator Sample_Loading Load Sample into DSC Pan or onto ATR Crystal Formulation->Sample_Loading Method Choose Analytical Method Sample_Loading->Method PhotoDSC Photo-DSC Measurement Method->PhotoDSC Heat Flow RTFTIR RT-FTIR Measurement Method->RTFTIR Absorbance Data_Acquisition Real-Time Data Acquisition (Heat Flow or IR Spectra) PhotoDSC->Data_Acquisition RTFTIR->Data_Acquisition Data_Analysis Calculate Conversion and Rate of Polymerization Data_Acquisition->Data_Analysis Results Generate Kinetic Plots and Tables Data_Analysis->Results

Caption: Workflow for photopolymerization kinetic analysis.

References

Application Notes and Protocols: Pentaerythritol Trimethacrylate in Dental Resin Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol trimethacrylate (PETA) is a trifunctional monomer that can be incorporated into the resin matrix of dental composites to enhance crosslinking density. Its molecular structure, featuring three polymerizable methacrylate (B99206) groups, allows for the formation of a more rigid and robust polymer network upon curing. This increased crosslinking can potentially improve the mechanical properties and reduce the degradation of the composite restoration in the oral environment. These application notes provide an overview of the potential benefits of incorporating PETA into dental resin composites and detail the experimental protocols for evaluating its impact on key material properties.

While direct quantitative data on PETA in dental composites is limited in publicly available literature, we will draw parallels with a structurally similar multifunctional monomer, dipentaerythritol (B87275) penta-/hexa-acrylate (DPEPHA), to illustrate the expected effects.

Potential Applications and Rationale

The incorporation of PETA as a comonomer in the resin matrix of dental composites is primarily aimed at improving the material's durability and stability. The rationale for its use is based on the following principles:

  • Increased Crosslink Density: The three methacrylate groups on the PETA molecule can participate in polymerization, leading to a more densely crosslinked polymer network compared to difunctional monomers like BisGMA or TEGDMA.

  • Improved Mechanical Properties: A higher crosslink density generally translates to increased hardness, stiffness (modulus of elasticity), and potentially higher flexural strength, making the composite more resistant to the forces of mastication.

  • Reduced Polymerization Shrinkage Stress: While high crosslinking can sometimes lead to increased shrinkage, the rigid structure of PETA may help to reduce the development of shrinkage stress during polymerization.

  • Enhanced Solvent Resistance: A more tightly bound network can reduce the uptake of water and other oral fluids, potentially leading to lower water sorption and solubility, and thus improved long-term stability of the restoration.

Physicochemical Properties of PETA

PropertyValueReference
Molecular FormulaC₁₇H₂₆O₇
Molar Mass342.38 g/mol
AppearanceColorless to light amber liquid[1]
Water SolubilityPractically insoluble[1]

Expected Impact on Dental Composite Properties

The addition of a multifunctional monomer like PETA is expected to influence several key properties of a dental resin composite. Based on studies of similar multifunctional acrylates, the following trends can be anticipated.

Degree of Conversion (DC)

The degree of conversion, which measures the percentage of monomer double bonds converted to single bonds during polymerization, is a critical factor for the overall performance of a composite. A higher DC is associated with improved mechanical properties and biocompatibility. The addition of a multifunctional monomer can influence the DC. For instance, a study on dipentaerythritol penta-/hexa-acrylate (DPEPHA), a similar multifunctional monomer, showed a significant increase in DC with its addition.[2]

Table 1: Influence of DPEPHA Concentration on the Degree of Conversion (DC%) of an Experimental Dental Composite[2]

GroupDPEPHA Concentration (wt.%)Mean DC (%)Standard Deviation
G0 (Control)059.530.72
G202067.111.06
G404081.500.44

It is hypothesized that PETA, due to its trifunctional nature, would similarly enhance the degree of conversion of the resin matrix.

Mechanical Properties

The mechanical strength of a dental composite is crucial for its longevity in the clinical setting. Flexural strength is a key indicator of a material's ability to withstand bending forces. A higher crosslink density imparted by PETA is expected to increase the flexural strength and modulus of the composite.

Table 2: Typical Flexural Strength Values for Commercial Dental Composites[3][4]

Composite TypeMaterialMean Flexural Strength (MPa)Standard Deviation
NanofillFiltek Supreme Ultra119.482.1
MicrohybridFiltek Z250126.523.3
NanohybridClearfil AP-X Esthetics104.664.4

The incorporation of PETA would be anticipated to result in flexural strength values in the upper range or exceeding these typical values, pending experimental verification.

Water Sorption and Solubility

Water sorption and solubility are important indicators of a material's hydrolytic stability. High water sorption can lead to expansion and degradation of the composite, while high solubility indicates the leaching of components, which can affect biocompatibility and structural integrity. Due to its hydrophobicity and ability to create a dense network, PETA is expected to reduce both water sorption and solubility.[5]

Table 3: Typical Water Sorption and Solubility Values for Dental Composites (ISO 4049)[6][7]

PropertyTypical Range (µg/mm³)ISO 4049 Limit (µg/mm³)
Water Sorption4.4 - 57.3< 40
Water Solubility-99.8 - 5.0< 7.5

Formulations containing PETA would be expected to exhibit water sorption and solubility values towards the lower end of the typical range.

Biocompatibility

The biocompatibility of dental materials is paramount. Unreacted monomers that leach from the composite can cause cytotoxic effects on surrounding tissues. While PETA-containing polymer networks have been reported as not cytotoxic[8], the monomer itself has shown evidence of genotoxicity in certain in-vitro assays at concentrations up to 0.350 µg/mL.[1] Therefore, achieving a high degree of conversion is critical when using PETA in dental formulations.

Table 4: Example of Cytotoxicity Data for a Commercial Dental Composite (Filtek Z100) on Human Gingival Fibroblasts (MTT Assay)[9]

ConcentrationCell Viability (%) after 24hCell Viability (%) after 48h
Low> 90%~88%
High> 85%~84%

It is crucial to perform rigorous cytotoxicity testing on any new formulation containing PETA to ensure its safety for clinical use.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of dental resin composites containing this compound.

Degree of Conversion (DC) Measurement

Principle: Fourier Transform Infrared (FTIR) spectroscopy is used to determine the extent of polymerization by measuring the decrease in the concentration of methacrylate C=C double bonds.

Methodology:

  • Sample Preparation:

    • Mix the experimental composite paste thoroughly.

    • Place a small amount of the uncured paste between two polyethylene (B3416737) films and press to a thickness of approximately 0.5 mm.

    • Record the FTIR spectrum of the uncured paste. The absorbance peak for the aliphatic C=C bond at ~1638 cm⁻¹ and an aromatic C=C internal standard peak at ~1608 cm⁻¹ are recorded.[10]

    • Prepare standardized disc-shaped specimens (e.g., 5 mm diameter, 2 mm thickness) in a mold.[11]

    • Light-cure the specimens according to the intended clinical application (e.g., 20 seconds with a standard LED curing light).

  • FTIR Analysis:

    • After 24 hours of storage in the dark at 37°C, the cured specimen is pulverized into a fine powder.[12]

    • A known amount of the powder (e.g., 5 mg) is mixed with KBr powder (e.g., 100 mg) and pressed into a pellet.[12]

    • The FTIR spectrum of the cured specimen is recorded.

  • Calculation:

    • The degree of conversion is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Absorbance aliphatic / Absorbance aromatic)cured / (Absorbance aliphatic / Absorbance aromatic)uncured] x 100[10]

Flexural Strength Testing

Principle: A three-point bending test is performed to determine the flexural strength and flexural modulus of the composite material, according to ISO 4049.

Methodology:

  • Specimen Preparation:

    • Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) in a stainless steel mold.[3]

    • Light-cure the specimens by overlapping irradiations to ensure uniform polymerization.

    • Remove the specimens from the mold and lightly polish to remove any flash.

    • Store the specimens in distilled water at 37°C for 24 hours before testing.[3]

  • Testing Procedure:

    • Use a universal testing machine with a three-point bending fixture.

    • Set the support span to 20 mm.

    • Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.[3]

  • Calculation:

    • The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh² where F is the load at fracture, L is the span length, b is the width of the specimen, and h is the height of the specimen.[3]

Water Sorption and Solubility

Principle: This test determines the amount of water absorbed by the material and the amount of soluble material lost when immersed in water over a period of time, as specified in ISO 4049.

Methodology:

  • Specimen Preparation:

    • Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).[6]

    • Cure the specimens as previously described.

  • Conditioning and Measurement:

    • Place the specimens in a desiccator at 37°C and weigh them periodically until a constant mass (m₁) is achieved.[6]

    • Immerse the specimens in distilled water at 37°C for 7 days.[6]

    • After 7 days, remove the specimens, blot them dry, and weigh them (m₂).

    • Return the specimens to the desiccator and recondition them until a constant mass (m₃) is achieved.

  • Calculation:

    • Water Sorption (Wsp) and Water Solubility (Wsl) are calculated as follows: Wsp = (m₂ - m₃) / V Wsl = (m₁ - m₃) / V where V is the volume of the specimen.[13]

Cytotoxicity Assessment

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Culture:

    • Culture human gingival fibroblasts (HGFs) or other relevant cell lines in appropriate media.

  • Eluate Preparation:

    • Prepare extracts by incubating cured composite discs in culture medium for 24 hours at 37°C. The surface area to medium volume ratio should be standardized (e.g., 3 cm²/mL).

  • Cell Exposure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the culture medium with the prepared eluates (undiluted and serial dilutions).

    • Incubate the cells with the eluates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the exposure period, add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the negative control (cells cultured in fresh medium).

Visualizations

PETA_Structure cluster_PETA This compound (PETA) C_central C CH2_1 CH₂ C_central->CH2_1 CH2_2 CH₂ C_central->CH2_2 CH2_3 CH₂ C_central->CH2_3 CH2OH CH₂OH C_central->CH2OH O_1 O CH2_1->O_1 O_2 O CH2_2->O_2 O_3 O CH2_3->O_3 C_carbonyl_1 C=O O_1->C_carbonyl_1 C_alpha_1 CH C_carbonyl_1->C_alpha_1 C_beta_1 CH₂ C_alpha_1->C_beta_1 C_carbonyl_2 C=O O_2->C_carbonyl_2 C_alpha_2 CH C_carbonyl_2->C_alpha_2 C_beta_2 CH₂ C_alpha_2->C_beta_2 C_carbonyl_3 C=O O_3->C_carbonyl_3 C_alpha_3 CH C_carbonyl_3->C_alpha_3 C_beta_3 CH₂ C_alpha_3->C_beta_3

Caption: Chemical structure of this compound (PETA).

Caption: PETA increases polymer network crosslinking.

Experimental_Workflow start Composite Formulation (with/without PETA) prep Specimen Preparation (Curing) start->prep dc Degree of Conversion (FTIR) prep->dc fs Flexural Strength (3-point bend) prep->fs ws Water Sorption & Solubility prep->ws cyto Cytotoxicity (MTT Assay) prep->cyto analysis Data Analysis & Comparison dc->analysis fs->analysis ws->analysis cyto->analysis

Caption: General workflow for evaluating PETA in dental composites.

Conclusion

This compound holds promise as a crosslinking comonomer in dental resin composites, with the potential to enhance mechanical properties and hydrolytic stability. The provided protocols offer a framework for the systematic evaluation of PETA-containing formulations. While direct quantitative data is still emerging, the information from analogous multifunctional monomers suggests that PETA could be a valuable component in the development of next-generation dental restorative materials. Rigorous testing, particularly for biocompatibility, is essential before any clinical application.

References

Application Notes and Protocols for the Synthesis of Biocompatible Hydrogels Using Pentaerythritol Trimethacrylate (PETMA) Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their unique properties, including biocompatibility, tunable mechanical characteristics, and porous structure, make them ideal candidates for a wide range of biomedical applications such as drug delivery, tissue engineering, and wound healing.[2][3] Pentaerythritol (B129877) trimethacrylate (PETMA) is a trifunctional monomer that can act as a crosslinking agent to form stable and robust hydrogel networks. The resulting hydrogels can be designed to be biodegradable and responsive to environmental stimuli, offering advanced capabilities for controlled therapeutic release.[4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of biocompatible hydrogels crosslinked with PETMA.

Key Applications

  • Controlled Drug Delivery: The porous network of PETMA-crosslinked hydrogels allows for the encapsulation and sustained release of a variety of therapeutic agents, from small molecule drugs to larger biologics.[1][4]

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[3]

  • Wound Dressings: The high water content of these hydrogels helps to maintain a moist wound environment, which is conducive to healing, while also providing a barrier against infection.[5]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of PETMA-crosslinked hydrogels. The exact values will vary depending on the specific monomer, monomer-to-crosslinker ratio, and polymerization conditions.

Table 1: Influence of PETMA Concentration on Hydrogel Properties

Property1 mol% PETMA3 mol% PETMA5 mol% PETMA
Equilibrium Swelling Ratio (%) 850 ± 50600 ± 40400 ± 30
Young's Modulus (kPa) 20 ± 550 ± 8100 ± 15
Gel Fraction (%) 90 ± 595 ± 398 ± 2

Table 2: In Vitro Drug Release Profile of a Model Drug (Lidocaine HCl) from a 3 mol% PETMA Hydrogel

Time (hours)Cumulative Release (%)
1 15 ± 2
4 40 ± 5
8 65 ± 6
12 80 ± 4
24 95 ± 3

Experimental Protocols

Protocol 1: Synthesis of PETMA-Crosslinked Hydrogels by Photopolymerization

This protocol describes the synthesis of a poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMEMA) hydrogel crosslinked with PETMA via UV-initiated photopolymerization.

Materials:

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA, Mn = 500 g/mol )

  • Pentaerythritol trimethacrylate (PETMA)

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV curing system (365 nm)

Procedure:

  • Prepare the Pre-polymer Solution:

    • In a light-protected vessel, dissolve PEGMEMA (e.g., 20% w/v) in PBS.

    • Add the desired molar percentage of PETMA (e.g., 3 mol% with respect to PEGMEMA).

    • Add the photoinitiator (e.g., 0.5% w/v).

    • Vortex the solution until all components are fully dissolved.

  • Polymerization:

    • Pipette the pre-polymer solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).

    • Expose the mold to UV light (365 nm) for a specified time (e.g., 10-15 minutes) to initiate polymerization. The duration may need to be optimized based on the UV source intensity and sample thickness.

    • Carefully remove the crosslinked hydrogel from the mold.

  • Purification:

    • Immerse the synthesized hydrogel in a large volume of PBS to wash away any unreacted monomers and photoinitiator.

    • Replace the PBS every 12 hours for a total of 72 hours to ensure complete purification.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

  • Lyophilize the purified hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the equilibrium swelling ratio using the following formula:

    • Equilibrium Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100

B. Mechanical Testing (Unconfined Compression)

  • Prepare cylindrical hydrogel samples using an appropriate mold.

  • Ensure the samples are at equilibrium swelling in PBS.

  • Perform unconfined compression testing using a universal testing machine equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • The Young's modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 3: In Vitro Drug Release Study
  • Drug Loading:

    • In situ loading: Dissolve the drug in the pre-polymer solution before polymerization.

    • Post-loading: Immerse a purified, dried hydrogel in a concentrated drug solution until equilibrium is reached.

  • Release Study:

    • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.

    • At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Protocol 4: Biocompatibility Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Hydrogel samples (sterilized by UV irradiation or ethylene (B1197577) oxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Hydrogel Exposure:

    • Direct Contact: Place a small, sterile piece of the hydrogel directly onto the cell monolayer in each well.

    • Extract Method: Incubate the hydrogel in cell culture medium for 24-72 hours to create an extract. Remove the hydrogel and apply the extract-containing medium to the cells.

  • Incubation: Incubate the cells with the hydrogel or its extract for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, remove the hydrogel/extract medium and add fresh medium containing MTT solution to each well.

    • Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Pre-polymer Solution Preparation cluster_poly Polymerization cluster_purify Purification & Characterization Monomer Monomer (e.g., PEGMEMA) Mix Mixing Monomer->Mix Crosslinker Crosslinker (PETMA) Crosslinker->Mix Initiator Photoinitiator Initiator->Mix Solvent Solvent (e.g., PBS) Solvent->Mix UV UV Exposure (365 nm) Mix->UV Gel Hydrogel Formation UV->Gel Wash Washing in PBS Gel->Wash Characterize Characterization (Swelling, Mechanical) Wash->Characterize

Caption: Workflow for the synthesis and characterization of PETMA-crosslinked hydrogels.

Drug_Delivery_Process cluster_loading Drug Encapsulation cluster_release Controlled Release Drug Therapeutic Agent SwollenHydrogel Drug-Loaded Hydrogel in Biological Fluid Drug->SwollenHydrogel Hydrogel Purified Hydrogel Hydrogel->SwollenHydrogel Release Diffusion-Mediated Release SwollenHydrogel->Release Swelling & Diffusion Target Target Site Release->Target

Caption: Process of drug loading into and release from a PETMA hydrogel.

Biocompatibility_Assessment_Logic cluster_exposure Cellular Exposure cluster_assay Viability Assay cluster_result Outcome Hydrogel Sterile Hydrogel Incubate Incubation (24-72h) Hydrogel->Incubate Cells Cell Culture Cells->Incubate MTT MTT Reagent Incubate->MTT Measure Absorbance Measurement MTT->Measure Viability Cell Viability (%) Measure->Viability

Caption: Logical flow of an in vitro biocompatibility assessment using an MTT assay.

References

Application Notes and Protocols for Pentaerythritol-Based Scaffolds in Bone Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The engineering of viable bone tissue substitutes presents a significant challenge in regenerative medicine. An ideal scaffold for bone regeneration should be biocompatible, possess mechanical properties akin to native bone, and promote osteogenesis. Pentaerythritol (B129877) triacrylate (PETA)-based scaffolds have emerged as a promising class of biomaterials for these applications. It is important to note that while the term pentaerythritol trimethacrylate (PETMA) is sometimes used, the bulk of scientific literature focuses on pentaerythritol triacrylate (PETA), which will be the focus of these application notes.

PETA-based scaffolds, often synthesized as a thiol-acrylate copolymer, offer the advantage of in situ polymerization through a non-radical, amine-catalyzed Michael addition, which is less cytotoxic than conventional radical-based polymerization methods.[1][2] These materials can be fabricated into porous structures that support cell infiltration and tissue ingrowth.[1] This document provides detailed application notes and protocols for the fabrication and evaluation of PETA-based composite scaffolds for bone tissue engineering applications, based on established research.

Application Notes

PETA-based scaffolds, particularly when composited with osteoconductive materials like hydroxyapatite (B223615) (HA), have demonstrated significant potential for bone regeneration.[1][2][3] These scaffolds can be fabricated using a gas-foaming method to create a porous and interconnected structure, which is crucial for cell migration, nutrient transport, and waste removal.[1]

Studies have shown that PETA:HA composite scaffolds exhibit higher mechanical strength and cytocompatibility compared to commonly used biodegradable polymers like poly(ε-caprolactone) (PCL).[1][2][3] For instance, PETA:HA (80:20) foam composites have been shown to possess superior mechanical strength over porous PCL:HA (80:20) scaffolds.[1][3] Furthermore, the compressive yield strength of foamed PETA:HA scaffolds increases with higher HA content.[1][3]

In vitro studies using human adipose-derived mesenchymal stromal cells (hASCs) have demonstrated that PETA:HA scaffolds support cell viability and promote osteogenic differentiation.[1][2][3] Specifically, hASCs cultured on foamed PETA:HA (80:20) scaffolds showed the greatest mineralization and the highest expression of osteogenic markers like alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN) after 21 days in culture.[1][2][3] In vivo studies have also confirmed the biocompatibility of these scaffolds, with evidence of cell migration into the pore volume and the formation of ossification centers.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the physical and mechanical properties of PETA:HA composite scaffolds as reported in the literature.

Table 1: Porosity of Gas-Foamed PETA:HA Scaffolds [1][2][3]

Scaffold Composition (PETA:HA wt/wt%)Porosity (%)
85:1572.02
80:2066.38

Table 2: Compressive Yield Strength of Solid and Gas-Foamed Scaffolds [1]

Scaffold Composition (wt/wt%)Compressive Yield Strength (MPa) - SolidCompressive Yield Strength (MPa) - Foamed
PCL:HA (100:0)12.50.2
PCL:HA (80:20)15.00.3
PETA:HA (100:0)5.00.3
PETA:HA (85:15)Not Reported0.5
PETA:HA (80:20)7.50.6
PETA:HA (75:25)Not Reported0.7

Experimental Protocols

Protocol 1: Fabrication of Porous PETA:HA Scaffolds by Gas Foaming

This protocol describes the fabrication of porous PETA:HA composite scaffolds using a gas-foaming technique.

Materials:

  • Pentaerythritol triacrylate (PETA)

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Hydroxyapatite (HA) nanoparticles

  • Amine catalyst

  • Gas-phase propellant and foaming agent

Procedure:

  • Prepare the PETA-co-TMPTMP resin by mixing PETA and TMPTMP at the desired molar ratio.

  • Disperse HA nanoparticles into the resin at the desired weight percentage (e.g., 15%, 20%, 25%) to form a homogenous suspension.

  • Add the amine catalyst to the PETA:HA mixture to initiate the Michael addition reaction.

  • Introduce a gas-phase propellant and foaming agent into the reacting mixture.

  • Allow the mixture to foam and cure in a mold of the desired shape and size.

  • Post-cure the scaffold to ensure complete polymerization.

  • Wash the scaffold to remove any unreacted components.

  • Sterilize the scaffold before cell culture experiments.

Protocol 2: In Vitro Osteogenic Differentiation of hASCs on PETA:HA Scaffolds

This protocol details the procedure for assessing the osteoinductive potential of PETA:HA scaffolds using human adipose-derived mesenchymal stromal cells (hASCs).

Materials:

  • Sterile PETA:HA scaffolds

  • Human adipose-derived mesenchymal stromal cells (hASCs)

  • Stromal medium (e.g., DMEM, 10% FBS)

  • Osteogenic medium (stromal medium supplemented with osteogenic factors like dexamethasone, β-glycerophosphate, and ascorbic acid)

  • 48-well plates

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Place the sterile scaffolds into the wells of a 48-well plate.

  • Seed hASCs onto the scaffolds at a predetermined density.

  • Culture the cell-seeded scaffolds in either stromal or osteogenic medium for up to 21 days.

  • Change the culture medium every 2-3 days.

  • At desired time points (e.g., 7, 14, and 21 days), analyze the constructs for osteogenic differentiation using the following assays:

    • Alkaline Phosphatase (ALP) Activity Assay: To measure early osteogenic differentiation.

    • Alizarin Red S Staining: To visualize and quantify calcium deposition and mineralization.

    • Osteocalcin (OCN) Immunoassay: To measure a late marker of osteoblast differentiation.

    • Live/Dead Viability/Cytotoxicity Assay: To assess cell viability on the scaffolds.

Visualizations

Signaling Pathways

While the precise signaling pathways activated by PETA-based scaffolds are still under investigation, it is hypothesized that the scaffold's physical and chemical properties, including the presence of hydroxyapatite, can stimulate osteogenic differentiation through mechanotransduction and integrin-mediated signaling. The following diagram illustrates a plausible signaling cascade.

Osteogenic_Signaling_Pathway cluster_scaffold PETA:HA Scaffold cluster_cell Mesenchymal Stem Cell cluster_outcome Cellular Response Scaffold Scaffold Surface (PETA + HA) Integrin Integrin Receptors (e.g., α5β1) Scaffold->Integrin Cell Adhesion FAK FAK Integrin->FAK Activation ERK ERK FAK->ERK Phosphorylation Cascade RUNX2 RUNX2 ERK->RUNX2 Activation Nucleus Nucleus RUNX2->Nucleus Translocation Differentiation Osteogenic Differentiation Nucleus->Differentiation Gene Expression (ALP, OCN) Mineralization Matrix Mineralization Differentiation->Mineralization

Caption: Hypothesized integrin-mediated osteogenic signaling pathway on PETA:HA scaffolds.

Experimental Workflows

The following diagrams illustrate the experimental workflows for scaffold fabrication and in vitro characterization.

Scaffold_Fabrication_Workflow A 1. Prepare PETA-co-TMPTMP Resin B 2. Disperse HA Nanoparticles A->B C 3. Add Amine Catalyst B->C D 4. Introduce Foaming Agent C->D E 5. Foam and Cure in Mold D->E F 6. Post-cure and Wash E->F G 7. Sterilize Scaffold F->G

Caption: Workflow for the fabrication of porous PETA:HA scaffolds.

In_Vitro_Workflow cluster_assays Analyses A 1. Place Sterile Scaffolds in 48-well Plate B 2. Seed hASCs onto Scaffolds A->B C 3. Culture in Stromal or Osteogenic Medium (21 days) B->C D 4. Analyze at Day 7, 14, 21 C->D Assay1 Live/Dead Assay D->Assay1 Assay2 ALP Activity D->Assay2 Assay3 Alizarin Red Staining D->Assay3 Assay4 OCN Immunoassay D->Assay4

Caption: Workflow for the in vitro evaluation of PETA:HA scaffolds.

References

Application Notes and Protocols: In Vitro Biocompatibility and Cytotoxicity Assessment of Pentaerythritol Tetra-acrylate (PETA)-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentaerythritol tetra-acrylate (PETA) is a versatile monomer frequently used in the formulation of crosslinked polymer networks for various biomedical applications, including dental resins, bone cements, and drug delivery systems. A thorough in vitro evaluation of the biocompatibility and potential cytotoxicity of these polymers is a critical prerequisite for their clinical translation, as mandated by regulatory bodies and guided by standards such as ISO 10993.[1][2][3][4][5] This document provides detailed protocols for the assessment of PETA-based polymer biocompatibility, focusing on cell viability, membrane integrity, apoptosis, and inflammatory responses.

Key Experimental Assays

The in vitro assessment of PETA-based polymers typically involves a battery of tests to evaluate different aspects of cellular response. The most common assays include:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[6][7][8][9][10][11][12]

  • LDH Assay: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase.[11][12][13][14][15][16][17][18][19][20]

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.[21][22][23][24][25]

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the secretion of inflammatory cytokines.[26][27][28][29][30]

Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of PETA-based polymers.

G cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis PETA_Prep PETA-based Polymer Synthesis & Sterilization Extract_Prep Preparation of Polymer Extracts (ISO 10993-12) PETA_Prep->Extract_Prep Treatment Treat cells with Polymer Extracts Extract_Prep->Treatment Cell_Seeding Seed Cells (e.g., L929, 3T3) in 96-well plates Incubation Incubate for 24h Cell_Seeding->Incubation Incubation->Treatment Incubate_24h Incubate for 24h, 48h, 72h Treatment->Incubate_24h Controls Include Positive (e.g., Latex) & Negative (e.g., HDPE) Controls Controls->Incubate_24h MTT MTT Assay Incubate_24h->MTT LDH LDH Assay Incubate_24h->LDH AnnexinV Annexin V/PI Staining Incubate_24h->AnnexinV ELISA Inflammatory Cytokine ELISA Incubate_24h->ELISA Data_Collection Spectrophotometry & Flow Cytometry Data MTT->Data_Collection LDH->Data_Collection AnnexinV->Data_Collection ELISA->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Biocompatibility Assessment Statistical_Analysis->Conclusion

Caption: Experimental workflow for in vitro cytotoxicity assessment of PETA-based polymers.
General Cellular Response to Cytotoxic Materials

This diagram illustrates a simplified signaling pathway that can be activated in response to cytotoxic materials, leading to apoptosis or inflammation.

G cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcomes Outcomes PETA PETA-based Polymer Leachables ROS Reactive Oxygen Species (ROS) Production PETA->ROS Necrosis Necrosis (Membrane Damage) PETA->Necrosis Mito_Damage Mitochondrial Damage ROS->Mito_Damage NFkB_Activation NF-κB Activation ROS->NFkB_Activation Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inflammation Inflammation (Cytokine Release) NFkB_Activation->Inflammation

Caption: Simplified signaling pathway of cellular response to cytotoxic materials.

Detailed Experimental Protocols

MTT Assay for Cell Viability

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Seed L929 mouse fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Remove the culture medium and add 100 µL of PETA-based polymer extracts at various concentrations. Include negative (HDPE extract) and positive (latex extract) controls.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation with MTT: Incubate for 4 hours in the dark at 37°C.[8]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[7][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100

LDH Assay for Cytotoxicity

Principle: The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is an indicator of cell membrane damage and cytotoxicity.[13][16][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[17] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[14]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[13][14]

  • Stop Reaction: Add 50 µL of the stop solution.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[13][14]

  • Calculation:

    • Cytotoxicity (%) = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

    • Spontaneous LDH is from untreated cells; Maximum LDH is from cells treated with a lysis buffer.

Annexin V-FITC/PI Assay for Apoptosis

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[21][25]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with polymer extracts for 24 hours.

  • Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[23]

ELISA for Inflammatory Cytokines

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific proteins, such as inflammatory cytokines (e.g., IL-6, TNF-α), in the cell culture supernatant.[26][28][30]

Protocol:

  • Cell Seeding and Treatment: Seed immune cells (e.g., macrophages) and treat with polymer extracts for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest (e.g., IL-6, TNF-α). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the supernatant samples and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Data Presentation

Table 1: Cell Viability of L929 Fibroblasts Treated with PETA-Based Polymer Extracts (MTT Assay)
Treatment GroupConcentration (% v/v)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)
Negative Control (HDPE)10098.2 ± 3.597.5 ± 4.1
PETA Polymer A 2595.3 ± 4.292.1 ± 5.3
5088.1 ± 5.181.7 ± 6.2
10075.4 ± 6.865.2 ± 7.1
PETA Polymer B 2599.1 ± 2.996.8 ± 3.7
5094.5 ± 3.890.3 ± 4.5
10085.2 ± 4.578.9 ± 5.8
Positive Control (Latex)10025.7 ± 8.215.3 ± 6.9
Table 2: Cytotoxicity of PETA-Based Polymer Extracts on L929 Fibroblasts (LDH Assay)
Treatment GroupConcentration (% v/v)Cytotoxicity (%) ± SD (24h)
Negative Control (HDPE)1005.1 ± 1.2
PETA Polymer A 258.3 ± 2.1
5015.7 ± 3.5
10028.9 ± 4.8
PETA Polymer B 256.2 ± 1.8
5010.1 ± 2.9
10018.4 ± 3.9
Positive Control (Latex)10085.4 ± 7.6
Table 3: Apoptosis and Necrosis of Macrophages Treated with PETA-Based Polymer Extracts (Annexin V/PI Staining)
Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Negative Control (HDPE)96.3 ± 2.12.1 ± 0.51.6 ± 0.4
PETA Polymer A (100%) 70.2 ± 5.815.8 ± 3.214.0 ± 2.9
PETA Polymer B (100%) 88.1 ± 4.27.5 ± 1.94.4 ± 1.1
Positive Control (Latex)30.5 ± 6.925.1 ± 4.744.4 ± 8.3
Table 4: Inflammatory Cytokine Secretion by Macrophages Treated with PETA-Based Polymer Extracts (ELISA)
Treatment GroupIL-6 (pg/mL) ± SDTNF-α (pg/mL) ± SD
Negative Control (HDPE)35.2 ± 8.150.1 ± 10.3
PETA Polymer A (100%) 150.7 ± 25.3210.4 ± 35.8
PETA Polymer B (100%) 60.1 ± 12.585.6 ± 15.7
Positive Control (LPS)580.4 ± 50.9850.2 ± 75.1

Conclusion

The in vitro biocompatibility and cytotoxicity of PETA-based polymers must be rigorously evaluated using a multi-assay approach. The protocols and data presented here provide a comprehensive framework for researchers to assess the cellular response to these materials. A material is generally considered non-cytotoxic if the cell viability is greater than 70% compared to the negative control, as per ISO 10993-5 guidelines.[5][31] Based on the example data, PETA Polymer B demonstrates a better biocompatibility profile than PETA Polymer A. Such assessments are crucial for the rational design and selection of PETA-based formulations for biomedical applications.

References

Application Notes and Protocols for UV Curing of Pentaerythritol Triacrylate (PETA) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (B129877) triacrylate (PETA) is a trifunctional monomer widely utilized in ultraviolet (UV) and electron beam (EB) curable formulations.[1] Its molecular structure allows for rapid polymerization, resulting in a hard, clear, and infusible resin.[1] Formulations incorporating PETA are noted for their high curing speed, exceptional hardness, gloss, and robust chemical and abrasion resistance.[2] These properties make PETA an indispensable component in a variety of applications, including industrial coatings, adhesives, inks, and polymer composites.[2][3]

This document provides detailed protocols for the preparation and UV curing of PETA formulations, as well as methods for characterizing the resulting polymer films. It is intended to serve as a comprehensive guide for researchers and professionals working in material science and drug development.

Mechanism of UV Curing

The UV curing of PETA is a free-radical polymerization process initiated by the absorption of UV light by a photoinitiator. The process can be summarized in three main stages:

  • Initiation: A photoinitiator molecule absorbs UV light, promoting it to an excited state. This excited molecule then generates free radicals.[3]

  • Propagation: The free radicals attack the acrylate (B77674) double bonds (C=C) of the PETA monomers, initiating a chain reaction that leads to the formation of a crosslinked polymer network.[3]

  • Termination: The polymerization process is terminated when two growing polymer chains react with each other.

Oxygen can inhibit the free-radical polymerization process, particularly at the surface of the coating. This can be mitigated by using a higher concentration of photoinitiator, increasing the UV intensity, or by curing in an inert atmosphere such as nitrogen.

Signaling Pathway of UV-Induced Polymerization

The following diagram illustrates the chemical signaling pathway of UV-induced polymerization of PETA.

G cluster_initiation Initiation cluster_propagation Propagation UV Light UV Light Photoinitiator Photoinitiator UV Light->Photoinitiator Absorption Free Radicals Free Radicals Photoinitiator->Free Radicals Generation PETA Monomer PETA Monomer Free Radicals->PETA Monomer Attack on C=C bond Growing Polymer Chain Growing Polymer Chain PETA Monomer->Growing Polymer Chain Chain Reaction Crosslinked Polymer Network Crosslinked Polymer Network Growing Polymer Chain->Crosslinked Polymer Network

UV-induced polymerization of PETA.

Experimental Protocols

Formulation Preparation

Materials:

  • Pentaerythritol triacrylate (PETA) monomer

  • Photoinitiator (e.g., Irgacure 184, Darocur 1173, TPO, BAPO)

  • Optional: Other acrylate monomers or oligomers for property modification

  • Amber glass vials

  • Magnetic stirrer and stir bars

Procedure:

  • In an amber glass vial to protect from ambient light, weigh the desired amount of PETA monomer.

  • Add the desired weight percentage of the photoinitiator to the PETA monomer. Typical concentrations range from 0.5 to 5 wt%.[4]

  • If using other monomers or oligomers, add them to the mixture at this stage.

  • Place a magnetic stir bar in the vial and cap it.

  • Stir the mixture at room temperature until the photoinitiator is completely dissolved and the formulation is homogeneous. For solid photoinitiators, gentle heating (e.g., 50-60°C) may be required.

Film Application

Materials:

  • Prepared PETA formulation

  • Substrate (e.g., glass slides, metal panels)

  • Bar coater or spin coater

  • Solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Thoroughly clean the substrate with a suitable solvent to remove any contaminants and ensure good adhesion.

  • Apply the PETA formulation onto the substrate using a bar coater to achieve a specific film thickness (e.g., 25-100 µm). Alternatively, a spin coater can be used for more uniform and thinner films.

UV Curing

Materials:

  • Coated substrate

  • UV curing system (e.g., mercury lamp, UV-LED lamp) with controlled intensity and wavelength output

  • Radiometer to measure UV intensity

Procedure:

  • Measure the UV intensity at the sample surface using a radiometer to ensure it matches the desired experimental conditions.

  • Place the coated substrate under the UV lamp.

  • Expose the sample to UV radiation for a predetermined time. The exposure time will depend on the UV intensity, photoinitiator type and concentration, and film thickness.

Characterization of Cured Films

a) Degree of Conversion (Real-Time FTIR Spectroscopy)

This method monitors the disappearance of the acrylate C=C double bond peak to determine the extent of polymerization.[5]

Apparatus:

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory

  • UV light source positioned to irradiate the sample on the ATR crystal

Procedure:

  • Apply a small drop of the liquid PETA formulation onto the ATR crystal.

  • Record a baseline IR spectrum of the uncured sample.

  • Begin continuous scanning of the sample's IR spectrum.

  • After a few seconds to establish a baseline, turn on the UV lamp to initiate curing.

  • Monitor the decrease in the absorbance of the acrylate C=C peak, typically around 810 cm⁻¹ or 1628 cm⁻¹.[3][6] A stable peak, such as the C=O carbonyl peak around 1720 cm⁻¹, can be used as an internal standard for normalization.[7]

  • The degree of conversion (DC) at a given time 't' can be calculated using the following formula: DC(%) = [1 - (A_t / A_0)] * 100 Where A_t is the normalized absorbance of the acrylate peak at time 't', and A_0 is the initial normalized absorbance.[7]

b) Pencil Hardness Test (ASTM D3363)

This is a common method to determine the scratch hardness of a coated surface.

Materials:

  • Cured film on a rigid substrate

  • Pencil hardness tester

  • Set of calibrated pencils ranging from 6B (softest) to 9H (hardest)

  • 400 grit sandpaper

  • Pencil sharpener

Procedure:

  • Sharpen a pencil from the set and then flatten the tip by rubbing it on 400 grit sandpaper at a 90° angle until a flat, circular tip is obtained.

  • Place the pencil in the holder of the pencil hardness tester at a 45° angle.

  • Place the tester on the cured film surface.

  • Push the tester forward approximately 6-7 mm with uniform pressure.

  • Examine the surface for any scratches or marring.

  • The pencil hardness is reported as the hardest pencil that does not scratch the surface.

Experimental Workflow

The following diagram outlines the general experimental workflow for the UV curing of PETA formulations.

G cluster_prep Preparation cluster_curing Curing cluster_char Characterization Formulation Formulation (PETA + Photoinitiator) Film_Application Film Application (Bar/Spin Coating) Formulation->Film_Application UV_Curing UV Curing (Hg/LED Lamp) Film_Application->UV_Curing Conversion Degree of Conversion (RT-FTIR) UV_Curing->Conversion Hardness Pencil Hardness (ASTM D3336) UV_Curing->Hardness Gloss Gloss Measurement UV_Curing->Gloss Adhesion Adhesion Test UV_Curing->Adhesion

Workflow for UV curing of PETA.

Quantitative Data

The following tables summarize representative data for the UV curing of PETA formulations with different photoinitiators and curing conditions. These values are compiled from various studies and are intended to provide a general understanding of the expected outcomes.

Table 1: Effect of Photoinitiator Type and Concentration on Degree of Conversion

FormulationPhotoinitiatorConcentration (wt%)UV Intensity (mW/cm²)Exposure Time (s)Final Conversion (%)
PETA-1Irgacure 1841.05060~92
PETA-2Irgacure 1843.05060~98
PETA-3Darocur 11731.05060~90
PETA-4Darocur 11733.05060~96
PETA-5TPO1.05060~95
PETA-6TPO3.05060>99

Table 2: Effect of UV Dose on Mechanical Properties of PETA Films (with 3 wt% Photoinitiator)

FormulationPhotoinitiatorUV Dose (mJ/cm²)Pencil HardnessGloss (60°)Adhesion (ASTM D3359)
PETA-AIrgacure 184500HHigh5B
PETA-BIrgacure 18410002HHigh5B
PETA-CDarocur 1173500FHigh5B
PETA-DDarocur 11731000HHigh5B
PETA-ETPO5002HHigh5B
PETA-FTPO10003HHigh5B

Note: The data presented in these tables are representative and can vary based on the specific experimental setup, including the exact UV lamp spectrum, film thickness, and environmental conditions.

Conclusion

The UV curing of pentaerythritol triacrylate formulations offers a rapid and efficient method for producing hard, durable, and high-performance polymer coatings. The final properties of the cured material are highly dependent on the formulation composition, particularly the type and concentration of the photoinitiator, as well as the UV curing parameters such as intensity and dose. By carefully controlling these variables, it is possible to tailor the properties of the cured PETA films to meet the specific requirements of a wide range of applications. The protocols and data provided in this document serve as a valuable resource for the development and optimization of UV-curable PETA systems.

References

Application Notes and Protocols: The Role of Pentaerythritol Trimethacrylate (PETMA) in 3D Printing and Additive Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Pentaerythritol Trimethacrylate (PETMA) and its pivotal role in advanced 3D printing and additive manufacturing processes. This document outlines the function of PETMA as a key crosslinking agent in photopolymer resins, details its impact on the mechanical and biocompatibility properties of printed materials, and provides detailed protocols for its use in vat photopolymerization techniques such as stereolithography (SLA) and digital light processing (DLP).

Introduction to this compound (PETMA) in 3D Printing

This compound (PETMA) is a trifunctional monomer that serves as a crucial crosslinking agent in photocurable resins used in various 3D printing technologies. Its molecular structure contains three reactive methacrylate (B99206) groups, which, upon exposure to a light source (typically UV light), readily participate in polymerization reactions. This trifunctionality allows for the formation of a densely crosslinked, three-dimensional polymer network.

The incorporation of PETMA into photopolymer resin formulations is primarily aimed at enhancing the mechanical properties of the final printed objects. By increasing the crosslink density, PETMA contributes to improved hardness, rigidity, and thermal stability of the cured material. These characteristics are highly desirable in applications requiring durable and dimensionally stable parts, such as in the fabrication of dental prosthetics, medical devices, and high-resolution prototypes.

Impact of PETMA on Material Properties

The addition of PETMA to a photopolymer resin formulation can significantly influence the final properties of the 3D printed object. The extent of this influence is typically dependent on the concentration of PETMA used.

Mechanical Properties

PETMA is known to enhance the mechanical strength of 3D printed parts. The trifunctional nature of PETMA leads to a higher crosslink density in the polymer matrix, which generally results in increased flexural strength and hardness. However, a very high concentration of PETMA can also lead to increased brittleness. Therefore, the concentration of PETMA is a critical parameter that needs to be optimized to achieve the desired balance of strength and toughness for a specific application.

Table 1: Representative Mechanical Properties of Acrylate-Based 3D Printing Resins

PropertyLow PETMA ConcentrationHigh PETMA ConcentrationTypical Range for Dental Resins
Flexural Strength (MPa) 50 - 8080 - 120+80 - 110
Flexural Modulus (GPa) 1.5 - 2.52.5 - 4.0+2.0 - 3.5
Hardness (Shore D) 75 - 8585 - 95+80 - 90

Note: The values presented are representative and can vary significantly based on the complete resin formulation, printing parameters, and post-processing methods.

Biocompatibility and Cytotoxicity

For applications in drug development and medical devices, the biocompatibility of the 3D printed material is of paramount importance. Acrylate-based resins, including those containing PETMA, can exhibit cytotoxicity if unreacted monomers or photoinitiators leach out from the printed part.[1][2]

Thorough post-processing, including washing with appropriate solvents and sufficient post-curing, is crucial to minimize the presence of leachable components and enhance the biocompatibility of the final product.[1] Studies have shown that with proper post-processing, the biocompatibility of 3D printed parts can be significantly improved, with some materials achieving high cell viability.[2]

Table 2: Representative Biocompatibility Data for 3D Printed Resins

Cell LineMaterial TypePost-ProcessingCell Viability (%)Reference
Human FibroblastsAcrylate-based ResinStandard Wash & Cure~70-85%[3]
Human FibroblastsAcrylate-based ResinOptimized Wash & Cure>90%[1]
L929PMMA-based ResinManufacturer's Protocol~80%[4]

Note: Biocompatibility is highly dependent on the specific resin formulation, printing process, and post-processing protocol. The data above is for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the preparation and use of PETMA-based resins in vat photopolymerization 3D printing.

Protocol for Preparation of a PETMA-Based Photopolymer Resin

This protocol describes the formulation of a basic experimental resin for SLA or DLP 3D printing.

Materials:

  • Oligomer: Bisphenol A glycerolate dimethacrylate (Bis-GMA)

  • Monomer/Diluent: Triethylene glycol dimethacrylate (TEGDMA)

  • Crosslinker: this compound (PETMA)

  • Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)

  • UV Blocker (optional): 2-Hydroxy-4-methoxybenzophenone

Equipment:

  • Magnetic stirrer with a heating plate

  • Amber glass vials

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Preparation of the Resin Base:

    • In an amber glass vial, combine the Bis-GMA oligomer and TEGDMA monomer in the desired weight ratio (e.g., 60:40).

    • Gently heat the mixture to approximately 50-60°C on a magnetic stirrer to reduce viscosity and facilitate mixing. Stir until a homogeneous solution is obtained.

  • Addition of PETMA:

    • Add the desired weight percentage of PETMA to the resin base (e.g., 5-15 wt%).

    • Continue stirring the mixture at a slightly elevated temperature until the PETMA is fully dissolved and the solution is homogeneous.

  • Incorporation of the Photoinitiator:

    • Add the photoinitiator (e.g., 0.5-2 wt% BAPO) to the resin mixture.

    • Protect the mixture from ambient light to prevent premature polymerization.

    • Stir the mixture in the dark or under safe light conditions until the photoinitiator is completely dissolved. An ultrasonic bath can be used to aid dissolution.

  • Addition of UV Blocker (Optional):

    • If required for controlling cure depth, add a small amount of UV blocker (e.g., 0.1-0.5 wt%).

    • Stir until fully dissolved.

  • Degassing:

    • Allow the final resin formulation to sit in the dark for several hours to allow air bubbles to escape. Alternatively, a vacuum chamber can be used for rapid degassing.

Protocol for 3D Printing with PETMA-Based Resin

This protocol outlines the general steps for printing with a custom-formulated PETMA-based resin using a vat photopolymerization printer.

Equipment:

  • SLA or DLP 3D printer

  • Digital model (STL file)

  • Slicing software

Procedure:

  • Printer Preparation:

    • Ensure the 3D printer's resin tank and build platform are clean and free of any debris from previous prints.

    • Calibrate the build platform according to the manufacturer's instructions.

  • Slicing the Model:

    • Import the STL file into the slicing software.

    • Orient the model and add support structures as necessary to ensure a successful print.

    • Set the printing parameters, including layer height (e.g., 50-100 µm) and exposure time per layer. The optimal exposure time will depend on the resin's reactivity and the printer's light source and will require calibration.

  • Printing:

    • Pour the prepared PETMA-based resin into the printer's resin tank.

    • Start the printing process.

Protocol for Post-Processing of PETMA-Based 3D Printed Parts

Thorough post-processing is critical for achieving the desired mechanical properties and biocompatibility.

Equipment:

  • Gloves and safety glasses

  • Scraper

  • Wash station or beakers with a suitable solvent (e.g., isopropyl alcohol - IPA)

  • UV curing chamber

Procedure:

  • Part Removal:

    • Once the print is complete, carefully remove the build platform from the printer.

    • Using a scraper, gently detach the printed part from the build platform.

  • Washing:

    • Submerge the printed part in a container of isopropyl alcohol (IPA).

    • Agitate the part in the IPA for 5-10 minutes to remove any uncured resin from the surface. An ultrasonic bath can be used for more effective cleaning.

    • Repeat the washing step with fresh IPA to ensure all residual resin is removed.

  • Drying:

    • Remove the part from the IPA and allow it to air dry completely. A compressed air source can be used to speed up the drying process.

  • Support Removal:

    • Carefully remove the support structures from the dried part using flush cutters or other appropriate tools.

  • Post-Curing:

    • Place the cleaned and dried part in a UV curing chamber.

    • Cure the part for the recommended time and temperature. This step is crucial for completing the polymerization process and maximizing the mechanical properties and biocompatibility of the part. The curing parameters will depend on the resin formulation and the specifications of the UV curing chamber.

Visualizations

Experimental Workflow

G cluster_0 Resin Formulation cluster_1 3D Printing cluster_2 Post-Processing a Mix Oligomer & Monomer b Add PETMA a->b c Add Photoinitiator b->c d Degas Resin c->d e Slice Digital Model f Print Object e->f g Wash in IPA f->g h Dry g->h i Remove Supports h->i j UV Post-Cure i->j k k j->k Final Part

Caption: Workflow for PETMA-based resin 3D printing.

Role of PETMA in Crosslinking

G cluster_0 Before Curing cluster_1 After UV Curing M1 Monomer P PETMA M2 Monomer M3 Monomer N1 Polymer Chain N2 Polymer Chain P_c PETMA P_c->N1 P_c->N2 N3 Polymer Chain P_c->N3

Caption: PETMA as a trifunctional crosslinker.

References

Application Notes and Protocols: Formulation of UV-Curable Inks and Coatings with Pentaerythritol Trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol trimethacrylate (PETA) is a trifunctional monomer widely utilized in the formulation of ultraviolet (UV) curable inks and coatings.[1][2] Its molecular structure allows for rapid polymerization upon exposure to UV light, forming a hard, clear, and infusible resin.[2] The incorporation of PETA into formulations for inks, coatings, and adhesives enhances several key properties of the cured material.[1][3]

The primary advantages of using PETA in UV-curable systems include:

  • Enhanced Curing Speed: The trifunctional nature of PETA significantly accelerates the curing process in UV and electron beam (EB) applications, leading to increased production efficiency.[1]

  • Superior Hardness and Durability: Formulations containing PETA exhibit notable hardness and abrasion resistance, making them suitable for applications requiring long-term wear performance.[1]

  • Excellent Chemical Resistance: PETA contributes to a high degree of chemical resistance, protecting surfaces from damage caused by solvents, oils, and other aggressive substances.[1]

  • High Gloss: It is often used in formulations to achieve a high gloss finish.[2]

This document provides detailed application notes and protocols for the formulation of UV-curable inks and coatings using this compound.

General Formulation Guidelines

A typical UV-curable ink or coating formulation consists of several key components: oligomers, monomers, photoinitiators, pigments (for inks), and additives. PETA is a key monomer in these systems.

Table 1: Typical Components of a UV-Curable Formulation

ComponentFunctionTypical Concentration (%)
Oligomers Provide the core properties of the coating, such as flexibility and adhesion. Common types include urethane (B1682113) acrylates, epoxy acrylates, and polyester (B1180765) acrylates.[4][5]20 - 60
Monomers Act as reactive diluents to control viscosity and influence the final properties of the cured film. PETA is a key trifunctional monomer.[5] Other monomers like trimethylolpropane (B17298) triacrylate (TMPTA) may also be used.[6]30 - 95 (total polyfunctional acrylates)[6]
Photoinitiators Absorb UV light and generate free radicals to initiate the polymerization process.[5][7]1 - 10[8]
Pigments Provide color to the ink.[5]3 - 8[9]
Additives Include leveling agents, defoamers, and adhesion promoters to enhance specific properties.[5][10]0.5 - 5

UV Curing Mechanism

The curing of UV inks and coatings is a rapid process initiated by the interaction of UV light with photoinitiators.

UV_Curing_Mechanism PI Photoinitiator R Free Radicals PI->R Generates UV UV Light UV->PI Absorption Monomers PETA Monomers & Oligomers R->Monomers Initiates Polymerization Polymer Cross-linked Polymer Network (Cured Film) Monomers->Polymer Forms

Caption: General mechanism of UV curing.

Experimental Protocols

Preparation of the UV-Curable Formulation

This protocol describes the preparation of a clear UV-curable coating.

Materials:

  • Urethane Acrylate (B77674) Oligomer

  • Pentaerythritol Triacrylate (PETA)

  • 2-Hydroxy-2-methylpropiophenone (Photoinitiator)

  • Leveling Additive (e.g., Byk-333)

  • Light-blocking container

  • High-shear mixer

Procedure:

  • In a light-blocking container, combine the urethane acrylate oligomer and PETA monomer.

  • Mix thoroughly using a high-shear mixer at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator and leveling additive to the mixture.

  • Continue mixing until all components are fully dissolved.

Application and Curing

Materials:

  • Formulated UV-curable coating

  • Substrate (e.g., steel, aluminum)

  • Drawdown bar

  • UV lamp

Procedure:

  • Apply the formulated coating to the desired substrate using a drawdown bar to achieve a uniform film thickness.

  • Cure the coating by passing it under a UV lamp at a specified belt speed and lamp intensity. The crucial factor is that a sufficient amount of UV radiation must reach the ink film to achieve adequate curing.[7]

Performance Testing of the Cured Film

a) Adhesion Test (Cross-Hatch Method - ASTM D3359)

  • Use a cross-hatch cutter to make a series of perpendicular cuts through the cured coating to the substrate.

  • Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.

  • Evaluate the adhesion by the amount of coating removed by the tape.

b) Hardness Test (Pencil Hardness - ASTM D3363)

  • A set of calibrated pencils of increasing hardness is used.

  • The pencils are pushed across the surface of the cured coating at a 45-degree angle.

  • The pencil hardness is defined as the grade of the hardest pencil that does not scratch the surface.

c) Solvent Resistance Test (MEK Double Rubs - ASTM D4752)

  • A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the cured surface with a consistent pressure.

  • One back-and-forth motion constitutes one double rub.

  • The number of double rubs required to break through the coating to the substrate is recorded.[10]

Formulation Examples and Performance Data

The following tables provide example formulations and the expected performance of the cured films.

Table 2: Example UV-Curable Coating Formulations

ComponentFormulation 1 (wt%)Formulation 2 (wt%)Formulation 3 (wt%)
Urethane Acrylate403020
Pentaerythritol Triacrylate (PETA)556575
Photoinitiator444
Leveling Additive111
Total 100 100 100

Table 3: Performance Data of Cured Films

PropertyFormulation 1Formulation 2Formulation 3
Adhesion (ASTM D3359) 5B5B4B
Pencil Hardness (ASTM D3363) 2H3H4H
Solvent Resistance (MEK Double Rubs) >100>150>200

Note: The data in Tables 2 and 3 are representative examples and may vary depending on the specific raw materials and curing conditions used.

Experimental Workflow

The following diagram illustrates the workflow from formulation to testing.

Experimental_Workflow Formulation Formulation Preparation (Mixing Components) Application Application on Substrate (Drawdown Bar) Formulation->Application Curing UV Curing Application->Curing Testing Performance Testing Curing->Testing Adhesion Adhesion Test Testing->Adhesion Hardness Pencil Hardness Test Testing->Hardness Solvent Solvent Resistance Test Testing->Solvent

Caption: Experimental workflow for UV-curable coatings.

Chemical Structure of Pentaerythritol Triacrylate (PETA)

The structure of PETA is central to its function in UV-curable formulations.

Caption: Chemical structure of PETA.

References

Application Note: Tailoring the Mechanical Properties of PETA Polymers by Modulating Crosslinking Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer widely utilized as a crosslinking agent in the synthesis of polymer networks.[1][2] Its ability to form densely crosslinked structures makes it a critical component in developing materials with tailored mechanical properties for a range of biomedical applications, including drug delivery and tissue engineering.[3][4][5] The crosslinking density of a polymer network—a measure of the number of crosslinks per unit volume—is a fundamental parameter that dictates its macroscopic properties.[6] By controlling the crosslinking density, researchers can fine-tune the mechanical strength, elasticity, swelling behavior, and degradation kinetics of the resulting polymer.[4][7]

An increase in crosslinking density generally leads to a more rigid polymer network, resulting in higher tensile strength and Young's modulus.[8][9] Conversely, a lower crosslinking density results in a more flexible and elastic material with a higher capacity for swelling.[10][11] This trade-off is critical in the design of biomaterials. For instance, in tissue engineering, a scaffold might require high mechanical integrity to support cell growth, while in drug delivery, a higher swelling ratio might be desirable for encapsulating and releasing therapeutic agents.[3][12][13]

This application note provides detailed protocols for synthesizing PETA-crosslinked polymers with varying crosslinking densities via UV photopolymerization. It further describes methods for characterizing the resulting polymers through swelling studies and mechanical testing to elucidate the relationship between crosslinking density and mechanical properties.

Materials and Reagents

  • Monomer/Polymer: Poly(ethylene oxide) (PEO), average Mv ~600,000

  • Crosslinking Agent: Pentaerythritol tetraacrylate (PETA)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Irgacure 2959

  • Solvent: Deionized (DI) water or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Swelling Medium: DI water or PBS (pH 7.4)

  • For Mechanical Testing: Rectangular film specimens

Experimental Protocols

Protocol 1: Synthesis of PETA-Crosslinked Hydrogel Films via UV Photopolymerization

This protocol describes the preparation of PEO hydrogel films with varying crosslinking densities by altering the concentration of the PETA crosslinker.

1. Preparation of Precursor Solutions: a. Prepare a stock solution of 10% (w/v) PEO in DI water by dissolving the PEO powder with gentle stirring. This may take several hours. b. Prepare a stock solution of the photoinitiator (e.g., 10% w/v DMPA in ethanol (B145695) or Irgacure 2959 in water). c. For a series of hydrogels with varying crosslinking densities, prepare separate precursor solutions. For each, add the desired amount of PETA (e.g., 2.5%, 5.0%, 7.5%, and 10.0% w/w with respect to PEO) to the PEO solution. d. Add the photoinitiator to each precursor solution to a final concentration of 0.5% (w/v). e. Mix each solution thoroughly until homogeneous.

2. UV Curing: a. Pipette a defined volume of each precursor solution into a mold (e.g., between two glass plates separated by a 1 mm spacer). b. Expose the mold to a UV light source (365 nm) for 10-15 minutes to initiate polymerization and crosslinking.[14] The exact time may need optimization based on the UV lamp intensity. c. After curing, carefully disassemble the mold to retrieve the hydrogel film.

3. Purification: a. Immerse the cured hydrogel films in a large volume of DI water for 24-48 hours, changing the water periodically, to remove any unreacted monomers, crosslinkers, and photoinitiator.

G cluster_prep Precursor Solution Preparation cluster_cure Curing and Purification cluster_char Characterization prep1 Dissolve PEO in DI Water prep2 Add varying amounts of PETA prep1->prep2 prep3 Add Photoinitiator prep2->prep3 prep4 Homogenize Solution prep3->prep4 cure1 Cast solution into mold prep4->cure1 cure2 Expose to UV light (365 nm) cure1->cure2 cure3 Retrieve crosslinked film cure2->cure3 cure4 Purify in DI water cure3->cure4 char1 Swelling Studies cure4->char1 char2 Mechanical Testing cure4->char2

Caption: Experimental workflow for synthesis and characterization of PETA-crosslinked hydrogels.

Protocol 2: Swelling Studies and Determination of Crosslinking Density

This protocol outlines the gravimetric method to determine the swelling ratio and equilibrium water content (EWC), which are then used to estimate the crosslinking density.[15][16]

1. Swelling to Equilibrium: a. Cut circular discs of uniform diameter (e.g., 6 mm) from the purified hydrogel films. b. Gently blot the surface of each disc with filter paper to remove excess surface water and record its initial swollen weight (Ws). c. Place the hydrogel discs in vials containing a swelling medium (e.g., PBS, pH 7.4). d. At regular time intervals, remove the discs, blot them dry, and weigh them until a constant weight is achieved, indicating that swelling equilibrium has been reached. Record this as the equilibrium swollen mass (Ws).[17]

2. Determining Dry Mass: a. After reaching equilibrium, freeze the hydrogel discs and then lyophilize them (freeze-dry) until all water has been removed. b. Record the final constant weight as the dry mass (Wd).

3. Calculations: a. Equilibrium Swelling Ratio (ESR): ESR = (Ws - Wd) / Wd b. Equilibrium Water Content (EWC): EWC (%) = [(Ws - Wd) / Ws] * 100[15] c. Polymer Volume Fraction (υ2m): This is the volume fraction of the polymer in the swollen state and is a key parameter for calculating crosslinking density. It can be calculated from the swelling data.[6] d. Crosslinking Density (ρc) and Molecular Weight between Crosslinks (Mc): The Flory-Rehner equation can be used to calculate Mc, the average molecular weight between crosslinks. A smaller Mc indicates a higher crosslinking density.[6][18][19] The crosslinking density (ρc) is inversely proportional to Mc.[9]

G start High Crosslinking Density process1 Restricted polymer chain movement start->process1 leads to end Low Swelling Ratio process2 Reduced space to accommodate water molecules process1->process2 causes process2->end results in

Caption: Relationship between crosslinking density and hydrogel swelling.

Protocol 3: Mechanical Testing of Hydrogel Films

This protocol is based on the ASTM D882 standard for determining the tensile properties of thin polymer films.[20][21][22][23]

1. Specimen Preparation: a. Cut rectangular specimens from the hydrated hydrogel films with uniform width and length (e.g., 10 mm wide and 50 mm long). b. Measure the thickness of each specimen at multiple points and calculate the average.

2. Tensile Testing: a. Use a universal testing machine equipped with suitable grips for thin films. b. Set the initial grip separation (gauge length). c. Mount the specimen in the grips, ensuring it is aligned and not slipping. d. Apply a tensile load at a constant rate of crosshead displacement until the specimen breaks. e. Record the force and elongation data throughout the test.

3. Data Analysis: a. Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen. b. Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve. c. Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

G start High Crosslinking Density process1 Increased number of covalent bonds between polymer chains start->process1 results in end1 High Tensile Strength end2 High Young's Modulus process2 More rigid network structure process1->process2 creates process2->end1 leads to process2->end2 leads to

Caption: Relationship between crosslinking density and mechanical properties.

Results and Discussion

The concentration of the PETA crosslinker has a profound effect on the physical and mechanical properties of the resulting polymer network. As the concentration of PETA is increased, a denser network of crosslinks is formed. This is reflected in the swelling and mechanical data.

Effect of PETA Concentration on Swelling Properties

An increase in PETA concentration leads to a significant decrease in both the Equilibrium Swelling Ratio (ESR) and the Equilibrium Water Content (EWC).[9][24] This is because a more densely crosslinked network has smaller mesh sizes and restricts the mobility of the polymer chains, thus limiting the amount of water the hydrogel can absorb.[9]

Table 1: Effect of PETA Concentration on Swelling Properties of PEO Hydrogels

PETA Conc. (% w/w) Equilibrium Water Content (EWC) (%) Crosslinking Density (ρc) (mol/cm³) x 10⁻³
1.0 85.67 ± 0.48 0.19 ± 0.02
2.5 78.14 ± 0.55 0.49 ± 0.05
5.0 66.84 ± 1.30 1.13 ± 0.12
10.0 56.56 ± 0.53 2.19 ± 0.17

Data adapted from a study on PEO hydrogels crosslinked with PETA (referred to as PETRA in the study).[9][24][25][26][27]

Effect of PETA Concentration on Mechanical Properties

The mechanical integrity of the hydrogels is significantly enhanced with increasing PETA concentration. The tensile strength and Young's modulus both increase, indicating a stronger and stiffer material.[9] This is a direct consequence of the higher crosslinking density, which creates a more robust network that can withstand greater stress before failing.[8]

Table 2: Effect of PETA Concentration on Mechanical Properties of PEO Hydrogels

PETA Conc. (% w/w) Tensile Strength (MPa) Young's Modulus (MPa)
1.0 0.11 ± 0.01 0.03 ± 0.00
2.5 0.42 ± 0.04 0.12 ± 0.01
5.0 0.95 ± 0.08 0.29 ± 0.03
10.0 1.41 ± 0.12 0.55 ± 0.05

Data adapted from a study on PEO hydrogels crosslinked with PETA (referred to as PETRA in the study).[9]

Influence of Photoinitiator Concentration

The concentration of the photoinitiator also plays a role in the final mechanical properties, although its effect can plateau. Initially, increasing the photoinitiator concentration leads to a higher degree of conversion and crosslinking, which improves hardness and strength.[8][28] However, beyond an optimal concentration (often around 0.5-1.0 wt%), the mechanical properties may not improve further and can even decrease due to self-annihilation reactions between free radicals.[29][30] Therefore, optimizing the photoinitiator concentration is crucial for achieving the desired mechanical performance.[31]

Conclusion

The crosslinking density is a powerful tool for tuning the mechanical properties of PETA-crosslinked polymers. By simply varying the concentration of the PETA crosslinker, researchers can systematically control the trade-off between swelling capacity and mechanical strength. An increase in PETA concentration enhances tensile strength and stiffness while reducing the equilibrium water content. These relationships are fundamental for designing polymers for specific applications in drug development and tissue engineering, where precise control over material properties is paramount for performance and biocompatibility. The protocols provided herein offer a standardized framework for synthesizing and characterizing these versatile biomaterials.

References

Application Notes and Protocols for Biomaterial Synthesis Using Michael Addition Reactions with Pentaerythritol Trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biomaterials using pentaerythritol (B129877) trimethacrylate (PETMA) through Michael addition reactions. This approach offers a versatile platform for creating biocompatible and biodegradable scaffolds, hydrogels, and drug delivery vehicles with tunable properties.

Introduction to Michael Addition for Biomaterial Synthesis

The Michael addition reaction is a powerful tool in polymer chemistry for forming carbon-carbon or carbon-heteroatom bonds. In the context of biomaterial synthesis, it typically involves the conjugate addition of a nucleophile (the Michael donor, such as a thiol) to an α,β-unsaturated carbonyl compound (the Michael acceptor, such as an acrylate (B77674) or methacrylate (B99206) group on PETMA).

This reaction is particularly advantageous for creating biomaterials due to several key features:

  • Biocompatible Reaction Conditions: The reaction can proceed under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for potentially cytotoxic initiators like those used in photopolymerization.[1]

  • Tunable Properties: The mechanical and degradation properties of the resulting biomaterials can be readily tuned by adjusting the stoichiometry of the reactants, the concentration of the polymer, and the pH of the solution.

  • Versatility: A wide range of nucleophiles and Michael acceptors can be used, allowing for the incorporation of various functionalities and the creation of materials with tailored biological and chemical properties.

A common approach involves the reaction of a multifunctional thiol with a multifunctional acrylate or methacrylate, such as PETMA, often catalyzed by a base like an amine.[1][2]

Applications in Biomaterial Science

Biomaterials synthesized from PETMA via Michael addition have shown significant promise in several areas of biomedical research and development:

  • Bone Tissue Engineering: These materials can be formulated as injectable, in-situ polymerizing scaffolds for bone defect repair. The incorporation of osteoconductive materials like hydroxyapatite (B223615) (HA) can further enhance their bone-regenerating capabilities.[1][3][4][5]

  • Drug Delivery: The hydrogel networks formed through this chemistry can encapsulate and provide sustained release of therapeutic agents. The release kinetics can be controlled by tailoring the crosslink density and degradation rate of the hydrogel matrix.

  • 3D Cell Culture: The biocompatible nature of the synthesis process allows for the encapsulation of cells within the forming hydrogel, creating 3D microenvironments that better mimic native tissue for in-vitro studies and regenerative medicine applications.

Experimental Protocols

The following protocols are adapted from established methods for similar thiol-acrylate systems and provide a starting point for the synthesis and characterization of PETMA-based biomaterials. Researchers should optimize these protocols for their specific applications.

Protocol 1: Synthesis of a PETMA-Thiol Hydrogel for General Scaffolding Applications

This protocol describes the synthesis of a basic PETMA-thiol hydrogel using a base-catalyzed Michael addition reaction.

Materials:

  • Pentaerythritol trimethacrylate (PETMA)

  • Multifunctional thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate) - TMPTMP)

  • Base catalyst (e.g., Diethylamine - DEA or Triethanolamine - TEOA)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Precursor Solutions:

    • In a sterile microcentrifuge tube, dissolve PETMA in PBS to the desired concentration (e.g., 10% w/v).

    • In a separate sterile microcentrifuge tube, dissolve the multifunctional thiol (e.g., TMPTMP) in PBS to a concentration that results in the desired stoichiometric ratio of thiol to methacrylate groups (e.g., 1:1).

  • Initiate Polymerization:

    • Add the base catalyst (e.g., DEA) to the thiol solution at a specific concentration (e.g., varying concentrations can be tested to control gelation time).[1]

    • Vortex the thiol-catalyst solution briefly to ensure homogeneity.

  • Form the Hydrogel:

    • Quickly add the PETMA solution to the thiol-catalyst solution.

    • Vortex the mixture for 5-10 seconds to ensure complete mixing.

    • Immediately transfer the solution to a mold of the desired shape and size (e.g., a 48-well plate for cylindrical scaffolds).

  • Curing:

    • Allow the hydrogel to cure at room temperature or 37°C. Gelation time will vary depending on the catalyst concentration, with higher concentrations leading to faster gelation.[1]

  • Washing:

    • Once fully cured, gently remove the hydrogels from the mold and wash them extensively with PBS to remove any unreacted monomers and the catalyst.

Protocol 2: Preparation of a PETMA-PEGDA-Dopamine Copolymer for Adhesive Biomaterials

This protocol is based on a patented method for creating an adhesive polymer system.[6][7]

Materials:

Procedure:

  • Dissolve Reactants:

    • In a reaction vessel, dissolve PETMA, PEGDA, and dopamine hydrochloride in the deoxygenated organic solvent. The molar ratio of the acrylate groups from PETMA and PEGDA to the amine groups from dopamine can be adjusted, for example, to 1.5:1.[6]

  • Adjust pH:

    • Add triethylamine to the solution to adjust the pH to between 8 and 10.[6][7]

  • Reaction:

    • Heat the reaction mixture to between 75-85°C and maintain the reaction for at least 1 hour under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Purification:

    • After the reaction is complete, the resulting polymer can be purified to remove unreacted components.

Protocol 3: Characterization of Mechanical and Physical Properties

Swelling Ratio:

  • Prepare hydrogel samples of a known initial weight.

  • Lyophilize the samples to obtain the dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio as: (Ws - Wd) / Wd.

Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples.

  • Use a mechanical testing system with a compression platen.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • The compressive modulus can be calculated from the linear region of the stress-strain curve.

Quantitative Data Summary

The following tables summarize quantitative data from studies on biomaterials synthesized via Michael addition reactions with multifunctional acrylates, including pentaerythritol triacrylate (PETA), which is structurally similar to PETMA.

Table 1: Mechanical Properties of PETA:HA Composite Scaffolds [1][3][4][5]

Material Composition (PETA:HA wt/wt%)Porosity (%)Compressive Yield Strength (MPa)Compressive Modulus (MPa)
PETA:HA (85:15)72.020.45 ± 0.045.2 ± 0.9
PETA:HA (80:20)66.380.52 ± 0.056.8 ± 0.8
PCL:HA (80:20) (Control)-0.18 ± 0.022.1 ± 0.3

Table 2: In Vitro Osteogenic Potential of PETA:HA Scaffolds with hASCs at Day 21 [1][3][5]

Material CompositionRelative Cell Viability (%)Calcium Deposition (µ g/scaffold )Alkaline Phosphatase (ALP) Activity (nmol/min/mg protein)Osteocalcin (OCN) Expression (ng/mg protein)
PETA:HA (85:15)120 ± 1015.2 ± 1.512.5 ± 1.225.1 ± 2.0
PETA:HA (80:20)115 ± 818.5 ± 2.115.8 ± 1.730.5 ± 2.5
PCL:HA (80:20) (Control)1008.1 ± 0.98.2 ± 0.715.3 ± 1.5

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental reaction and a general workflow for biomaterial synthesis and characterization.

Michael_Addition_Reaction cluster_catalyst Catalyst cluster_product Product PETMA Pentaerythritol Trimethacrylate (PETMA) (Michael Acceptor) Hydrogel Crosslinked Hydrogel Network PETMA->Hydrogel + Thiol Multifunctional Thiol (Michael Donor) Thiol->Hydrogel Base Amine Base (e.g., DEA) Base->Thiol activates

Caption: Base-catalyzed Michael addition reaction between PETMA and a multifunctional thiol.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_biological Biological Evaluation A Prepare Precursor Solutions (PETMA, Thiol, Catalyst) B Mix and Initiate Michael Addition A->B C Cure to Form Hydrogel B->C D Physical Characterization (Swelling, Degradation) C->D E Mechanical Testing (Compressive Modulus) C->E F Cell Seeding / Encapsulation C->F G Cell Viability and Proliferation Assays F->G H Functional Assays (e.g., Osteogenesis) G->H

Caption: General experimental workflow for synthesis and evaluation of PETMA-based biomaterials.

Potential Signaling Pathways

The following diagrams depict potential signaling pathways that may be influenced by PETMA-based biomaterials, particularly in the context of bone tissue engineering and cell adhesion.

BMP_Signaling_Pathway cluster_material Biomaterial Influence cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PETMA_Scaffold PETMA-HA Scaffold BMPR BMP Receptors (Type I & II) PETMA_Scaffold->BMPR Promotes Osteogenic Microenvironment Smads Smad 1/5/8 BMPR->Smads Phosphorylation Smad_Complex Smad Complex Smads->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Runx2 Runx2 Smad_Complex->Runx2 Activation Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes Transcription

Caption: Hypothesized BMP signaling pathway activation by PETMA-HA scaffolds for osteogenesis.

Integrin_Signaling_Pathway cluster_material Biomaterial Surface cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PETMA_Surface PETMA Biomaterial (with adsorbed proteins) Integrin Integrin Receptors (e.g., αvβ3) PETMA_Surface->Integrin Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK Clustering and Activation Src Src Kinase FAK->Src Recruitment RhoGTPases Rho GTPases (RhoA, Rac, Cdc42) Src->RhoGTPases Activation Actin Actin Cytoskeleton RhoGTPases->Actin Reorganization Actin->FAK Feedback

Caption: Potential integrin-mediated signaling for cell adhesion on PETMA-based biomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Pentaerythritol Trimethacrylate (PETMA) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentaerythritol Trimethacrylate (PETMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of PETMA to prevent premature polymerization. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting technical data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of PETMA.

Issue Possible Causes Recommended Actions
Increased Viscosity or Gel Formation in Stored PETMA 1. Elevated Storage Temperature: Storage above the recommended temperature accelerates polymerization. 2. Exposure to Light: UV light can initiate free-radical polymerization. 3. Inhibitor Depletion: The inhibitor (e.g., MEHQ) has been consumed over time. 4. Contamination: Presence of peroxides, strong acids/bases, or metals can catalyze polymerization. 5. Absence of Oxygen: The inhibitor requires oxygen to be effective. The container may have been sealed under an inert atmosphere.1. Immediate Action: If the container is warm or bulging, do not handle it. This indicates a runaway polymerization reaction. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. 2. For Viscous Liquid: If the material is viscous but not solidified and the container is not warm or bulging, move it to a cool, dark place. 3. Check Storage Conditions: Verify that the storage temperature is within the recommended range and that the material is protected from light. 4. Consider Inhibitor Level: If the material is still usable, consider adding a small amount of fresh inhibitor solution. However, it is often safer to discard the partially polymerized monomer. 5. Disposal: Dispose of the material according to your institution's hazardous waste guidelines.
PETMA Solidified in the Container 1. Advanced Polymerization: The monomer has undergone significant polymerization.1. Do Not Attempt to Use: The material is no longer suitable for experimental use. 2. Safe Disposal: Dispose of the container and its contents as hazardous waste according to your institutional protocols.
Inconsistent Polymerization in Experiments 1. Variability in Monomer Quality: Using PETMA from a partially polymerized batch. 2. Inhibitor Interference: The presence of an inhibitor can interfere with controlled polymerization experiments.1. Use Fresh Monomer: Always use fresh, unpolymerized PETMA for your experiments to ensure reproducibility. 2. Inhibitor Removal: If your application is sensitive to the inhibitor, it may need to be removed prior to use. Refer to established protocols for inhibitor removal, such as washing with a basic solution or passing through an inhibitor removal column.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for PETMA?

A1: To ensure the stability of PETMA and prevent premature polymerization, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2] The ideal storage temperature is typically between 5°C and 40°C.[3] It is crucial to store PETMA in its original container, which has a headspace of air, as the presence of dissolved oxygen is necessary for the stabilizer to function effectively.[2] Do not store under an inert atmosphere like nitrogen or argon, as this will render the inhibitor ineffective.[2]

Q2: What is the role of an inhibitor in PETMA storage?

A2: PETMA is typically supplied with a free-radical inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), at a concentration of 300-400 ppm.[4] The inhibitor's function is to scavenge any free radicals that may form due to exposure to heat or light, thereby preventing the initiation of a polymerization chain reaction.[5] For MEHQ to be effective, it requires the presence of dissolved oxygen.[6][7]

Q3: How can I tell if my PETMA has started to polymerize?

A3: The initial signs of polymerization include an increase in the viscosity of the liquid monomer. As polymerization progresses, you may observe the formation of gel-like particles or complete solidification of the material. Discoloration can also be an indicator of degradation.

Q4: What should I do if I suspect my PETMA has started to polymerize?

A4: If you observe any signs of polymerization, such as increased viscosity, you should first assess the safety of the situation. If the container is warm to the touch or appears to be bulging, this could indicate a runaway exothermic reaction. In this case, do not move the container and immediately contact your EHS department. If the material is simply more viscous without any signs of a runaway reaction, it is best to quarantine the material and dispose of it according to your institution's hazardous waste procedures.

Q5: Can I still use PETMA that has become slightly viscous?

A5: It is not recommended to use partially polymerized PETMA for experiments that require precise control over the polymerization process. The presence of oligomers and polymers will affect the stoichiometry and kinetics of your reaction, leading to non-reproducible results.

Quantitative Data on Inhibitor Effectiveness

The effectiveness of an inhibitor is dependent on its concentration, the storage temperature, and the presence of oxygen. The following table provides a general overview of the expected shelf life of a multifunctional acrylate (B77674) stabilized with MEHQ under different conditions.

InhibitorConcentration (ppm)Storage TemperatureAtmosphereExpected Shelf Life
MEHQ300-400< 25°CAir> 6 months
MEHQ300-400> 35°CAirReduced, monitor closely
MEHQ300-400AnyInert GasSignificantly Reduced

Note: This data is illustrative. Always refer to the manufacturer's certificate of analysis for specific shelf-life information. The shelf life of PETMA is typically around 6 months from the date of receipt when stored under recommended conditions.[2]

Experimental Protocols

Experiment 1: Monitoring PETMA Stability by Viscosity Measurement

Objective: To periodically assess the stability of stored PETMA by monitoring changes in its viscosity.

Methodology:

  • Sample Preparation: At specified time intervals (e.g., monthly), carefully extract a small aliquot of the stored PETMA in a well-ventilated fume hood.

  • Viscometer Setup: Use a calibrated viscometer (e.g., a cone and plate or rotational viscometer) set to a constant temperature (e.g., 25°C).

  • Measurement: Introduce the PETMA sample into the viscometer and allow the temperature to equilibrate. Measure the viscosity according to the instrument's operating procedure.

  • Data Recording: Record the viscosity value, date, and storage conditions. A significant increase in viscosity over time indicates the onset of polymerization.

Experiment 2: HPLC Method for Quantification of MEHQ Inhibitor

Objective: To determine the concentration of the MEHQ inhibitor in a PETMA sample.

Methodology:

  • Standard Preparation: Prepare a series of MEHQ standard solutions of known concentrations in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).

  • Sample Preparation: Accurately weigh a known amount of the PETMA sample and dissolve it in the same solvent used for the standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.[8]

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector at approximately 290 nm.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the PETMA sample solution and determine the MEHQ concentration by comparing its peak area to the calibration curve.[8][9]

Experiment 3: Determination of Gel Content for Polymerized PETMA

Objective: To quantify the extent of polymerization in a PETMA sample by measuring the insoluble fraction.

Methodology (based on ASTM D2765): [10][11]

  • Sample Preparation: A known weight of the (partially) polymerized PETMA is placed in a mesh bag.

  • Solvent Extraction: The bag is suspended in a suitable solvent (e.g., xylene) and boiled for several hours to dissolve the uncrosslinked monomer and oligomers.[12]

  • Drying and Weighing: The mesh bag containing the insoluble gel is removed, dried to a constant weight in a vacuum oven, and weighed.

  • Calculation: The gel content is calculated as the percentage of the final weight of the insoluble material to the initial weight of the sample.

Visualizations

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2R• 2R• (Free Radicals) Initiator->2R• Heat/Light R• + M R• + M RM• RM• R• + M->RM• RM• + M RM• + M R• R• M M (PETMA) RM2• RM2• RM• + M->RM2• RMn• RMn• (Growing Polymer Chain) RM2•->RMn• ... + (n-2)M RMn• + RMm• RMn• + RMm• P P (Dead Polymer) RMn• + RMm•->P Combination or Disproportionation

Caption: Free-Radical Polymerization of PETMA.

inhibition_mechanism cluster_inhibition Inhibition by MEHQ R• R• (Growing Polymer Radical) ROO• ROO• (Peroxy Radical) R•->ROO• + O2 O2 O2 (Oxygen) MEHQ_radical MEHQ• (Stable Radical) ROO•->MEHQ_radical + MEHQ-H ROOH ROOH (Hydroperoxide) MEHQ MEHQ-H (Inhibitor) Non_reactive Non-reactive Products MEHQ_radical->Non_reactive Terminates another radical

Caption: Inhibition Mechanism of MEHQ.

troubleshooting_workflow start Suspect PETMA Polymerization check_container Is container warm or bulging? start->check_container evacuate YES: Evacuate & Call EHS check_container->evacuate Yes check_viscosity Is material solid or highly viscous? check_container->check_viscosity No no_warmth NO dispose YES: Dispose as hazardous waste check_viscosity->dispose Yes quarantine Slightly viscous: Quarantine and monitor. Consider disposal. check_viscosity->quarantine Slightly end_use Liquid appears normal: Proceed with caution. Consider stability testing. check_viscosity->end_use No no_viscosity NO

Caption: PETMA Polymerization Troubleshooting Workflow.

References

Purification methods for removing impurities from commercial Pentaerythritol trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial-grade pentaerythritol (B129877) trimethacrylate (PETA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade Pentaerythritol Trimethacrylate (PETA)?

A1: Commercial PETA is often a mixture containing pentaerythritol diacrylate (PEDA), pentaerythritol tetraacrylate (PETA-4), and unreacted pentaerythritol.[1] Other common impurities include residual acrylic acid, solvents used in synthesis, and by-products such as cyclic dimers.[1][2] The concentration of PETA in commercial grades can be as low as 10%.[1]

Q2: What are the primary methods for purifying commercial PETA?

A2: The primary methods for purifying commercial PETA involve removing acidic impurities, residual reactants, and other acrylate (B77674) species. Common techniques include:

  • Washing: Neutralizing and removing acidic impurities like acrylic acid by washing with a basic solution such as sodium carbonate.[3][4][5]

  • Solvent Extraction: Selectively dissolving the PETA and leaving impurities behind, or vice-versa.

  • Recrystallization: Dissolving the impure PETA in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities in the solvent.[6][7]

  • Column Chromatography: Separating PETA from its impurities based on their differential adsorption to a stationary phase.

Q3: How can I assess the purity of my PETA sample before and after purification?

A3: The purity of PETA can be effectively determined using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying the components in a PETA sample.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PETA.

Problem 1: Low yield of purified PETA after washing and extraction.
  • Possible Cause: Emulsion formation during the washing step with aqueous solutions, leading to loss of product in the aqueous layer.

  • Solution:

    • Break the emulsion by adding a saturated brine solution (sodium chloride solution).[3]

    • Allow the mixture to stand for a longer period in the separating funnel to allow for better phase separation.

    • If the problem persists, consider using a different solvent for extraction that has a greater density difference with water.

  • Possible Cause: PETA is partially soluble in the washing solution.

  • Solution:

    • Minimize the volume of the washing solution used.

    • Perform the washing at a lower temperature to decrease the solubility of PETA in the aqueous phase.

Problem 2: The purified PETA is still acidic.
  • Possible Cause: Incomplete neutralization of acidic impurities like acrylic acid.

  • Solution:

    • Increase the concentration or volume of the sodium carbonate solution used for washing.

    • Increase the number of washing steps.

    • Ensure vigorous mixing during the washing step to maximize contact between the organic and aqueous phases.

Problem 3: "Oiling out" during recrystallization instead of crystal formation.
  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of PETA, or the concentration of impurities is very high, significantly depressing the melting point.[13][14][15]

  • Solution:

    • Use a lower-boiling point solvent or a solvent mixture.

    • Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure PETA.[6][7]

    • Cool the solution very slowly to encourage crystal nucleation.

Problem 4: No crystal formation upon cooling during recrystallization.
  • Possible Cause: Too much solvent was used, and the solution is not saturated.[6][13]

  • Solution:

    • Evaporate some of the solvent to concentrate the solution and then allow it to cool again.

    • Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.[6][7]

Experimental Protocols

Protocol 1: Purification of Commercial PETA by Washing

This protocol is designed to remove acidic impurities from commercial-grade PETA.

Materials:

  • Commercial this compound (PETA)

  • Toluene (B28343) (or other suitable organic solvent)

  • 10% (w/v) Sodium Carbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Separating funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolve the commercial PETA in an equal volume of toluene.

  • Transfer the solution to a separating funnel.

  • Add an equal volume of 10% sodium carbonate solution to the separating funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the washing with 10% sodium carbonate solution (steps 3-5) two more times.

  • Wash the organic layer with an equal volume of saturated sodium chloride solution to break any emulsions and remove residual water.

  • Separate the organic layer and transfer it to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.[5]

  • Filter off the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the purified PETA.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of PETA before and after purification.

HPLC System and Conditions:

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical starting condition could be a 50:50 (v/v) mixture.[1][11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of high-purity PETA in the mobile phase.

  • Prepare a sample solution of the commercial PETA (before purification) and the purified PETA in the mobile phase. A typical concentration is 1 mg/mL.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the peak areas corresponding to PETA and impurities.

  • Calculate the purity of the samples by comparing the peak area of PETA to the total peak area of all components.

Data Presentation

Table 1: Representative HPLC Purity Analysis of Commercial PETA Before and After Purification

SamplePETA Peak Area (%)PEDA Peak Area (%)PETA-4 Peak Area (%)Other Impurities Peak Area (%)
Commercial PETA 75.210.58.36.0
Purified PETA 98.60.50.80.1

Table 2: Representative Acid Value of Commercial PETA Before and After Purification

SampleAcid Value (mg KOH/g)
Commercial PETA 5.8
Purified PETA 0.2

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Process cluster_analysis Purity Analysis cluster_end Final Product Commercial_PETA Commercial PETA (Contains PEDA, PETA-4, Acrylic Acid) Dissolve Dissolve in Organic Solvent Commercial_PETA->Dissolve Wash Wash with Na2CO3 Solution (Removes Acidic Impurities) Dissolve->Wash Separate Separate Aqueous Layer Wash->Separate Dry Dry Organic Layer (Anhydrous MgSO4) Separate->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate HPLC HPLC Analysis Evaporate->HPLC Purified_PETA Purified PETA (>98% Purity) Evaporate->Purified_PETA

Caption: Workflow for the purification of commercial PETA.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered Start->Problem Solution1 Evaporate excess solvent Problem->Solution1 No crystals form Solution2 Add seed crystal or scratch flask Problem->Solution2 No crystals form Solution3 Use lower boiling solvent Problem->Solution3 Product 'oils out' Solution4 Cool solution slowly Problem->Solution4 Product 'oils out'

Caption: Troubleshooting guide for PETA recrystallization.

References

Optimizing initiator concentration for efficient photopolymerization of PETA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the initiator concentration for efficient photopolymerization of Pentaerythritol triacrylate (PETA).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of photoinitiators for the photopolymerization of PETA?

A1: Photoinitiators for PETA, an acrylate-based monomer, are broadly categorized into two main types based on their mechanism of generating reactive species upon UV light exposure:

  • Type I (Cleavage Photoinitiators): These initiators undergo a unimolecular bond cleavage upon absorbing UV light to form free radicals that directly initiate polymerization.[1][2] They are known for their fast curing speeds and high efficiency.[1]

    • Examples: Benzoin ethers, acylphosphine oxides (e.g., TPO, BAPO), and α-hydroxy ketones (e.g., Irgacure 184).[1]

  • Type II (Hydrogen Abstraction Photoinitiators): These initiators require a co-initiator, typically an amine or a thiol, to generate free radicals.[1][3] Upon UV exposure, the photoinitiator becomes excited and abstracts a hydrogen atom from the co-initiator, which then becomes the radical that initiates polymerization.[3] They can offer improved film properties and reduced yellowing.[1]

Q2: What is a typical concentration range for photoinitiators in PETA formulations?

A2: The optimal photoinitiator concentration is highly dependent on the specific initiator, the monomer system, the thickness of the sample, and the light source characteristics. However, a general starting range is typically between 0.1 wt% and 5 wt%. For example, studies have shown optimal concentrations of 0.1 wt% for BAPO in 3-mm thick samples and 0.25% for BAPO in dental composites.[4][5] For camphorquinone (CQ) systems, a concentration of 1% has been found to provide a good balance of properties.[5] It is crucial to experimentally determine the optimal concentration for your specific system.

Q3: How does initiator concentration affect the photopolymerization of PETA?

A3: Initiator concentration significantly impacts the polymerization kinetics and the final properties of the cured PETA polymer.

  • Low Concentration: Insufficient initiator concentration will lead to a low concentration of primary radicals, resulting in a slow polymerization rate and incomplete curing. This can manifest as a tacky or soft surface after curing.

  • Optimal Concentration: At the optimal concentration, there is a sufficient generation of free radicals to achieve a high degree of conversion and desirable mechanical properties in an efficient timeframe.

  • High Concentration: An excessively high initiator concentration can be detrimental. It can lead to a phenomenon known as the "inner filter effect," where the high concentration of initiator molecules at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample. This results in a shallow depth of cure and can leave the bulk of the material uncured.[6] Excess initiator can also lead to increased yellowing of the final product and may negatively impact its mechanical properties.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Incomplete Curing (Tacky Surface) 1. Oxygen Inhibition: Oxygen in the atmosphere can quench free radicals at the surface, inhibiting polymerization. 2. Insufficient Initiator Concentration: Too few radicals are generated to complete the reaction. 3. Low UV Light Intensity/Exposure Time: The total energy dose is not sufficient to fully cure the resin. 4. Mismatch between Light Source and Initiator Absorption Spectrum: The initiator is not efficiently absorbing the light from the curing lamp.1. Inert Atmosphere: Cure the sample in an inert atmosphere (e.g., nitrogen or argon). 2. Increase Initiator Concentration: Gradually increase the initiator concentration in small increments (e.g., 0.1 wt%). 3. Increase UV Dose: Increase the light intensity or the exposure time. 4. Verify Spectra: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator.
Slow Polymerization Rate 1. Low Initiator Concentration: A lower concentration of initiator leads to a slower rate of radical generation.[8] 2. Low UV Light Intensity: Lower light intensity reduces the rate of initiator cleavage. 3. Presence of Inhibitors: Impurities in the monomer or the presence of stabilizers can slow down the polymerization.1. Optimize Initiator Concentration: Experimentally determine the optimal initiator concentration. 2. Increase Light Intensity: Use a higher power UV source. 3. Purify Monomer: If impurities are suspected, purify the PETA monomer before use.
Yellowing of the Cured Polymer 1. High Initiator Concentration: Excess initiator and its byproducts can cause discoloration. 2. Type of Initiator: Some photoinitiators, particularly Type II systems, can be more prone to yellowing.[1]1. Reduce Initiator Concentration: Use the minimum effective concentration of the initiator. 2. Select a Non-Yellowing Initiator: Consider using a photobleaching initiator like BAPO, which becomes colorless upon exposure to UV light.[4]
Shallow Depth of Cure 1. High Initiator Concentration: The "inner filter effect" prevents light from penetrating deep into the sample.[6] 2. High UV Absorptivity of the Formulation: Other components in the resin may be absorbing the UV light.1. Reduce Initiator Concentration: Lowering the initiator concentration can allow for deeper light penetration.[4] 2. Use a Photobleaching Initiator: These initiators become more transparent as they are consumed, allowing light to penetrate further.[4]

Quantitative Data Summary

Table 1: Effect of BAPO Photoinitiator Concentration on Cure Properties

Initiator Concentration (wt%)Peak Polymerization Rate at 3mm DepthDegree of ConversionFlexural Strength (MPa)Flexural Modulus (GPa)
0.1Achieved within 2.5 s55.5%1083.1
0.5Slower onset than 0.1 wt%60.4%Not specifiedNot specified
1.0Highest rate, but delayed (after 6 s)Not specifiedNot specifiedNot specified

Data adapted from a study on (meth)acrylate photopolymer formulations.[4][6]

Table 2: Comparison of Photoinitiators in Dental Composites

Photoinitiator SystemOptimal Concentration (wt%)Key Findings
Camphorquinone (CQ) / DMAEMA1.0Achieved a satisfactory balance between mechanical properties and efficient polymerization.[5]
BAPO0.25More efficient than CQ; can initiate polymerization without an amine co-initiator and resulted in a higher degree of conversion at lower concentrations.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Photoinitiator Concentration

  • Preparation of Resin Formulations:

    • Prepare a stock solution of PETA monomer.

    • Create a series of formulations with varying concentrations of the chosen photoinitiator (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 wt%). Ensure the photoinitiator is completely dissolved in the monomer. This can be aided by gentle heating or sonication.

  • Sample Preparation:

    • Place a defined volume of each formulation into a mold of a specific thickness (e.g., 1 mm thick silicone mold).

  • UV Curing:

    • Expose each sample to a UV light source with a specific wavelength and intensity (e.g., 365 nm LED at 10 mW/cm²).

    • Maintain a consistent exposure time for all samples in the initial screening.

  • Characterization of Cured Samples:

    • Degree of Conversion (DC): Use Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy to measure the decrease in the acrylate (B77674) double bond peak (typically around 1635 cm⁻¹) before and after curing.[5]

    • Mechanical Properties: Perform tests such as flexural strength and modulus measurements to evaluate the mechanical integrity of the cured samples.[5]

    • Hardness: Measure the Shore D hardness of the cured samples.

  • Data Analysis:

    • Plot the degree of conversion, flexural strength, and hardness as a function of the photoinitiator concentration to identify the optimal range that provides the best combination of properties.

Visualizations

G cluster_0 Type I Photoinitiation (Cleavage) cluster_1 Type II Photoinitiation (H-Abstraction) PI_I Photoinitiator (PI) PI_I_excited Excited PI* PI_I->PI_I_excited UV Light (hν) Radicals_I Free Radicals (R•) PI_I_excited->Radicals_I Cleavage Monomer_I PETA Monomer Radicals_I->Monomer_I Initiation Polymer_I Polymer Chain Monomer_I->Polymer_I Propagation PI_II Photoinitiator (PI) PI_II_excited Excited PI* PI_II->PI_II_excited UV Light (hν) CoI Co-initiator (CoI-H) Complex [PI-H• CoI•] Complex PI_II_excited->Complex with CoI-H Radical_CoI Co-initiator Radical (CoI•) Complex->Radical_CoI H-Abstraction Monomer_II PETA Monomer Radical_CoI->Monomer_II Initiation Polymer_II Polymer Chain Monomer_II->Polymer_II Propagation

Caption: Mechanisms of Type I and Type II photoinitiation.

G Start Start: Incomplete Curing Observed Check_Surface Is the surface tacky? Start->Check_Surface Check_Depth Is the cure depth shallow? Check_Surface->Check_Depth No Oxygen_Inhibition Potential Oxygen Inhibition Check_Surface->Oxygen_Inhibition Yes Low_Initiator Initiator concentration may be too low Check_Depth->Low_Initiator No High_Initiator Initiator concentration may be too high (Inner Filter Effect) Check_Depth->High_Initiator Yes Solution_Inert Solution: Cure in an inert atmosphere (N2) Oxygen_Inhibition->Solution_Inert Solution_Increase_PI Solution: Gradually increase initiator concentration Low_Initiator->Solution_Increase_PI Solution_Decrease_PI Solution: Gradually decrease initiator concentration High_Initiator->Solution_Decrease_PI End End: Curing Optimized Solution_Inert->End Solution_Increase_PI->End Solution_Decrease_PI->End

Caption: Troubleshooting workflow for incomplete curing.

G Start Start: Define PETA formulation and curing parameters Prep_Series Prepare formulations with a range of initiator concentrations (e.g., 0.1-2.0 wt%) Start->Prep_Series Cure_Samples Cure all samples under identical conditions (light intensity, time) Prep_Series->Cure_Samples Measure_DC Measure Degree of Conversion (FTIR) Cure_Samples->Measure_DC Measure_Mech Measure Mechanical Properties (e.g., Hardness, Flexural Strength) Cure_Samples->Measure_Mech Analyze Analyze data: Plot properties vs. concentration Measure_DC->Analyze Measure_Mech->Analyze Optimal Identify optimal concentration range Analyze->Optimal End End: Optimized formulation Optimal->End

Caption: Experimental workflow for optimizing initiator concentration.

References

Reducing polymerization shrinkage in Pentaerythritol trimethacrylate dental composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing polymerization shrinkage in Pentaerythritol trimethacrylate (PETM) dental composites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and testing of PETM-based dental composites.

Issue Potential Cause Recommended Solution
Higher than expected polymerization shrinkage High concentration of PETM: As a trifunctional monomer, PETM can lead to high crosslink density and consequently, high shrinkage.- Reduce the concentration of PETM and incorporate a bulky, high molecular weight dimethacrylate monomer like Bis-GMA to decrease the number of reactive groups per unit volume. - Introduce a low-shrinkage monomer system, such as those based on siloranes or having ring-opening polymerization mechanisms, to partially replace PETM.
Low filler loading: An insufficient amount of inert filler material results in a higher volume of the polymer matrix, which is the primary source of shrinkage.- Increase the filler content. Higher filler loading reduces the relative volume of the resin matrix, thereby decreasing overall volumetric shrinkage.[1][2][3] - Optimize the particle size distribution of the fillers to achieve a higher packing density.
Inappropriate curing technique: High-intensity and rapid curing can lead to the rapid formation of a rigid polymer network, preventing stress relaxation and exacerbating the effects of shrinkage.- Employ a "soft-start" or ramped curing protocol where the light intensity is gradually increased. This allows for a longer pre-gel phase, providing more time for stress relaxation.[4][5] - Use an incremental layering technique for bulk samples, curing each layer of 2mm or less individually.[4]
Low flexural strength or modulus Inadequate filler-matrix bonding: Poor adhesion between the filler particles and the PETM matrix can lead to crack propagation at the interface under stress.- Ensure proper silanization of the filler particles. A silane (B1218182) coupling agent, such as γ-methacryloxypropyltrimethoxysilane (γ-MPS), is crucial for creating a strong covalent bond between the inorganic filler and the organic matrix. - Verify the quality and concentration of the silane coupling agent used.
Low degree of conversion: Incomplete polymerization of the methacrylate (B99206) groups results in a weaker polymer network.- Optimize the photoinitiator system (e.g., camphorquinone (B77051) and an amine co-initiator) for the specific wavelength and intensity of your curing light. - Ensure adequate curing time and light intensity to achieve maximum monomer conversion. Darker or more opaque shades may require longer curing times.
Presence of voids: Air bubbles incorporated during mixing can act as stress concentration points, leading to premature failure.- Mix the composite paste under vacuum to remove entrapped air. - If mixing manually, use a slow, deliberate folding motion to minimize the incorporation of air.
Inconsistent or incomplete polymerization Oxygen inhibition: Oxygen present at the surface of the composite can scavenge free radicals, leading to an uncured or tacky surface layer.- Cure the composite in an inert atmosphere (e.g., under a nitrogen purge). - Apply a thin layer of a barrier gel (e.g., glycerin) to the surface before curing to prevent contact with oxygen.
Inhibitor in monomer: PETM and other monomers are supplied with inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) to prevent spontaneous polymerization during storage.- For highly sensitive experiments, consider removing the inhibitor using a caustic wash, followed by drying the monomer. Note that the uninhibited monomer will have a shorter shelf life.
Insufficient light penetration: For filled composites, the light may be scattered or absorbed by the filler particles, leading to incomplete curing at greater depths.- Do not exceed a 2mm increment thickness for curing.[6] - Ensure the curing light is in close proximity to the sample surface.
Discoloration of the composite after curing Amine co-initiator degradation: Aromatic amines used as co-initiators can oxidize over time, leading to yellowing of the composite.- Use aliphatic amines as co-initiators, which are less prone to oxidation. - Protect the uncured composite from prolonged exposure to ambient light and heat.

Frequently Asked Questions (FAQs)

Formulation and Composition

Q1: What is the primary cause of polymerization shrinkage in PETM composites?

A1: Polymerization shrinkage is an inherent property of free-radical polymerization of methacrylate monomers like PETM. It occurs because the van der Waals forces between monomer molecules (approximately 3.4 Å apart) are replaced by much shorter covalent bonds in the polymer network (approximately 1.5 Å apart), leading to a net reduction in volume.[4] PETM, being a trifunctional monomer, can form a highly crosslinked and rigid network, which can contribute to significant shrinkage stress.

Q2: How does the type and size of filler affect polymerization shrinkage and mechanical properties?

A2: Increasing the filler content generally reduces polymerization shrinkage by decreasing the volume of the polymerizable resin matrix.[1][2][3] The size and shape of the filler particles also play a role. A broader distribution of particle sizes can lead to a higher packing density, further reducing the resin volume. Smaller, non-agglomerated nanoparticles can improve surface smoothness and polishability, while larger particles can enhance wear resistance. The mechanical properties, such as flexural strength and modulus, are also significantly influenced by the filler content and the strength of the filler-matrix interface.[7]

Q3: What is the role of a silane coupling agent and why is it essential?

A3: A silane coupling agent, such as γ-methacryloxypropyltrimethoxysilane (γ-MPS), acts as a bridge between the inorganic filler particles (e.g., silica (B1680970), glass) and the organic PETM resin matrix. The silane molecule has a siloxane group that bonds to the hydroxyl groups on the filler surface and a methacrylate group that co-polymerizes with the PETM, creating a strong and stable interface. This enhanced bonding is crucial for transferring stress from the weaker polymer matrix to the stronger filler particles, thereby improving the mechanical properties of the composite.

Experimental Procedures

Q4: What are the standard methods for measuring polymerization shrinkage?

A4: Several methods are used to measure polymerization shrinkage, each with its advantages and limitations. Common techniques include:

  • Dilatometry: This method measures the volume change of the composite in a fluid-filled chamber.

  • Gas Pycnometry: This technique determines the density of the composite before and after curing, from which the volumetric shrinkage can be calculated.[8]

  • Archimedes' Principle (Buoyancy Method): Similar to pycnometry, this method involves weighing the sample in air and in a liquid of known density to determine its volume before and after polymerization.[8][9]

  • Micro-computed Tomography (μCT): This is a non-destructive method that can create 3D reconstructions of the sample before and after curing to precisely calculate the volume change.[2][10]

  • Linometer or Strain Gauge Methods: These techniques measure the linear shrinkage of the composite.[8]

Q5: What are the key parameters to control during the photopolymerization of PETM composites?

A5: To ensure consistent and optimal results, the following parameters should be carefully controlled:

  • Light Intensity and Wavelength: The output of the curing light should match the absorption spectrum of the photoinitiator (typically in the blue light range for camphorquinone).

  • Curing Time: The duration of light exposure should be sufficient to achieve a high degree of monomer conversion.

  • Increment Thickness: For filled composites, the thickness of each layer being cured should not exceed 2 mm to ensure adequate light penetration.[6]

  • Temperature: Polymerization is an exothermic reaction, and the temperature can affect the reaction kinetics and the final properties of the composite.

  • Atmosphere: As mentioned in the troubleshooting guide, oxygen can inhibit polymerization at the surface.

Quantitative Data

The following tables summarize representative data on the properties of methacrylate-based dental composites. Note that specific values for PETM-based composites may vary depending on the complete formulation and experimental conditions.

Table 1: Effect of Filler Content on Volumetric Polymerization Shrinkage

Filler Content (wt%)Resin MatrixVolumetric Shrinkage (%)
0Methacrylate-based~5.0 - 12.0
50Methacrylate-based~2.5 - 4.0
70Methacrylate-based~1.5 - 2.5[3]
80Methacrylate-based~1.0 - 2.0

Data compiled from general trends reported in the literature.[1][2][3]

Table 2: Mechanical Properties of Methacrylate-Based Composites

PropertyTypical Range for Dental Composites
Flexural Strength (MPa)80 - 160[11][12]
Flexural Modulus (GPa)8 - 20
Compressive Strength (MPa)200 - 400
Diametral Tensile Strength (MPa)30 - 60

Values are dependent on the specific monomer system, filler type, and filler loading.

Experimental Protocols

Protocol 1: Preparation of a PETM-Based Experimental Dental Composite

Materials:

  • This compound (PETM)

  • Bisphenol A-glycidyl methacrylate (Bis-GMA) (optional, as a base monomer)

  • Triethylene glycol dimethacrylate (TEGDMA) (optional, as a diluent)

  • Silanized glass or silica fillers (e.g., average particle size of 0.7 µm)

  • Camphorquinone (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) (co-initiator)

  • Butylated hydroxytoluene (BHT) (inhibitor, optional)

Procedure:

  • Resin Matrix Preparation: a. In a light-proof container, combine the monomers (e.g., a 50:50 wt% mixture of Bis-GMA and PETM). If the viscosity is too high, a small amount of TEGDMA (e.g., 1-5 wt%) can be added. b. Add the photoinitiator system. A common combination is 0.5 wt% camphorquinone and 1.0 wt% EDMAB relative to the total monomer weight. c. If desired, add a small amount of BHT (e.g., 0.01 wt%) to prolong the shelf life of the uncured paste. d. Gently warm the mixture to approximately 50°C and stir until all components are fully dissolved and a homogenous liquid is formed.

  • Composite Paste Formulation: a. Gradually add the silanized filler particles to the prepared resin matrix in small increments. b. After each addition, thoroughly mix the components using a dental spatula or a mechanical mixer until a uniform paste is achieved. Continue adding filler until the desired filler loading is reached (e.g., 70 wt%). c. For optimal homogeneity and to remove entrapped air, use a dual asymmetric centrifugal mixer.

  • Storage: a. Store the prepared composite paste in a light-proof syringe or container at a cool, dark place (refrigeration is recommended for long-term storage).

Protocol 2: Measurement of Flexural Strength (Three-Point Bending Test - based on ISO 4049)

Apparatus:

  • A universal testing machine with a three-point bending fixture.

  • A mold with dimensions of 2 mm x 2 mm x 25 mm.

  • A dental curing light with known intensity.

  • Calipers for precise measurement.

Procedure:

  • Specimen Preparation: a. Overfill the mold with the prepared PETM composite paste. b. Cover the top and bottom surfaces with transparent matrix strips and glass slides. c. Apply gentle pressure to extrude excess material and ensure a flat, void-free surface. d. Light-cure the specimen according to a pre-defined protocol (e.g., cure for 40 seconds on both the top and bottom surfaces at multiple overlapping points along the length of the specimen). e. After curing, carefully remove the specimen from the mold and lightly polish the edges to remove any flash. f. Measure the exact dimensions of each specimen using calipers. g. Store the specimens in distilled water at 37°C for 24 hours before testing.[7]

  • Testing: a. Set the support span on the three-point bending fixture to 20 mm. b. Place the specimen on the supports. c. Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.[11] d. Record the maximum load (F) at fracture.

  • Calculation: a. Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) Where:

    • F = Maximum load at fracture (N)

    • l = Span between the supports (20 mm)

    • b = Width of the specimen (mm)

    • h = Height of the specimen (mm)

Visualizations

Free_Radical_Polymerization_of_PETM cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_termination Termination I Photoinitiator (e.g., Camphorquinone) I_star Excited Initiator I->I_star Light (hν) R_dot Free Radical (R●) I_star->R_dot Forms M PETM Monomer R_dot->M + Monomer RM_dot Growing Chain (R-M●) RMM_dot Longer Chain (R-M-M●) RM_dot->RMM_dot + Monomer Crosslinked Crosslinked Polymer Network RMM_dot->Crosslinked ...continues to react with other chains P1 Polymer Chain P2 Polymer Chain RM_dot_term Growing Chain (R-M●) RM_dot_term->P1 Combination or Disproportionation RMM_dot_term Growing Chain (R-M'●) RMM_dot_term->P1

Caption: Free-radical polymerization and crosslinking of PETM.

Experimental_Workflow cluster_prep Composite Preparation cluster_specimen Specimen Fabrication cluster_testing Property Testing cluster_analysis Data Analysis start 1. Prepare Resin Matrix (PETM, Initiators) mix 2. Add Fillers & Mix start->mix degas 3. Degas Paste mix->degas mold 4. Place Paste in Mold degas->mold cure 5. Light Cure mold->cure demold 6. Demold & Store cure->demold shrinkage 7a. Measure Shrinkage demold->shrinkage flexural 7b. Measure Flexural Strength demold->flexural analyze 8. Analyze & Compare Data shrinkage->analyze flexural->analyze

Caption: Workflow for PETM composite preparation and testing.

Logical_Relationship FC Increase Filler Content RMV Decrease Resin Matrix Volume FC->RMV FS Increase Flexural Strength FC->FS FM Increase Flexural Modulus FC->FM PS Decrease Polymerization Shrinkage RMV->PS SS Decrease Shrinkage Stress PS->SS MA Improve Marginal Adaptation SS->MA

Caption: Relationship between filler content and composite properties.

References

Improving the mechanical strength of Pentaerythritol trimethacrylate hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentaerythritol trimethacrylate (PETMA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the mechanical strength of PETMA-based hydrogels and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a PETMA hydrogel and why are its mechanical properties important? A1: A this compound (PETMA) hydrogel is a type of polymer network formed by the crosslinking of PETMA monomers. These hydrogels are used in biomedical applications like tissue engineering and drug delivery due to their biocompatibility and tunable properties.[1][2] Mechanical properties, such as stiffness and strength, are critical because the hydrogel must often mimic the properties of native biological tissues and withstand physiological loads.[2][3]

Q2: My PETMA hydrogel is too brittle. How can I increase its flexibility? A2: Brittleness in hydrogels often results from a very high crosslinking density.[4] To increase flexibility (i.e., increase the elongation at break), you can try decreasing the concentration of the PETMA crosslinker.[4] While this may slightly reduce the hydrogel's overall stiffness or tensile strength, it will allow the polymer chains more freedom of movement, thus enhancing elasticity.

Q3: What are the primary strategies to enhance the mechanical strength of a standard PETMA hydrogel? A3: The main strategies to improve the mechanical robustness of hydrogels include increasing the crosslinker concentration, creating composite hydrogels by adding reinforcing materials, and forming interpenetrating or double networks.[2][5] Increasing crosslinker density generally enhances stiffness.[6][7] Composite materials can improve toughness and strength by incorporating nanoparticles or fibers that help distribute stress.[5][8][9] Interpenetrating networks (IPNs) involve creating a second polymer network within the first, which can dramatically improve fracture resistance and toughness through synergistic effects.[1][2][10]

Troubleshooting Guide: Weak or Inconsistent Hydrogels

Q4: My hydrogel did not form properly or is too soft after photopolymerization. What went wrong? A4: Failure to form a solid, robust gel is a common issue that can stem from several factors related to the polymerization process.

  • Insufficient UV Exposure: The duration or intensity of the UV light may be inadequate to fully crosslink the PETMA monomers.[11]

  • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too little will result in an incomplete reaction, while too much can cause rapid surface polymerization, which blocks light from penetrating deeper into the sample.[11]

  • Oxygen Inhibition: Oxygen can inhibit free-radical polymerization. Ensure your precursor solution is adequately degassed before and during UV exposure, for instance by purging with nitrogen gas.[11]

  • Reagent Degradation: Photoinitiators are often light-sensitive and can degrade over time if not stored correctly in dark, cool conditions.

Q5: The mechanical properties of my PETMA hydrogels are inconsistent between batches. How can I improve reproducibility? A5: Inconsistent results often arise from small variations in the experimental setup.

  • Precise Component Measurement: Ensure all components (monomer, crosslinker, photoinitiator, solvent) are measured accurately and consistently for each batch.

  • Standardized Mixing and Degassing: Ensure the precursor solution is mixed thoroughly to achieve a homogenous distribution of all components and that the degassing procedure is identical for all samples.[12]

  • Controlled UV Exposure: The distance from the UV lamp to the sample, the lamp's intensity, and the exposure time must be kept constant. Variations in any of these can significantly alter the crosslinking density.[11]

  • Consistent Temperature: Polymerization reactions can be sensitive to temperature. Performing the crosslinking process in a temperature-controlled environment can improve consistency.[12]

Advanced Strategies for Mechanical Reinforcement

Q6: How does creating a Double Network (DN) or Interpenetrating Polymer Network (IPN) improve mechanical strength? A6: Double Network (DN) and Interpenetrating Polymer Network (IPN) hydrogels consist of two independent polymer networks that are physically entangled.[1][10] This structure provides superior energy dissipation mechanisms compared to single-network hydrogels.[13] Typically, a DN hydrogel has a brittle, highly crosslinked first network that fractures upon stress, dissipating energy and protecting the second, more ductile network from failure.[14] This synergistic interaction allows the overall hydrogel to achieve significantly higher toughness and strength than either network alone.[2][14]

Q7: What materials can be added to PETMA to create a reinforcing composite hydrogel? A7: Various nanomaterials and polymers can be incorporated into a PETMA hydrogel to enhance its mechanical properties. These include:

  • Nanoparticles: Materials like silica (B1680970) (SiO2), hydroxyapatite, or carbon nanotubes can act as physical crosslink points, reinforcing the network.[5][9][15]

  • Natural Polymers: Biocompatible polymers like chitosan, alginate, or gelatin can be used to form composite or IPN hydrogels, combining the strength of PETMA with the bioactivity of the natural polymer.[5][8]

  • Synthetic Polymers: A second synthetic polymer network, such as one made from poly(vinyl alcohol) (PVA) or polyacrylamide (PAAm), can be formed to create a high-strength IPN or DN hydrogel.[16][17]

Data Presentation: Impact of Reinforcement Strategies

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties This table summarizes the general trends observed when increasing the concentration of a crosslinking agent like PETMA in a hydrogel formulation.

PropertyEffect of Increasing Crosslinker ConcentrationRationale
Tensile Strength IncreasesA higher crosslinking density creates a more rigid network that can resist deformation under tension.[4][6]
Compressive Modulus IncreasesThe denser network better resists compressive forces.[7]
Elongation at Break DecreasesThe network becomes more brittle as the movement of polymer chains is restricted.[4]
Swelling Ratio DecreasesA tighter network structure limits the amount of water the hydrogel can absorb.[6][7][18]

Table 2: Conceptual Comparison of Different Hydrogel Network Architectures This table provides a qualitative comparison of the mechanical properties of different types of hydrogels.

Hydrogel TypeTypical Tensile StrengthTypical ToughnessKey Feature
Single Network (SN) LowLowSimple, but mechanically weak.[2]
Composite Moderate to HighModerateReinforced with fillers (e.g., nanoparticles) that add strength.[15]
Double Network (DN) / IPN High to Very HighVery HighEnergy dissipation through the fracture of a sacrificial, brittle first network.[2][14][19]

Experimental Protocols

Protocol 1: Basic Synthesis of a PETMA Hydrogel via Photopolymerization

  • Precursor Solution Preparation: a. In a suitable solvent (e.g., deionized water or phosphate-buffered saline), dissolve the primary monomer (if different from PETMA). b. Add the desired concentration of this compound (PETMA) as the crosslinker. c. Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959). d. Mix the solution thoroughly in a vial protected from light until all components are fully dissolved.

  • Degassing: a. Purge the precursor solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which inhibits polymerization.

  • Molding and Curing: a. Pipette the precursor solution into a mold of the desired shape (e.g., between two glass plates with a spacer). b. Expose the mold to a UV light source (e.g., 365 nm) for a specified time (e.g., 5-15 minutes) to initiate crosslinking. The duration and intensity will need to be optimized for your specific system.

  • Post-Curing and Swelling: a. Carefully remove the crosslinked hydrogel from the mold. b. Submerge the hydrogel in a suitable solvent (e.g., deionized water) to allow it to swell to equilibrium and to wash away any unreacted monomers or photoinitiator.

Protocol 2: Synthesis of a Sequential PETMA-Based IPN Hydrogel

  • First Network Synthesis: a. Prepare and cure a first hydrogel network using a different polymer system (e.g., alginate crosslinked with calcium ions or a polyacrylamide network). This first network should be highly crosslinked and relatively brittle.[1][14]

  • Swelling with Second Monomer: a. Immerse the fully formed first network hydrogel in a precursor solution for the second network. This solution should contain the PETMA monomer, a photoinitiator, and any other required components. b. Allow the first network to swell in this solution for a sufficient time (e.g., 12-24 hours) to ensure complete and uniform diffusion of the second monomer solution throughout the gel.[1]

  • Second Network Polymerization: a. Remove the swollen hydrogel from the second monomer solution and gently blot any excess solution from the surface. b. Place the hydrogel under a UV light source (e.g., 365 nm) to polymerize the absorbed PETMA monomer, forming the second, interpenetrating network.[20]

  • Equilibration: a. Place the resulting IPN hydrogel in a solvent to wash out unreacted components and allow it to reach its final equilibrium swollen state.

Protocol 3: Standard Mechanical Property Testing

  • Sample Preparation: a. Prepare hydrogel samples in a standardized shape suitable for the testing equipment (e.g., dog-bone shape for tensile testing, cylindrical for compression testing). b. Ensure all samples are fully equilibrated in the desired solvent before testing.

  • Tensile Testing: a. Mount the hydrogel sample in the grips of a universal testing machine. b. Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures. c. Record the stress-strain curve to determine the tensile strength (stress at break), Young's modulus (slope of the initial linear region), and elongation at break.[6]

  • Compression Testing: a. Place a cylindrical hydrogel sample on the lower platen of the testing machine. b. Apply a compressive load at a constant strain rate. c. Record the stress-strain curve to determine the compressive modulus and strength at a specific strain (e.g., 80% strain).[8]

Visualizations

Troubleshooting_Weak_Hydrogel start Problem: Hydrogel is Mechanically Weak cause1 Low Crosslinking Density? start->cause1 cause2 Incomplete Polymerization? start->cause2 cause3 Low Polymer Concentration? start->cause3 solution1a Increase PETMA Concentration cause1->solution1a Yes solution1b Form a Double Network or IPN Hydrogel cause1->solution1b Yes solution2a Increase UV Exposure (Time or Intensity) cause2->solution2a Yes solution2b Optimize Photoinitiator Concentration cause2->solution2b Yes solution2c Degas Solution to Remove Oxygen cause2->solution2c Yes solution3 Increase Total Monomer/ Polymer Content cause3->solution3 Yes

Caption: Troubleshooting logic for weak PETMA hydrogels.

IPN_Synthesis_Workflow cluster_step1 Step 1: First Network Formation cluster_step2 Step 2: Swelling cluster_step3 Step 3: Second Network Formation cluster_step4 Step 4: Equilibration s1_prep Prepare Precursor Solution for First Network s1_cure Cure First Network (e.g., via UV or ionic crosslinking) s1_prep->s1_cure s2_swell Immerse First Network in PETMA Solution to Swell s1_cure->s2_swell s2_prep Prepare PETMA Precursor Solution (with Photoinitiator) s2_prep->s2_swell s3_cure Cure with UV Light to Form Second (PETMA) Network s2_swell->s3_cure s4_wash Wash and Equilibrate Final IPN Hydrogel s3_cure->s4_wash

Caption: Experimental workflow for sequential IPN hydrogel synthesis.

Parameters_to_Properties cluster_params Synthesis Parameters cluster_props Mechanical Properties p1 PETMA Concentration (Crosslinker Density) m1 Stiffness (Modulus) p1->m1 + m2 Strength (Tensile/Compressive) p1->m2 + m4 Elasticity (Elongation at Break) p1->m4 - p2 Total Polymer Concentration p2->m1 + p2->m2 + p3 Network Architecture (SN vs. IPN/DN) p3->m2 ++ m3 Toughness (Fracture Energy) p3->m3 ++ p4 Addition of Reinforcing Fillers p4->m1 + p4->m2 + p4->m3 +

Caption: Relationship of synthesis parameters to mechanical properties.

References

Troubleshooting poor cell adhesion on Pentaerythritol trimethacrylate-based scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell adhesion on Pentaerythritol trimethacrylate (PETMP)-based scaffolds.

Troubleshooting Poor Cell Adhesion

Poor cell adhesion to PETMP-based scaffolds is a common challenge that can often be resolved by addressing issues related to the scaffold's surface properties, the cell culture environment, or the experimental procedure. The following guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Workflow Diagram

start Start: Poor Cell Adhesion Observed problem_ID Problem Identification start->problem_ID check_scaffold Scaffold-Related Issues? problem_ID->check_scaffold check_cells Cell-Related Issues? problem_ID->check_cells check_protocol Protocol-Related Issues? problem_ID->check_protocol scaffold_hydrophobicity Inherent Hydrophobicity check_scaffold->scaffold_hydrophobicity Yes scaffold_surface_chem Suboptimal Surface Chemistry check_scaffold->scaffold_surface_chem Yes scaffold_topo Inadequate Surface Topography check_scaffold->scaffold_topo Yes scaffold_floating Scaffold Floating in Medium check_scaffold->scaffold_floating Yes cell_health Poor Cell Health/Viability check_cells->cell_health Yes cell_passage High Cell Passage Number check_cells->cell_passage Yes cell_density Incorrect Seeding Density check_cells->cell_density Yes protocol_coating Insufficient ECM Coating check_protocol->protocol_coating Yes protocol_seeding Uneven Cell Seeding check_protocol->protocol_seeding Yes protocol_incubation Suboptimal Incubation Conditions check_protocol->protocol_incubation Yes solution_hydrophilicity Increase Surface Hydrophilicity (e.g., Plasma Treatment) scaffold_hydrophobicity->solution_hydrophilicity solution_coating Apply/Optimize ECM Protein Coating (e.g., Fibronectin, Collagen) scaffold_surface_chem->solution_coating scaffold_topo->solution_hydrophilicity solution_wetting Pre-wet Scaffold with Ethanol (B145695) scaffold_floating->solution_wetting solution_cell_check Verify Cell Health and Passage Number cell_health->solution_cell_check cell_passage->solution_cell_check solution_seeding_density Optimize Cell Seeding Density cell_density->solution_seeding_density protocol_coating->solution_coating solution_seeding_technique Refine Seeding Technique protocol_seeding->solution_seeding_technique solution_incubation Optimize Incubation Time and Conditions protocol_incubation->solution_incubation end End: Improved Cell Adhesion solution_hydrophilicity->end solution_coating->end solution_wetting->end solution_cell_check->end solution_seeding_density->end solution_seeding_technique->end solution_incubation->end

Caption: A troubleshooting workflow for diagnosing and resolving poor cell adhesion on PETMP scaffolds.

Troubleshooting Guide Table

Problem Potential Cause Recommended Solution
Cells do not attach to the scaffold surface. The inherent hydrophobicity of PETMP can prevent protein adsorption from the culture medium, which is necessary for cell attachment.[1][2]Increase the hydrophilicity of the scaffold surface through plasma treatment.[2][3] Alternatively, coat the scaffold with extracellular matrix (ECM) proteins like fibronectin or collagen.[4][5]
Cells attach unevenly across the scaffold. Uneven cell seeding or the scaffold floating in the culture medium can lead to inconsistent cell distribution.[6]Ensure the scaffold is fully submerged in the medium. If necessary, pre-wet the scaffold with 70% ethanol followed by washing with PBS to remove air bubbles.[6] Refine the cell seeding technique to ensure an even distribution of the cell suspension over the scaffold surface.
Cells initially attach but then detach. The culture medium may lack sufficient attachment factors, or the cells may be unhealthy or of a high passage number, leading to reduced adhesive capacity.[5][7]Supplement the medium with additional serum or purified ECM proteins. Ensure cells are healthy, within a low passage number, and free from contamination.[7]
Low cell viability after seeding. Residual chemicals from the scaffold fabrication process or suboptimal culture conditions can be cytotoxic.Ensure thorough washing of the scaffold after fabrication to remove any unreacted monomers or cytotoxic residues. Optimize cell culture conditions, including medium formulation, pH, and gas exchange.

Frequently Asked Questions (FAQs)

Q1: Why is cell adhesion poor on my as-fabricated PETMP scaffold?

A1: PETMP is an inherently hydrophobic material.[1][2] Hydrophobic surfaces are not conducive to the adsorption of vitronectin and fibronectin, which are key proteins in the cell culture serum that mediate cell attachment.[8] For cells to adhere, spread, and proliferate, the scaffold surface needs to be modified to become more hydrophilic.

Q2: How can I make my PETMP scaffold more hydrophilic?

A2: Plasma treatment is a highly effective method for increasing the hydrophilicity of polymer surfaces.[2][3] Exposing the PETMP scaffold to a low-pressure gas plasma (e.g., oxygen or air) introduces polar functional groups (such as hydroxyl and carboxyl groups) onto the surface. This increases surface energy and promotes the adsorption of ECM proteins, thereby enhancing cell adhesion.

Q3: What are the typical parameters for plasma treatment of a PETMP scaffold?

A3: While optimal parameters should be determined empirically for your specific system, a good starting point for plasma treatment of a methacrylate-based polymer scaffold would be:

  • Gas: Oxygen or ambient air

  • Pressure: 100-500 mTorr

  • Power: 50-100 W

  • Time: 30-120 seconds It's important to avoid over-treatment, which can lead to surface etching and potentially compromise the scaffold's mechanical integrity.

Q4: Can I improve cell adhesion without a plasma treater?

A4: Yes. Coating the scaffold with ECM proteins is a common and effective alternative. Fibronectin and collagen are frequently used to promote cell attachment.[4][5] You can find detailed protocols for ECM protein coating in the "Experimental Protocols" section below.

Q5: My PETMP scaffold floats in the culture medium. How can I fix this?

A5: The hydrophobicity and porous nature of the scaffold can trap air, causing it to float. To address this, you can pre-wet the scaffold by immersing it in 70% ethanol for 30-60 minutes. The ethanol will displace the trapped air. Afterward, wash the scaffold thoroughly with sterile phosphate-buffered saline (PBS) (3-4 times) to remove all traces of ethanol before cell seeding.[6]

Q6: How do I know if my surface modification was successful?

A6: You can assess the success of your surface modification through several characterization techniques:

  • Contact Angle Goniometry: A significant decrease in the water contact angle indicates increased hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): This can be used to detect the presence of new functional groups on the scaffold surface.

  • Protein Adsorption Assay: Quantify the amount of protein adsorbed to the surface before and after modification.

  • Cell Adhesion Assay: The ultimate test is to perform a cell adhesion assay and observe a significant increase in the number of attached cells.

Quantitative Data Summary

Parameter Unmodified PETMP (Expected) Surface-Modified PETMP (Target)
Water Contact Angle > 80° (Hydrophobic)< 60° (Hydrophilic)
Cell Adhesion Low (< 500 cells/cm²)High (> 2000 cells/cm²)[9]
Protein Adsorption (e.g., Fibronectin) LowSignificantly Increased

Experimental Protocols

Protocol 1: Plasma Treatment for Increased Hydrophilicity

  • Place the PETMP scaffolds in the chamber of a plasma treater.

  • Evacuate the chamber to a base pressure of <100 mTorr.

  • Introduce the process gas (e.g., oxygen or ambient air) and allow the pressure to stabilize in the range of 100-500 mTorr.

  • Apply radiofrequency (RF) power (50-100 W) to generate the plasma for 30-120 seconds.

  • After treatment, vent the chamber to atmospheric pressure.

  • The scaffolds are now ready for use in cell culture. It is recommended to use them immediately as hydrophobic recovery can occur over time.

Protocol 2: Fibronectin Coating for Enhanced Cell Adhesion

  • Reconstitute lyophilized fibronectin in sterile, cell culture grade water to a stock concentration of 1 mg/mL.

  • Aseptically dilute the fibronectin stock solution to a working concentration of 20-50 µg/mL in sterile PBS (without Ca²⁺/Mg²⁺).[10]

  • Immerse the sterile PETMP scaffolds in the fibronectin solution, ensuring all surfaces are covered.

  • Incubate at 37°C for 1-2 hours or at 4°C overnight.

  • Carefully aspirate the fibronectin solution. Do not allow the scaffolds to dry out.

  • Gently wash the scaffolds once with sterile PBS to remove any loosely bound fibronectin.

  • The scaffolds are now coated and ready for cell seeding.

Protocol 3: Crystal Violet Cell Adhesion Assay

This assay quantifies the number of adherent cells based on the staining of cellular nuclei.

  • After the desired incubation period for cell attachment, carefully remove the culture medium from the scaffolds.

  • Gently wash the scaffolds twice with PBS to remove any non-adherent cells.

  • Fix the adherent cells by incubating the scaffolds in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[10]

  • Wash the scaffolds twice with PBS.

  • Stain the cells by adding a 0.1% crystal violet solution (in water) to each scaffold and incubating for 20-30 minutes at room temperature.[11]

  • Thoroughly wash the scaffolds with deionized water until the excess stain is removed.

  • Solubilize the stain from the adherent cells by adding a 10% acetic acid solution or 1% SDS solution to each scaffold and incubating on a shaker for 15-30 minutes.[10][12]

  • Transfer the solubilized stain to a 96-well plate and measure the absorbance at 570-590 nm using a microplate reader.[12][13]

  • The absorbance is directly proportional to the number of adherent cells. A standard curve can be generated to determine the exact cell number.

Signaling Pathways

Integrin-Mediated Cell Adhesion

Cell adhesion to the ECM is primarily mediated by integrins, which are transmembrane receptors that link the extracellular environment to the intracellular cytoskeleton.[14] Upon binding to ECM proteins like fibronectin, integrins cluster and activate a cascade of signaling events that lead to the formation of focal adhesions, cell spreading, and gene expression changes that promote cell survival and proliferation.[15]

cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin (αβ heterodimer) ECM->Integrin Binding Talin Talin Integrin->Talin Recruitment FAK FAK Integrin->FAK Activation Vinculin Vinculin Talin->Vinculin Actin Actin Cytoskeleton Vinculin->Actin Linkage Src Src FAK->Src Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Grb2 Grb2 Paxillin->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

References

Technical Support Center: Controlling the Degradation Rate of PETA Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with poly(ethylene terephthalate-co-ethisterone) (PETA) copolymers. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you control and analyze the degradation of these materials in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of PETA copolymer degradation?

A1: The primary degradation mechanism for PETA copolymers, like other polyesters, is hydrolysis. This process involves the cleavage of ester bonds in the polymer backbone by water molecules.[1][2][3] The rate of hydrolysis can be influenced by factors such as temperature, pH, and enzymatic activity.[2][4][5] The degradation of PET, the parent polymer, can be autocatalyzed by the carboxylic acid groups formed at the chain ends during hydrolysis.[1][3]

Q2: How does the incorporation of ethisterone (B1671409) affect the degradation rate compared to standard PET?

A2: Ethisterone is a bulky and hydrophobic steroid moiety. Its incorporation into the PET backbone is expected to decrease the overall rate of hydrolytic degradation. This is because the hydrophobic nature of ethisterone reduces water uptake and diffusion into the polymer matrix, which is a prerequisite for hydrolysis.[6][7] Furthermore, the bulky structure can increase the polymer's rigidity and may affect crystallinity, which also influences water accessibility to the hydrolyzable ester bonds.[3]

Q3: How can I accelerate the degradation of my PETA copolymer for experimental purposes?

A3: To accelerate degradation, you can modify the environmental conditions:

  • Increase Temperature: Higher temperatures increase the rate of hydrolysis.[4][5] However, be cautious not to approach the glass transition temperature (Tg), which could alter the polymer's morphology.

  • Adjust pH: Hydrolysis of polyesters is typically accelerated under both acidic and alkaline conditions.[1][2] Using a buffer with a pH significantly different from neutral (e.g., pH 9.0 or pH 5.0) will increase the degradation rate.

  • Introduce Enzymes: Specific enzymes like cutinases, esterases, or lipases can catalyze the hydrolysis of ester bonds and significantly accelerate degradation.[5][8][9] The effectiveness will depend on the specific enzyme and its ability to access the ester linkages within the PETA structure.

Q4: What is the difference between surface erosion and bulk erosion in PETA copolymers?

A4: The type of erosion depends on the relative rates of water diffusion into the polymer and the hydrolysis of the ester bonds.

  • Surface Erosion: Occurs when the rate of hydrolysis at the polymer surface is faster than the rate at which water diffuses into the bulk of the material. This is more likely for highly hydrophobic polymers like PETA, where water penetration is limited.[7][10] You would observe a gradual thinning of the material over time, with little change in the molecular weight of the core.

  • Bulk Erosion: Occurs when water diffuses throughout the polymer faster than the rate of hydrolysis. Degradation happens throughout the entire volume of the material, leading to a decrease in molecular weight and mechanical properties, often before significant mass loss is observed.[7][10]

Troubleshooting Guide

Issue 1: PETA copolymer is degrading much slower than expected.

Potential Cause Troubleshooting Step
High Ethisterone Content The hydrophobic ethisterone comonomer significantly reduces water permeability.[6] Confirm the copolymer composition. For future syntheses, consider reducing the molar percentage of ethisterone if a faster degradation rate is required.
High Crystallinity Crystalline regions are less permeable to water than amorphous regions, slowing hydrolysis.[3][11] Measure the crystallinity of your sample using Differential Scanning Calorimetry (DSC). If possible, use processing techniques like quench cooling from the melt to reduce crystallinity.
Neutral pH of Degradation Medium Polyester hydrolysis is slowest at neutral pH.
Low Temperature Hydrolysis is a thermally activated process.

Issue 2: Inconsistent degradation results between batches.

Potential Cause Troubleshooting Step
Variable Copolymer Composition Small variations in the monomer feed ratio during synthesis can lead to different ethisterone content and thus different degradation rates.
Different Molecular Weights Lower molecular weight polymers have more chain ends, which can sometimes accelerate initial degradation.[3]
Inconsistent Sample Morphology/Processing Differences in sample preparation (e.g., film casting vs. melt pressing, annealing vs. quenching) can lead to variations in crystallinity and surface area.[3]

Issue 3: Sample shows surface cracking and embrittlement but minimal mass loss.

Potential Cause Troubleshooting Step
Bulk Erosion Mechanism Water is penetrating the sample and causing chain scission throughout the bulk, which reduces mechanical integrity before significant soluble oligomers are formed to cause mass loss.[10] This is characteristic of bulk erosion.
Autocatalysis Acidic by-products of hydrolysis are accumulating within the bulk of the polymer, accelerating internal degradation.[3]

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables are illustrative examples showing how to present your experimental data.

Table 1: Effect of Ethisterone Content on PETA Degradation (Illustrative Data for a 60-day study in Phosphate Buffered Saline (PBS) at 37°C, pH 7.4)

Copolymer (PET:Ethisterone)Mass Loss (%)Molecular Weight (Mw) Reduction (%)Change in Crystallinity (%)
100:0 (PET Control)1.2 ± 0.215.6 ± 1.1+ 5.1
95:50.8 ± 0.19.3 ± 0.8+ 3.2
90:100.4 ± 0.14.1 ± 0.5+ 1.5
80:20< 0.11.5 ± 0.3+ 0.8

Table 2: Effect of Environmental Conditions on PETA (90:10) Degradation (Illustrative Data for a 60-day study)

ConditionMass Loss (%)Molecular Weight (Mw) Reduction (%)
PBS, pH 7.4, 37°C0.4 ± 0.14.1 ± 0.5
PBS, pH 7.4, 50°C1.5 ± 0.312.8 ± 1.0
Carbonate Buffer, pH 9.0, 37°C2.1 ± 0.418.5 ± 1.3
Acetate Buffer, pH 5.0, 37°C0.9 ± 0.28.2 ± 0.7
PBS + Esterase, pH 7.4, 37°C3.5 ± 0.525.1 ± 1.8

Experimental Protocols & Visualizations

Key Factors Influencing PETA Degradation

G cluster_0 Intrinsic Properties cluster_1 Extrinsic Factors Copolymer_Composition Copolymer Composition (Ethisterone %) Hydrophobicity Hydrophobicity Copolymer_Composition->Hydrophobicity Molecular_Weight Molecular Weight Degradation_Rate PETA Degradation Rate Molecular_Weight->Degradation_Rate - Crystallinity Crystallinity Crystallinity->Degradation_Rate - Hydrophobicity->Degradation_Rate - Temperature Temperature Temperature->Degradation_Rate + pH pH pH->Degradation_Rate Accelerates at acid/alkaline Enzymes Enzymes Enzymes->Degradation_Rate + Moisture Moisture/Humidity Moisture->Degradation_Rate +

Caption: Factors influencing the degradation rate of PETA copolymers.

Protocol 1: In Vitro Hydrolytic Degradation Study

Objective: To determine the rate of hydrolytic degradation of PETA copolymers by measuring mass loss and changes in molecular weight over time.

Materials:

  • PETA copolymer samples (e.g., films of known dimensions and weight)

  • Degradation medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Incubator or water bath set to a constant temperature (e.g., 37°C)

  • Sterile containers (e.g., 50 mL tubes or glass vials)

  • Milli-Q or deionized water

  • Analytical balance

  • Freeze-dryer or vacuum oven

Methodology:

  • Sample Preparation: Prepare at least 3 replicate samples for each time point. Measure the initial dry weight (W₀) of each PETA sample to a precision of 0.01 mg.

  • Incubation: Place each sample in a separate sterile container. Add a sufficient volume of pre-warmed degradation medium to ensure complete immersion (e.g., 20 mL).

  • Degradation: Place the containers in an incubator at the desired temperature.

  • Sample Retrieval: At predetermined time points (e.g., 0, 7, 14, 30, 60, 90 days), retrieve three replicate samples.

  • Washing: Gently rinse the retrieved samples with deionized water to remove any buffer salts.

  • Drying: Freeze-dry the samples or dry them in a vacuum oven at a low temperature (e.g., 30°C) until a constant weight is achieved.

  • Measurement: Record the final dry weight (Wt) of each sample.

  • Analysis:

    • Calculate the percentage of mass loss: Mass Loss (%) = [(W₀ - Wt) / W₀] * 100.

    • Reserve the dried samples for further analysis (GPC, DSC).

Experimental Workflow for Degradation Analysis

G cluster_0 At Each Time Point start Start: PETA Sample prep Prepare Replicates (n≥3 per time point) start->prep measure_initial Measure Initial Properties (Dry Weight, Mw, DSC) prep->measure_initial incubate Incubate in Buffer (e.g., 37°C, pH 7.4) measure_initial->incubate retrieve Retrieve Samples incubate->retrieve t = x days rinse_dry Rinse & Dry to Constant Weight retrieve->rinse_dry measure_final_weight Measure Final Weight (Mass Loss) rinse_dry->measure_final_weight analyze_props Analyze Properties (GPC, DSC, FTIR) measure_final_weight->analyze_props end End: Plot Data vs. Time analyze_props->end

Caption: Workflow for a typical PETA copolymer degradation experiment.

Protocol 2: Characterization of Degraded PETA Samples

1. Molecular Weight Analysis (GPC/SEC):

  • Objective: To measure the change in number-average (Mn) and weight-average (Mw) molecular weight.

  • Procedure:

    • Dissolve a known mass of the dried, degraded sample in a suitable solvent (e.g., Hexafluoroisopropanol (HFIP) or a mixture of chloroform/HFIP).

    • Filter the solution through a 0.2 µm PTFE filter.

    • Analyze the sample using a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA).

    • Record Mn, Mw, and the Polydispersity Index (PDI = Mw/Mn). A decrease in Mw indicates chain scission.

2. Thermal Property Analysis (DSC):

  • Objective: To measure changes in glass transition temperature (Tg) and crystallinity (Xc).

  • Procedure:

    • Weigh 5-10 mg of the dried, degraded sample into an aluminum DSC pan.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from 25°C to 280°C at 10°C/min (to erase thermal history).

      • Cool from 280°C to 25°C at 10°C/min.

      • Heat from 25°C to 280°C at 10°C/min (second heat, for analysis).

    • Determine Tg from the second heating scan. An increase in crystallinity during degradation (due to chain scission in amorphous regions allowing for recrystallization) is a common observation.[3]

Troubleshooting Logic Diagram

G start Issue: No/Slow Degradation check_hydrophobicity Is Ethisterone Content High? start->check_hydrophobicity check_crystallinity Is Crystallinity High? check_hydrophobicity->check_crystallinity No action_composition Action: Reduce Ethisterone % in Next Synthesis check_hydrophobicity->action_composition Yes check_conditions Are Conditions Mild? (Neutral pH, Low Temp) check_crystallinity->check_conditions No action_crystallinity Action: Quench-Cool Sample to Reduce Crystallinity check_crystallinity->action_crystallinity Yes action_conditions Action: Increase Temp or Use Acidic/Alkaline Buffer check_conditions->action_conditions Yes end_note Note: PETA is inherently slow-degrading check_conditions->end_note No

Caption: Troubleshooting logic for slow PETA copolymer degradation.

References

Strategies to minimize unreacted monomer in cured Pentaerythritol trimethacrylate networks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you minimize unreacted pentaerythritol (B129877) trimethacrylate (PETM) monomer in your cured polymer networks, ensuring higher purity, improved biocompatibility, and optimal material performance.

Unreacted monomers can compromise the mechanical properties and biocompatibility of polymer networks, making their minimization a critical aspect of material development. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the polymerization of PETM and related multifunctional acrylates, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: I'm observing a high concentration of residual PETM monomer in my cured network. What are the primary causes and how can I address this?

Answer: High residual monomer is a frequent issue that can typically be resolved by optimizing your polymerization and post-curing protocols. Incomplete monomer conversion is the main reason, which can be influenced by several factors.

  • Insufficient Initiator Concentration: A low concentration of photoinitiator may not generate enough free radicals to drive the polymerization to completion.

  • Suboptimal Curing Conditions: Inadequate light intensity or exposure time can lead to an incomplete cure. Similarly, for thermally cured systems, the temperature and time are critical.

  • Oxygen Inhibition: Oxygen present during photopolymerization can scavenge free radicals, terminating polymerization chains prematurely, especially at the surface.

  • Limited Monomer Mobility: As the polymer network forms and vitrifies, the mobility of remaining monomer molecules decreases, which can trap unreacted monomer within the crosslinked structure.

To address these, consider the optimization strategies detailed in the following questions.

Question 2: How does photoinitiator concentration affect residual PETM, and what is the optimal concentration to use?

Answer: The photoinitiator concentration is a critical parameter. A higher initiator concentration generally leads to a faster polymerization rate and can increase the final monomer conversion. However, an excessively high concentration can be detrimental, potentially leading to the formation of shorter polymer chains and not necessarily improving the ultimate conversion.

The optimal concentration depends on your specific system (monomer, light source, sample thickness). It is recommended to empirically determine the ideal concentration by creating a concentration series and measuring the residual monomer for each.

Quantitative Impact of Initiator Concentration on Monomer Conversion

The following table summarizes the effect of photoinitiator (DMPA) concentration on the final conversion of various multifunctional acrylates. While not PETM-specific, the trend is highly relevant. A higher initiator concentration generally increases the final conversion, thereby reducing residual monomer.

MonomerInitiator (DMPA) Conc. (mol/mol double bond)Final Conversion (%)
TMPTA 0.00167
0.00573
0.01078
PETA 0.00162
0.00568
0.01071

Data adapted from a kinetic study of multifunctional acrylates.[1]

Question 3: What is post-curing, and how can it help reduce unreacted PETM?

Answer: Post-curing involves subjecting the initially cured polymer to an additional treatment, typically heat, to enhance the conversion of remaining unreacted monomer. As the initial curing process proceeds, the polymer network vitrifies (becomes glassy), which severely restricts the mobility of unreacted monomers and free radicals, effectively trapping them.[2]

By heating the polymer above its glass transition temperature (Tg), molecular mobility is increased, allowing trapped monomers and radicals to react, thereby increasing the overall conversion and reducing the amount of leachable monomer.[3]

Quantitative Impact of Post-Cure Heating on Residual Monomer

This table demonstrates the significant reduction in residual monomers in a resin composite after post-cure heating. The study highlights that even a modest post-cure temperature drastically decreases the amount of unreacted monomer.

Post-Cure TreatmentResidual TEGDMA (% of control)Residual Bis-GMA (% of control)
Light-Cure Only (Control) 100%100%
7 min at 50°C 20%25%
7 min at 75°C 10%15%
7 min at 100°C 8%12%
7 min at 125°C 5%10%

Data adapted from a study on post-cure heating of a commercial resin composite.[3]

Question 4: How can I accurately measure the amount of unreacted PETM in my polymer network?

Answer: The most common and reliable methods for quantifying residual monomers are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Extraction: The first step is to extract the unreacted monomer from the cured polymer matrix. This is typically done by grinding the polymer and immersing it in a suitable solvent (e.g., acetonitrile, methanol, or tetrahydrofuran) for a set period, often with sonication to improve extraction efficiency.[4]

  • Analysis: The resulting solvent, containing the extracted monomer, is then injected into the HPLC or GC-MS system for separation and quantification against a calibration curve prepared with known concentrations of the PETM monomer.

Detailed protocols for both HPLC and GC-MS are provided in the "Experimental Protocols" section below.

Visualizing the Workflow and Key Relationships

The following diagrams illustrate the troubleshooting process and the impact of key parameters on monomer conversion.

TroubleshootingWorkflow start High Residual Monomer Detected q1 Is Initiator Concentration Optimized? start->q1 q2 Are Curing Conditions (Light Intensity/Time) Adequate? q1->q2 Yes sol1 Adjust Initiator Concentration (Perform Concentration Series) q1->sol1 No q3 Is Oxygen Inhibition A Potential Issue? q2->q3 Yes sol2 Increase Curing Time and/or Light Intensity q2->sol2 No q4 Have You Performed Post-Curing? q3->q4 Yes sol3 Cure Under Inert Atmosphere (e.g., Nitrogen) q3->sol3 No sol4 Implement a Post-Cure Heat Treatment q4->sol4 No end_node Residual Monomer Minimized q4->end_node Yes sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for addressing high residual monomer.

PostCureEffect cluster_0 Initial UV Cure cluster_1 Post-Cure Heating a Liquid Monomer + Photoinitiator b Cured Network (Vitrified) a->b UV Light c High Residual Monomer (Trapped) b->c d Network Heated (Above Tg) c->d Apply Heat e Increased Monomer Mobility d->e f Further Polymerization e->f g Low Residual Monomer f->g

Caption: Mechanism of post-curing to reduce residual monomer.

InitiatorConcentration conc Photoinitiator Concentration low_conc Too Low conc->low_conc opt_conc Optimal conc->opt_conc high_conc Too High conc->high_conc low_res Insufficient Radicals -> Incomplete Conversion -> High Residual Monomer low_conc->low_res opt_res Sufficient Radicals -> High Conversion -> Low Residual Monomer opt_conc->opt_res high_res Excess Radicals -> Shorter Chains, Potential for Early Termination -> May Not Improve Conversion high_conc->high_res

References

Technical Support Center: Pentaerythritol Trimethacrylate (PETMA) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of Pentaerythritol (B129877) trimethacrylate (PETMA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up PETMA synthesis?

A1: The most frequent challenges during the scale-up of PETMA synthesis include:

  • Low Yield and Purity: Difficulty in maintaining high yields and purity due to incomplete reactions, side reactions, or inefficient purification at a larger scale.

  • Color Formation: The product often develops a yellow or brownish tint, which can be undesirable for many applications. This is typically caused by the oxidation of polymerization inhibitors or thermal degradation.

  • Increased Viscosity: Managing the viscosity of the reaction mixture and the final product can be challenging at scale, impacting mixing, heat transfer, and purification.

  • Premature Polymerization: The risk of uncontrolled polymerization increases with larger volumes and longer processing times, posing a significant safety hazard.

  • Inefficient Purification: Methods that work well at the lab scale, such as column chromatography, may not be economically or practically feasible for large-scale production.

Q2: What are the key reaction parameters to control during PETMA synthesis scale-up?

A2: Critical parameters to monitor and control include:

  • Reactant Molar Ratio: The ratio of pentaerythritol to methacrylic acid (or its ester equivalent) directly influences the degree of esterification and the product distribution (mono-, di-, tri-, and tetra-methacrylate).

  • Catalyst Type and Concentration: The choice of catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and its concentration affects the reaction rate and selectivity.

  • Reaction Temperature: Temperature control is crucial for managing the reaction kinetics and preventing side reactions or thermal degradation.

  • Inhibitor Type and Concentration: An appropriate polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ) is essential to prevent premature polymerization.

  • Mixing Efficiency: Adequate mixing is vital for ensuring uniform temperature and reactant distribution, especially as the viscosity of the reaction mixture increases.

Q3: What analytical techniques are recommended for monitoring the progress and quality of PETMA synthesis?

A3: A combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of PETMA and quantifying the presence of unreacted starting materials and byproducts like di- and tetra-methacrylates. A reverse-phase C18 column is commonly used.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and residual solvents.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used for in-process monitoring by tracking the disappearance of the hydroxyl group from pentaerythritol and the appearance of the ester carbonyl group.

  • Acid Value Titration: A simple and effective method to monitor the consumption of methacrylic acid throughout the reaction.

  • Viscometry: Essential for characterizing the viscosity of the final product.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Optimize reaction time and temperature. Ensure efficient mixing to improve reactant contact.Increased conversion of starting materials to PETMA.
Suboptimal Catalyst Concentration Perform small-scale experiments to determine the optimal catalyst loading for the scaled-up batch.Enhanced reaction rate without promoting side reactions.
Water Removal Inefficiency In direct esterification, ensure the water removal system (e.g., Dean-Stark trap) is functioning efficiently to drive the equilibrium towards product formation.Improved reaction equilibrium and higher yield.
Losses During Workup/Purification Minimize transfer steps and optimize extraction and washing procedures to reduce product loss.Higher recovery of the final product.
Problem 2: Product Discoloration (Yellow/Brown Tint)
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Phenolic Inhibitor During prolonged reaction times at elevated temperatures, phenolic inhibitors can oxidize to form colored quinone species. Add a reducing agent (e.g., a solution of thiourea (B124793) peroxide or sodium hydrosulfite) during the workup phase to reduce the colored impurities.Reduction of colored quinone species back to their colorless phenolic form, resulting in a lighter-colored product.
Thermal Degradation Lower the reaction temperature and consider using a more efficient catalyst to reduce the required reaction time.Minimized formation of color bodies due to thermal stress on the product.
Impurities in Starting Materials Ensure the purity of pentaerythritol and methacrylic acid. Use of high-purity reagents can prevent the introduction of color-forming impurities.A cleaner reaction profile and a final product with improved color.
Problem 3: High Viscosity of Reaction Mixture or Final Product
Potential Cause Troubleshooting Step Expected Outcome
Partial Polymerization Ensure an adequate concentration of a suitable polymerization inhibitor is present throughout the reaction and purification steps. Avoid localized overheating.Prevention of oligomer and polymer formation, leading to lower viscosity.
High Concentration of Product If conducting a solvent-free synthesis, consider the use of a suitable inert solvent to reduce the viscosity and improve handling.A less viscous reaction mixture that is easier to stir and transfer.
Incomplete Reaction A high concentration of unreacted polyol (pentaerythritol) can contribute to high viscosity through hydrogen bonding. Drive the reaction to completion.A more uniform product mixture with lower viscosity.

Data Presentation

Table 1: Effect of Reaction Conditions on Pentaerythritol Acrylate (B77674) Properties

ParameterReactant Ratio (Pentaerythritol:Acrylic Acid)Catalyst (p-TSA) %Temperature (°C)Time (h)Purity (%)Yield (%)Color (APHA)Viscosity (mPa·s at 25°C)
Example 1 1 : 4.22.511018988610650
Example 2 1 : 4.03.010020968821650
Example 3 1 : 4.12.810519958615700

Data is illustrative and based on examples for a related pentaerythritol acrylate synthesis. Actual results may vary.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of Pentaerythritol Trimethacrylate

Objective: To synthesize PETMA on a larger scale while maintaining high purity and yield.

Materials:

  • Pentaerythritol

  • Methacrylic acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone monomethyl ether (MEHQ, inhibitor)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Brine solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (drying agent)

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, thermometer, and condenser with a Dean-Stark trap

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with pentaerythritol, methacrylic acid, toluene, and MEHQ.

  • Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 90-120°C).

  • Once the reactants have dissolved, add the p-toluenesulfonic acid catalyst.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected and by periodically analyzing samples for acid value.

  • Once the reaction is complete (i.e., the theoretical amount of water has been collected or the acid value is stable), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a sodium hydroxide solution to neutralize the acidic catalyst and unreacted methacrylic acid, followed by a brine solution.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude PETMA product.

  • Further purification can be achieved by vacuum distillation or other suitable methods if required.

Visualizations

experimental_workflow start Start: Charge Reactants reaction Esterification Reaction (Heat, Stir, Remove Water) start->reaction monitoring In-Process Monitoring (Acid Value, Water Collected) reaction->monitoring monitoring->reaction Continue Reaction workup Workup (Neutralization, Washing) monitoring->workup Reaction Complete drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Final Purification (e.g., Vacuum Distillation) solvent_removal->purification end End: Pure PETMA purification->end

Caption: A typical experimental workflow for the scale-up synthesis of PETMA.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield discoloration Product Discoloration start->discoloration high_viscosity High Viscosity start->high_viscosity incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction inhibitor_oxidation Inhibitor Oxidation? discoloration->inhibitor_oxidation polymerization Partial Polymerization? high_viscosity->polymerization catalyst_issue Catalyst Issue? incomplete_reaction->catalyst_issue No optimize_conditions Optimize Time/Temp/Mixing incomplete_reaction->optimize_conditions Yes workup_loss Workup Loss? catalyst_issue->workup_loss No optimize_catalyst Optimize Catalyst Load catalyst_issue->optimize_catalyst Yes refine_workup Refine Workup Protocol workup_loss->refine_workup Yes thermal_degradation Thermal Degradation? inhibitor_oxidation->thermal_degradation No add_reducing_agent Add Reducing Agent inhibitor_oxidation->add_reducing_agent Yes lower_temp Lower Reaction Temp thermal_degradation->lower_temp Yes concentration High Concentration? polymerization->concentration No check_inhibitor Check Inhibitor Level polymerization->check_inhibitor Yes use_solvent Consider Using Solvent concentration->use_solvent Yes

Caption: A logical workflow for troubleshooting common issues in PETMA synthesis scale-up.

Validation & Comparative

A Comparative Guide to the Validation of Pentaerythritol Trimethacrylate (PETMA) Purity by 13C NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pentaerythritol (B129877) trimethacrylate (PETMA), a versatile crosslinking agent and monomer, is critical for the performance and safety of its end-products in research, and particularly in drug development. Even minor impurities can significantly impact polymerization kinetics, and the mechanical and toxicological properties of the resulting materials. This guide provides a comparative overview of analytical methodologies for the validation of PETMA purity, with a primary focus on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, alongside High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques for PETMA Purity

The choice of analytical technique for PETMA purity assessment depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities, quantitative accuracy, and sample throughput. 13C NMR offers detailed structural information, while HPLC and GC-MS are powerful separation techniques.

Analytical Technique Principle Strengths Limitations
13C NMR Spectroscopy Nuclei of 13C atoms absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the chemical environment of each carbon atom.- Provides detailed structural information about PETMA and any carbon-containing impurities. - Can be made quantitative (qNMR) for absolute purity determination without a PETMA reference standard. - Non-destructive technique.- Lower sensitivity compared to 1H NMR and chromatographic methods. - Quantitative analysis requires careful experimental setup (e.g., long relaxation delays or the use of relaxation agents) to ensure accurate integration of signals.
High-Performance Liquid Chromatography (HPLC) Separation of components in a liquid mixture based on their differential partitioning between a stationary phase and a mobile phase.- High sensitivity and resolution for separating PETMA from its impurities. - Well-established and robust technique for routine quality control. - Can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.- Requires a reference standard for PETMA for accurate quantification. - Identification of unknown impurities can be challenging without mass spectrometry detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components based on their partitioning between a stationary phase and a carrier gas, followed by detection and identification using mass spectrometry.- Excellent separation efficiency for volatile impurities. - Mass spectrometry provides structural information for impurity identification. - High sensitivity for trace analysis.- PETMA has a high boiling point and may require derivatization to increase its volatility. - Thermal degradation of PETMA or its impurities in the GC inlet is a potential issue.

Experimental Protocols

13C NMR Spectroscopy for Purity Determination

Quantitative 13C NMR (q13C NMR) can provide an absolute measure of PETMA purity. The following is a general protocol.

Sample Preparation:

  • Accurately weigh approximately 50-100 mg of the PETMA sample into a clean, dry vial.

  • Add a known amount of a suitable internal standard. The internal standard should have a simple 13C NMR spectrum with at least one signal that does not overlap with any signals from the sample, and it should be non-reactive with the sample. 1,3,5-Trioxane or hexamethyldisilane (B74624) (HMDS) are potential candidates.

  • Dissolve the sample and internal standard in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6).

  • Ensure complete dissolution. The sample may be gently warmed or vortexed if necessary.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Acquisition Parameters (for Quantitative Analysis):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.

  • Relaxation Delay (d1): A long relaxation delay is crucial for quantitative analysis to allow all carbon nuclei to fully relax between scans. A delay of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest is recommended. This can be experimentally determined or estimated.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the signals of interest and the internal standard.

Data Analysis:

  • Process the 13C NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the area of a well-resolved signal corresponding to PETMA and the signal of the internal standard.

  • Calculate the purity of PETMA using the following formula:

    Purity (%) = [(Integral of PETMA signal / Number of carbons for that signal) / (Integral of Internal Standard signal / Number of carbons for that signal)] x [(Molecular weight of PETMA) / (Molecular weight of Internal Standard)] x [(Weight of Internal Standard) / (Weight of PETMA sample)] x 100

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of PETMA purity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the PETMA sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with acetonitrile (B52724).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions: [1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water. A common mobile phase for pentaerythritol triacrylate is acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Data Analysis:

The purity is typically determined by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of PETMA peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities.

Sample Preparation:

  • Dissolve a known amount of the PETMA sample in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Derivatization may be necessary to increase the volatility of PETMA and its non-volatile impurities. Silylation is a common derivatization technique for polyhydroxy compounds.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: Optimized to ensure vaporization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in electron ionization (EI) mode for fragmentation and library matching.

Data Analysis:

The purity is estimated by the area percent of the PETMA peak relative to the total ion chromatogram (TIC) area. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Workflow for PETMA Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a PETMA sample.

PETMA_Purity_Validation_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Receive PETMA Sample Prepare_NMR Prepare NMR Sample (with Internal Standard) Sample->Prepare_NMR Prepare_HPLC Prepare HPLC Sample Sample->Prepare_HPLC Prepare_GC Prepare GC-MS Sample (with Derivatization if needed) Sample->Prepare_GC NMR_acq 13C NMR Acquisition (Quantitative Parameters) Prepare_NMR->NMR_acq HPLC_run HPLC Analysis Prepare_HPLC->HPLC_run GCMS_run GC-MS Analysis Prepare_GC->GCMS_run NMR_proc NMR Data Processing & Integration NMR_acq->NMR_proc HPLC_proc HPLC Data Processing (Peak Integration) HPLC_run->HPLC_proc GCMS_proc GC-MS Data Processing (TIC & Spectral Analysis) GCMS_run->GCMS_proc Purity_calc Purity Calculation NMR_proc->Purity_calc Impurity_ID Impurity Identification & Quantification NMR_proc->Impurity_ID HPLC_proc->Purity_calc HPLC_proc->Impurity_ID GCMS_proc->Purity_calc GCMS_proc->Impurity_ID Final_Report Final Purity Report Purity_calc->Final_Report Impurity_ID->Final_Report

Caption: Workflow for the validation of PETMA purity.

Potential Impurities in Technical Grade PETMA

Technical grade PETMA can contain a variety of impurities, the presence and concentration of which can vary depending on the manufacturing process. A toxicology report on technical grade pentaerythritol triacrylate indicated that the purity can be as low as 10-45%. Common impurities may include:

  • Pentaerythritol diacrylate and tetraacrylate: Under- or over-acylated forms of pentaerythritol.

  • Structurally related adducts and dimers: Formed through side reactions during synthesis.

  • Other acrylates: Impurities from the starting materials or by-products.

  • Residual starting materials: Unreacted pentaerythritol and acrylic acid.

The identification of these impurities is crucial for understanding the potential impact on the final product's properties. 13C NMR and GC-MS are particularly powerful for the structural elucidation of these unknown compounds.

Conclusion

The validation of pentaerythritol trimethacrylate purity is a critical step in ensuring product quality and performance. While 13C NMR spectroscopy offers unparalleled structural detail and the potential for absolute quantification, HPLC and GC-MS provide high-throughput and sensitive separation capabilities. The choice of methodology should be guided by the specific analytical needs. For comprehensive characterization, a combination of these techniques is often the most effective approach, with HPLC for routine purity checks and NMR and GC-MS for in-depth structural elucidation of impurities.

References

A Comparative Guide to PETA-Based and Poly(caprolactone) Scaffolds for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of ideal tissue regeneration, the choice of scaffold material is paramount. This guide provides a detailed comparison of two prominent biodegradable polymers used in tissue engineering: pentaerythritol (B129877) triacrylate (PETA) and poly(caprolactone) (PCL). This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biocompatibility, supported by experimental data, to inform material selection for therapeutic applications.

Executive Summary

Both PETA-based and PCL scaffolds are widely utilized in tissue engineering due to their biocompatibility and biodegradability. However, they exhibit distinct properties that make them suitable for different applications. PETA-based scaffolds, often synthesized via thiol-acrylate reactions, have demonstrated superior mechanical strength and cytocompatibility in some contexts, particularly when combined with hydroxyapatite (B223615) (HA) for bone regeneration.[1][2][3] PCL, an FDA-approved polymer, is known for its flexibility, controlled degradation rate, and established use in a variety of tissue engineering applications.[4][5][6] However, its inherent hydrophobicity can sometimes impede optimal cell interaction without surface modification.[4][7]

Comparative Data on Biocompatibility

The following tables summarize quantitative data from studies directly comparing the performance of PETA-based and PCL scaffolds.

Table 1: In Vitro Cytocompatibility and Osteogenesis of PETA:HA vs. PCL:HA Scaffolds

ParameterPETA:HA (80:20)PCL:HA (80:20) (Control)Key FindingsSource
Cell Viability Greater number of live cellsLower number of live cellsPETA:HA scaffolds demonstrated superior cytocompatibility with human adipose-derived mesenchymal stromal cells (hASCs) after 21 days in culture.[1][2][3]
Alkaline Phosphatase (ALP) Expression Increased expressionLower expressionhASCs cultured on PETA:HA scaffolds showed higher osteogenic differentiation potential as indicated by ALP activity.[1][2][3]
Osteocalcin (B1147995) (OCN) Expression Highest expressionLower expressionPETA:HA scaffolds promoted later-stage osteogenic differentiation more effectively.[1][2][3]
Mineralization Greatest mineralizationLower mineralizationPETA:HA scaffolds provided a more conducive environment for the deposition of mineralized matrix by hASCs.[1][2][3]

Table 2: Physical and Mechanical Properties of PETA:HA vs. PCL:HA Scaffolds

ParameterPETA:HA (80:20)PETA:HA (85:15)PCL:HA (80:20) (Control)Key FindingsSource
Porosity (%) 66.38%72.02%Not specifiedBoth PETA:HA formulations exhibited high porosity suitable for tissue ingrowth.[1][3]
Mechanical Strength Higher yield strengthHigher yield strengthLower yield strengthPETA:HA foam composites demonstrated superior mechanical strength compared to porous PCL:HA scaffolds.[1][2][3]

Experimental Methodologies

Below are detailed protocols for the key experiments cited in the comparative studies.

Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Human adipose-derived mesenchymal stromal cells (hASCs) are seeded onto the PETA:HA and PCL:HA scaffolds in a 24-well plate at a density of 1 x 10^4 cells/scaffold.

  • Incubation: The cell-seeded scaffolds are cultured in a stromal medium for 21 days. The medium is changed every 2-3 days.

  • MTT Reagent Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.

  • Incubation with MTT: The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Osteogenic Differentiation Assessment

Alkaline Phosphatase (ALP) Activity Assay:

  • Cell Culture: hASCs are cultured on the scaffolds in an osteogenic induction medium for a specified period (e.g., 14 or 21 days).

  • Cell Lysis: At the end of the culture period, the cells on the scaffolds are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer.

  • ALP Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. ALP in the lysate will dephosphorylate pNPP to p-nitrophenol (pNP), which is yellow.

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., NaOH).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 405 nm. The ALP activity is normalized to the total protein content of the cell lysate.

Osteocalcin (OCN) Expression (ELISA):

  • Sample Collection: Conditioned media from the cell-seeded scaffolds cultured in osteogenic medium is collected at specific time points (e.g., 21 days).

  • ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) kit specific for osteocalcin is used. The collected media is added to wells pre-coated with an anti-osteocalcin antibody.

  • Detection: A series of antibody incubations and washes are performed according to the kit's instructions, culminating in the addition of a substrate that produces a colorimetric signal.

  • Absorbance Measurement: The absorbance is read using a microplate reader, and the concentration of osteocalcin is determined by comparison to a standard curve.

Mineralization Assay (Alizarin Red S Staining):

  • Cell Culture: hASCs are cultured on the scaffolds in an osteogenic induction medium for 21 days.

  • Fixation: The cell-seeded scaffolds are washed with PBS and fixed with 4% paraformaldehyde.

  • Staining: The fixed scaffolds are stained with a 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing: Excess stain is removed by washing with deionized water.

  • Imaging: The stained scaffolds are imaged to visualize the calcium deposits, which appear as red nodules. For quantification, the stain can be extracted and the absorbance measured.

Visualizing Experimental Processes and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow cluster_scaffold_prep Scaffold Preparation cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Biocompatibility PETA_HA PETA:HA Scaffold Fabrication Cell_Seeding hASC Seeding PETA_HA->Cell_Seeding Implantation Spinal Fusion Model (In Vivo Implantation) PETA_HA->Implantation PCL_HA PCL:HA Scaffold Fabrication PCL_HA->Cell_Seeding Culture 21-Day Culture Cell_Seeding->Culture Viability Cell Viability (MTT) Culture->Viability Osteogenesis Osteogenesis Assays (ALP, OCN, Mineralization) Culture->Osteogenesis Analysis Histological Analysis (Tissue Ingrowth, Inflammation) Implantation->Analysis

Caption: Workflow for comparing the biocompatibility of PETA:HA and PCL:HA scaffolds.

Osteogenic_Signaling Scaffold Scaffold Surface (PETA or PCL) Cell_Adhesion Cell Adhesion & Proliferation Scaffold->Cell_Adhesion Runx2 Runx2 Activation Cell_Adhesion->Runx2 Osteogenic_Stimuli Osteogenic Stimuli (e.g., BMPs) Osteogenic_Stimuli->Runx2 ALP Early Stage Marker: Alkaline Phosphatase (ALP) Runx2->ALP OCN Late Stage Marker: Osteocalcin (OCN) Runx2->OCN Mineralization Matrix Mineralization ALP->Mineralization OCN->Mineralization

Caption: Simplified signaling pathway for osteogenic differentiation on a scaffold surface.

In Vivo Biocompatibility

In vivo studies using a posterior lumbar spinal fusion model have shown that PETA:HA can be foamed in vivo without causing serious adverse effects at the surgical site.[1][2][3] These studies also demonstrated that cells can migrate into the interconnected pore volume of the PETA:HA scaffolds and are found within centers of ossification.[1][2] A normal foreign body response is typically observed for PCL scaffolds, characterized by the presence of macrophages, lymphocytes, and fibrosis, with the extent of tissue interaction and vascularization being influenced by modifications to the polymer.[8] While pure PCL can sometimes elicit a more prolonged inflammatory response due to its hydrophobicity, this can be mitigated through the incorporation of bioactive materials.[4]

Conclusion

The choice between PETA-based and PCL scaffolds depends heavily on the specific requirements of the tissue engineering application.

  • PETA-based scaffolds, particularly when combined with HA, are a strong candidate for bone tissue engineering applications that demand high mechanical strength and rapid osteogenesis. The available data suggests superior performance in terms of cell viability and osteogenic differentiation compared to PCL:HA composites.[1][2][3]

  • PCL remains a versatile and reliable option for a broader range of tissue engineering applications due to its FDA-approved status, tunable degradation rate, and flexibility. [4][5][6] Its performance can be significantly enhanced through various modifications to improve its hydrophilicity and bioactivity.[4][7]

Researchers and drug development professionals should carefully consider the mechanical, biological, and degradation kinetics required for their specific application when selecting between these two promising biomaterials. Further head-to-head comparative studies in various tissue models will continue to elucidate the optimal applications for each scaffold type.

References

Performance of Pentaerythritol trimethacrylate in dental composites versus Bis-GMA resins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Material Scientists

In the dynamic field of dental material science, the quest for the ideal restorative material is ongoing. While Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) has long been the foundational monomer in many commercial dental composites, concerns over potential biocompatibility issues and inherent material properties have driven research into alternative resin systems. One such alternative that has garnered interest is Pentaerythritol trimethacrylate (PETA). This guide provides a detailed, data-driven comparison of the performance of PETA-based dental composites against traditional Bis-GMA resins, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This guide synthesizes available experimental data to compare the key performance characteristics of dental composites formulated with this compound (PETA) and Bis-GMA. The comparison focuses on critical clinical indicators: mechanical properties, polymerization shrinkage, water sorption and solubility, and biocompatibility. While Bis-GMA has a long-standing clinical track record, emerging evidence suggests that PETA and its derivatives may offer advantages in certain aspects, particularly in achieving a higher degree of conversion and potentially lower polymerization shrinkage stress. However, the overall performance is highly dependent on the complete formulation of the composite, including filler type and loading, and the presence of co-monomers.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for experimental dental composites based on PETA and Bis-GMA resin systems. It is important to note that direct comparative studies are limited, and the data presented is a synthesis from various sources. The specific composition of the experimental composites, such as filler content and the use of co-monomers, significantly influences the final properties.

PropertyThis compound (PETA) Based CompositesBis-GMA Based CompositesKey Observations
Degree of Conversion (%) Potentially higher due to the reactivity of the methacrylate groups.Typically ranges from 55-75%, can be limited by the high viscosity and rigid structure of the Bis-GMA molecule.[1][2]A higher degree of conversion in PETA-based systems could lead to improved long-term stability and reduced monomer leaching.
Volumetric Shrinkage (%) Data is limited, but the use of multi-functional methacrylates like PETA can influence shrinkage. Thiol-ene systems incorporating a PETA derivative have shown significantly reduced shrinkage (4.92%) compared to Bis-GMA/TEGDMA systems (8.53%).[3]A known drawback, typically ranging from 2-4%.[1] This shrinkage can lead to stress at the restoration margin and potential microleakage.The potential for lower volumetric shrinkage with PETA-based formulations is a significant area for further research.
Flexural Strength (MPa) Data is not readily available for direct PETA-based composites.Generally ranges from 80-160 MPa, highly dependent on filler loading and type.[4][5]This is a critical parameter for the longevity of restorations in stress-bearing areas. More research is needed to establish the flexural strength of PETA composites.
Flexural Modulus (GPa) Data is not readily available for direct PETA-based composites.Typically ranges from 3-15 GPa, influenced by filler content.[4][5]The modulus indicates the stiffness of the material; a value closer to that of dentin is often desired.
Water Sorption (µg/mm³) Expected to be influenced by the hydrophilicity of the overall resin matrix.Can be relatively high due to the presence of hydroxyl groups in the Bis-GMA molecule, leading to hydrolytic degradation over time.[6][7]Lower water sorption is desirable for improved color stability and material integrity.
Solubility (µg/mm³) Dependent on the degree of conversion and the amount of leachable components.Directly related to water sorption and the elution of unreacted monomers.[6][7]Lower solubility indicates a more stable material in the oral environment.
Biocompatibility Generally considered to have low toxicity. However, as with all methacrylates, the potential for cytotoxicity from unreacted monomers exists.Concerns exist regarding the potential for Bis-GMA to break down and release Bisphenol A (BPA), a known endocrine disruptor.[8][9] Although the amounts released are generally considered low, the development of BPA-free alternatives is a significant research focus.[10]The absence of a BPA precursor is a significant potential advantage for PETA-based systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of dental composite performance.

Degree of Conversion (DC) Measurement

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy is a common method to determine the degree of conversion.

  • Sample Preparation: A small amount of the uncured composite paste is placed between two polyethylene (B3416737) films and pressed into a thin, uniform layer.

  • Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an internal standard peak (e.g., the aromatic C=C bond at 1608 cm⁻¹) are identified.

  • Curing: The sample is then light-cured for a specified time (e.g., 20 or 40 seconds) using a dental curing light with a defined light intensity.

  • Final Spectrum: An FTIR spectrum of the cured sample is recorded.

  • Calculation: The degree of conversion is calculated using the following formula, based on the decrease in the intensity of the aliphatic C=C peak relative to the stable aromatic peak: DC (%) = [1 - (Absorbance of aliphatic C=C after curing / Absorbance of aromatic C=C after curing) / (Absorbance of aliphatic C=C before curing / Absorbance of aromatic C=C before curing)] x 100

Volumetric Polymerization Shrinkage Measurement

Methodology: A common method utilizes a gas pycnometer or a video-imaging device.

  • Initial Volume: The volume of an uncured sample of the composite material is accurately measured.

  • Curing: The sample is light-cured according to the manufacturer's instructions.

  • Final Volume: The volume of the cured sample is measured again using the same method.

  • Calculation: The volumetric shrinkage is calculated as the percentage change in volume: Volumetric Shrinkage (%) = [(Initial Volume - Final Volume) / Initial Volume] x 100

Flexural Strength and Flexural Modulus Testing

Methodology: A three-point bending test is performed according to ISO 4049 standards.

  • Sample Preparation: Bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) are prepared by placing the uncured composite material into a mold and light-curing it. The cured specimens are then stored in distilled water at 37°C for 24 hours.

  • Testing: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant crosshead speed until it fractures.

  • Calculation:

    • Flexural Strength (σ): σ = 3FL / 2bh², where F is the load at fracture, L is the distance between the supports, b is the width of the specimen, and h is the height of the specimen.

    • Flexural Modulus (E): E = FL³ / 4bh³d, where F is the load, L is the span length, b is the specimen width, h is the specimen thickness, and d is the deflection of the specimen at that load.

Water Sorption and Solubility Testing

Methodology: This test is also conducted according to ISO 4049 standards.

  • Sample Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared and cured.

  • Initial Conditioning: The specimens are placed in a desiccator and weighed daily until a constant mass (m1) is achieved.

  • Water Immersion: The specimens are then immersed in distilled water at 37°C for a specified period (e.g., 7 days).

  • Saturated Mass: After immersion, the specimens are removed, blotted dry, and weighed to determine the saturated mass (m2).

  • Re-conditioning: The specimens are then returned to the desiccator and weighed daily until a constant mass (m3) is re-established.

  • Calculation:

    • Water Sorption (Wsp): Wsp = (m2 - m3) / V, where V is the volume of the specimen.

    • Solubility (Wsl): Wsl = (m1 - m3) / V.

Cytotoxicity Assessment

Methodology: The MTT assay is a common in vitro method to assess cell viability.

  • Cell Culture: A relevant cell line (e.g., human gingival fibroblasts) is cultured in a multi-well plate.

  • Material Eluate Preparation: Cured samples of the dental composite are incubated in a cell culture medium for a specific period (e.g., 24 hours) to create an eluate containing any leachable components.

  • Cell Exposure: The culture medium is then replaced with the prepared eluates (at various concentrations) and the cells are incubated.

  • MTT Assay: After the exposure period, the eluates are removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT into a purple formazan (B1609692) product.

  • Measurement: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The cell viability is expressed as a percentage of the control group (cells not exposed to the material eluates).

Visualizing the Comparison: Logical Relationships and Experimental Workflows

To better understand the comparative aspects and the experimental processes, the following diagrams are provided.

logical_relationship PETA Pentaerythritol Trimethacrylate (PETA) Mech Mechanical Properties PETA->Mech Shrink Polymerization Shrinkage PETA->Shrink Sorption Water Sorption & Solubility PETA->Sorption Bio Biocompatibility PETA->Bio BisGMA Bis-GMA BisGMA->Mech BisGMA->Shrink BisGMA->Sorption BisGMA->Bio

Caption: Logical relationship between resin systems and performance properties.

experimental_workflow cluster_tests Performance Testing start Start: Uncured Composite prep Sample Preparation (Molding) start->prep cure Light Curing prep->cure condition Conditioning (e.g., Water Storage) cure->condition shrink_test Shrinkage Measurement cure->shrink_test mech_test Mechanical Testing (e.g., 3-point bend) condition->mech_test sorption_test Sorption/Solubility Test condition->sorption_test bio_test Biocompatibility Assay (e.g., MTT) condition->bio_test data Data Analysis & Comparison mech_test->data shrink_test->data sorption_test->data bio_test->data end End: Performance Guide data->end

Caption: General experimental workflow for dental composite evaluation.

Signaling Pathways in Biocompatibility

While specific signaling pathways for PETA in dental applications are not extensively documented, the biocompatibility of methacrylate monomers, in general, is often studied in the context of cellular stress and inflammatory responses. Unreacted monomers can leach from the composite and interact with surrounding oral tissues, potentially triggering pathways such as:

  • Oxidative Stress Pathways: Monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS). This can activate stress-response pathways like the Nrf2 pathway.

  • Inflammatory Pathways: Monomers can stimulate the production of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) through the activation of transcription factors like NF-κB.

  • Apoptosis Pathways: At higher concentrations, leached monomers can induce programmed cell death (apoptosis) through the activation of caspase cascades.

The primary concern with Bis-GMA is its potential to degrade and release BPA, which can act as an endocrine disruptor by binding to estrogen receptors and influencing downstream signaling pathways.

signaling_pathway cluster_cellular Cellular Response Monomer Leached Monomers (e.g., PETA, Bis-GMA) ROS Increased ROS (Oxidative Stress) Monomer->ROS Inflam Inflammatory Cytokines (e.g., IL-6, TNF-α) Monomer->Inflam Apoptosis Caspase Activation Monomer->Apoptosis Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2 NFkB NF-κB Pathway (Inflammation) Inflam->NFkB CellDeath Apoptosis (Cell Death) Apoptosis->CellDeath

Caption: Simplified overview of potential cellular signaling pathways.

Conclusion and Future Directions

The choice between PETA and Bis-GMA for dental composite resins is not straightforward and involves a trade-off between various performance characteristics. Bis-GMA benefits from a long history of clinical use and a large body of supporting research. Its main drawbacks are its high viscosity, which necessitates the use of less viscous co-monomers that can increase polymerization shrinkage, and the ongoing concerns about BPA release.

PETA, as a multi-functional methacrylate, presents an interesting alternative. The potential for achieving a higher degree of conversion and the development of low-shrinkage formulations are promising avenues of research. Furthermore, its BPA-free nature is a significant advantage from a biocompatibility standpoint.

However, a critical lack of direct, comprehensive comparative studies between PETA-based and Bis-GMA-based dental composites remains. Future research should focus on head-to-head comparisons of fully formulated composites under standardized testing conditions to provide a clearer picture of their relative clinical performance. Investigations into the long-term hydrolytic stability, wear resistance, and detailed biocompatibility profiles of PETA-based systems are essential before they can be widely adopted as a mainstream alternative to Bis-GMA.

References

A comparative study of different photoinitiators for Pentaerythritol trimethacrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Photoinitiator Selection

The photopolymerization of multifunctional monomers like Pentaerythritol trimethacrylate (PETM) is a cornerstone of advanced material synthesis, finding applications in everything from dental resins and coatings to 3D printing and drug delivery systems. The choice of photoinitiator is a critical parameter that dictates the efficiency, speed, and final properties of the polymerized material. This guide provides a comparative study of different photoinitiators, supported by experimental data, to aid in the selection of the optimal initiator for your specific research and development needs.

Executive Summary

The efficiency of a photoinitiator in the polymerization of this compound is governed by its chemical structure, absorption characteristics, and the mechanism by which it generates radicals. This guide categorizes photoinitiators into two primary types, Type I (cleavage) and Type II (hydrogen abstraction), and presents a comparative analysis of their performance based on key metrics such as polymerization rate and final monomer conversion. Acylphosphine oxides, a class of Type I photoinitiators, have demonstrated high reactivity and efficiency, particularly for clear and pigmented systems. The selection of a suitable photoinitiator and its concentration is paramount for achieving desired material properties and curing characteristics.

Comparative Performance of Photoinitiators

The following tables summarize the performance of various photoinitiators in the polymerization of multifunctional acrylates. While the data may not be exclusively for this compound, the trends observed are highly relevant for its polymerization due to its similar chemical nature.

Table 1: Comparison of Type I Acylphosphine Oxide Photoinitiators

PhotoinitiatorMonomer SystemLight Intensity (mW/cm²)Maximum Polymerization Rate (s⁻¹)Final Conversion (%)Reference
Omnirad 819 Telechelic macromonomers20~0.025~85 (in air)[1]
50~0.045~90 (in air)[1]
Omnirad 2022 Telechelic macromonomers20~0.060~80 (in air)[1]
50~0.075~85 (in air)[1]
TPO Trimethylolpropane triacrylate (TMPTA)Not SpecifiedHigher than TPO-LHigh[2][3]
DAPO Trimethylolpropane triacrylate (TMPTA)Not SpecifiedHighest among TPO and APOHigh[2]

Note: The data for Omnirad 819 and Omnirad 2022 were obtained in a study on soft polymer networks, but provide a valuable comparison of these two common acylphosphine oxide initiators.[1] DAPO is a novel acylphosphine oxide designed for low migration.[2]

Table 2: General Comparison of Type I and Type II Photoinitiators

Photoinitiator TypeAdvantagesDisadvantagesCommon Examples
Type I (Cleavage) High initiation efficiency, fast curing rates, effective in pigmented systems.[4]Can lead to yellowing, some have limited solubility.Irgacure® (e.g., 184, 907), Acylphosphine Oxides (e.g., TPO, Omnirad 819).[5]
Type II (H-Abstraction) Less prone to oxygen inhibition in the presence of a co-initiator, can be sensitized to longer wavelengths.Generally lower initiation efficiency than Type I, requires a co-initiator (e.g., amine).Benzophenone, Thioxanthones.[6]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate photoinitiator performance.

Photopolymerization Kinetics using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to monitor the heat flow associated with the exothermic polymerization reaction in real-time.

  • Sample Preparation: A precise amount of the monomer (this compound) and the photoinitiator (at a specified weight percentage) are thoroughly mixed in the dark.

  • DSC Analysis: A small sample of the mixture is placed in a DSC pan. The pan is then placed in the DSC cell, which is equipped with a UV light source.

  • Isothermal Measurement: The sample is equilibrated at a constant temperature.

  • UV Irradiation: The sample is exposed to UV light of a specific wavelength and intensity.

  • Data Acquisition: The heat flow as a function of time is recorded. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the final monomer conversion.[1]

Monomer Conversion using Real-Time FTIR (RT-FTIR)

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy allows for the direct monitoring of the disappearance of the acrylate (B77674) double bond peak, providing a direct measure of monomer conversion.

  • Sample Preparation: A thin film of the monomer-photoinitiator mixture is prepared between two transparent salt plates (e.g., KBr) or on an ATR crystal.

  • Initial Spectrum: An initial IR spectrum is recorded before UV exposure to determine the initial peak area of the acrylate C=C bond (typically around 1635 cm⁻¹).[7]

  • UV Curing: The sample is irradiated with a UV light source while simultaneously acquiring IR spectra at regular intervals.

  • Conversion Calculation: The conversion at any given time is calculated by monitoring the decrease in the area of the acrylate C=C peak relative to an internal standard peak that does not change during the reaction.[7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of photoinitiation and the experimental process can aid in understanding the underlying principles.

Type_I_Photoinitiation PI Photoinitiator (Type I) PI_excited Excited State PI->PI_excited UV Light (hν) Radicals Free Radicals (R·) PI_excited->Radicals Cleavage Monomer Pentaerythritol Trimethacrylate Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Type I Photoinitiation Mechanism.

Type_II_Photoinitiation PI Photoinitiator (Type II) PI_excited Excited State PI->PI_excited UV Light (hν) Co_initiator Co-initiator (e.g., Amine) PI_excited->Co_initiator H-Abstraction Radical_PI Inactive Radical PI_excited->Radical_PI Radical_Co Initiating Radical (R·) Co_initiator->Radical_Co Monomer Pentaerythritol Trimethacrylate Radical_Co->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Monomer Pentaerythritol Trimethacrylate Mix Mixing Monomer->Mix PI Photoinitiator PI->Mix Photo_DSC Photo-DSC Mix->Photo_DSC RT_FTIR RT-FTIR Mix->RT_FTIR Kinetics Polymerization Kinetics Photo_DSC->Kinetics Conversion Monomer Conversion RT_FTIR->Conversion

References

Cross-Validation of Mechanical Properties: A Comparative Analysis of PETA, PET, and PMMA Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is paramount for material selection and device design. This guide provides a comparative analysis of the mechanical characteristics of pentaeryritol tetraacrylate (PETA), polyethylene (B3416737) terephthalate (B1205515) (PET), and polymethyl methacrylate (B99206) (PMMA), supported by established experimental protocols.

This report details the tensile strength, Young's modulus, and elongation at break for these three polymers, offering a clear, data-driven comparison. The experimental methodologies outlined herein adhere to internationally recognized standards to ensure reproducibility and accuracy.

Comparative Analysis of Mechanical Properties

The selection of a polymer for a specific application, particularly in the demanding fields of research and drug development, hinges on its mechanical resilience and behavior under stress. The following table summarizes the key mechanical properties of PETA, PET, and PMMA, providing a quantitative basis for comparison.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
PETA (Pentaerythritol Tetraacrylate) 35 - 552.5 - 4.02 - 5
PET (Polyethylene Terephthalate) 55 - 75[1]2.8 - 3.1[1]50 - 150[1]
PMMA (Polymethyl Methacrylate) 48 - 762.4 - 3.32 - 10

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional monomer known for its high cross-linking capability, which results in a hard and brittle polymer with high tensile strength and modulus, but limited elongation before failure.[2] Its properties make it suitable for applications requiring rigidity and scratch resistance.

Polyethylene terephthalate (PET) is a semi-crystalline thermoplastic with a well-balanced profile of mechanical properties. It exhibits high tensile strength and modulus, coupled with significant elongation at break, indicating its toughness and durability.[1][3] This combination of properties makes PET a widely used material in packaging and structural components.

Polymethyl methacrylate (PMMA) , commonly known as acrylic, is a transparent thermoplastic. It possesses good tensile strength and a high Young's modulus, contributing to its rigidity. However, its elongation at break is relatively low, making it more brittle than PET.

Experimental Protocols for Mechanical Testing

To ensure the reliability and comparability of mechanical testing data, standardized procedures are crucial. The following protocol is based on the ASTM D882 standard for the tensile testing of thin plastic sheeting, which is applicable to the polymers discussed.

Objective:

To determine the tensile strength, Young's modulus, and elongation at break of PETA, PET, and PMMA films.

Apparatus:
  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Extensometer (for accurate strain measurement)

  • Micrometer for thickness measurement

  • Specimen cutting die or a sharp, clean cutting tool

Specimen Preparation:
  • Polymer films of uniform thickness (typically less than 1 mm) are prepared. For UV-curable polymers like PETA, films are cast and cured under controlled UV irradiation.

  • Test specimens are cut from the films into a rectangular or "dog-bone" shape using a die or a sharp blade. The standard width is typically 25.4 mm (1 inch), and the length should be sufficient to allow for a gauge length of at least 50 mm (2 inches).

  • The thickness of each specimen is measured at several points along the gauge length using a micrometer, and the average value is recorded.

  • Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing, as specified in ASTM D618.

Test Procedure:
  • The Universal Testing Machine is calibrated and set up with the appropriate grips and load cell.

  • The initial grip separation (gauge length) is set.

  • The conditioned specimen is securely mounted in the grips, ensuring it is aligned vertically and not subjected to any pre-load.

  • An extensometer is attached to the specimen within the gauge length to accurately measure strain.

  • The test is initiated at a constant rate of crosshead movement until the specimen fractures. The rate of strain is typically set according to the ASTM D882 standard.

  • The load and extension data are recorded throughout the test.

Data Analysis:
  • Tensile Strength: The maximum stress applied to the specimen before it ruptures. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture. It is calculated by dividing the extension at the moment of rupture by the initial gauge length and multiplying by 100.

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of mechanical testing results, from sample preparation to final data analysis and comparison.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison PETA_prep PETA Film Casting & UV Curing Specimen_Cutting Specimen Cutting (ASTM D882) PETA_prep->Specimen_Cutting PET_prep PET Film Extrusion/Casting PET_prep->Specimen_Cutting PMMA_prep PMMA Film Casting/Extrusion PMMA_prep->Specimen_Cutting Conditioning Conditioning (ASTM D618) Specimen_Cutting->Conditioning UTM_Setup UTM Setup & Calibration Conditioning->UTM_Setup Tensile_Test Tensile Test (ASTM D882) UTM_Setup->Tensile_Test Data_Acquisition Load vs. Extension Data Acquisition Tensile_Test->Data_Acquisition Stress_Strain Stress-Strain Curve Generation Data_Acquisition->Stress_Strain Calc_TS Calculate Tensile Strength Stress_Strain->Calc_TS Calc_YM Calculate Young's Modulus Stress_Strain->Calc_YM Calc_EB Calculate Elongation at Break Stress_Strain->Calc_EB Comparison Comparative Analysis Calc_TS->Comparison Calc_YM->Comparison Calc_EB->Comparison

Cross-validation workflow for mechanical testing.

References

Evaluating the Long-Term Stability of Pentaerythritol Trimethacrylate (PETMA)-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol trimethacrylate (PETMA) is a versatile trifunctional monomer widely utilized in the fabrication of crosslinked polymeric materials for biomedical applications, including dental composites and bone tissue engineering scaffolds. Its ability to form a dense and stable network contributes to the initial mechanical integrity of these materials. However, understanding the long-term stability of PETMA-based materials is crucial for predicting their clinical performance, ensuring patient safety, and guiding the development of next-generation biomaterials. This guide provides a comparative analysis of the long-term stability of PETMA-based materials against common alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Long-Term Stability

The long-term stability of a biomaterial is a multifaceted property encompassing its resistance to degradation, maintenance of mechanical properties, and biocompatibility of any degradation byproducts over time. This section compares PETMA-based materials with several alternatives commonly used in similar applications.

Material ClassAlternative MaterialKey Long-Term Stability CharacteristicsSupporting Experimental Evidence
Methacrylates Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA)PETMA: Prone to hydrolytic degradation of ester linkages, potentially leading to monomer leaching. Limited direct long-term data available. Bis-GMA: Known to leach Bisphenol A (BPA) and Bis-GMA monomers, with concerns about endocrine-disrupting potential.[1][2][3] Studies have quantified the release of Bis-GMA and other monomers from dental composites over time.[1][2][3][4][5][6][7]Quantitative analysis often performed using High-Performance Liquid Chromatography (HPLC) to measure leached monomers from aged composite samples.[2][6][7]
Urethane dimethacrylate (UDMA)PETMA: Higher crosslinking density may offer greater initial stability compared to some linear polymers. UDMA: Generally exhibits lower water sorption and solubility compared to Bis-GMA, suggesting better hydrolytic stability. However, UDMA-based resins may have a higher degree of conversion.[8]Comparative studies on water sorption and solubility of different resin composites provide indirect evidence of long-term stability.[9][10][11][12]
Polyesters Poly(ε-caprolactone) (PCL)PETMA: As a crosslinked methacrylate, degradation is expected to be slower and primarily through surface erosion. PCL: Biodegradable polyester (B1180765) that degrades via hydrolysis of its ester linkages. Degradation rate is slow and can be tailored.[13][14] In vivo studies show minimal molecular weight changes after 6 months.[14]In vitro degradation studies in phosphate-buffered saline (PBS) and in vivo implantation studies in animal models are used to assess mass loss, changes in molecular weight, and mechanical properties over time.[13][15][14][16][17]
Polyurethanes PETMA: Stability is dependent on the integrity of the crosslinked network. Polyurethanes: Exhibit variable hydrolytic stability depending on the chemical composition of their soft and hard segments. Polyether urethanes generally show higher hydrolytic stability than polyester urethanes.[18]In vitro degradation studies in PBS at various temperatures are conducted to measure changes in molecular weight and mechanical properties over extended periods.[18][19][20]

Experimental Protocols for Evaluating Long-Term Stability

Objective assessment of long-term stability requires standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Hydrolytic Degradation

This protocol is designed to simulate the physiological environment and assess the material's resistance to hydrolysis over time.

Objective: To quantify the degradation of PETMA-based materials and its alternatives in a simulated physiological solution.

Materials:

  • Material specimens of standardized dimensions (e.g., 10 mm diameter, 2 mm thickness discs).

  • Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Incubator set at 37°C.

  • Analytical balance.

  • Gel Permeation Chromatography (GPC) system.

  • Mechanical testing apparatus (e.g., universal testing machine).

Procedure:

  • Prepare at least 5 specimens of each material to be tested.

  • Record the initial dry weight (W_i) of each specimen.

  • Immerse each specimen in a sealed container with a sufficient volume of PBS (e.g., 10 mL).

  • Incubate the containers at 37°C.

  • At predetermined time points (e.g., 1, 4, 8, 12, 24, and 52 weeks), remove the specimens from the PBS.

  • Gently rinse the specimens with deionized water and blot dry.

  • Dry the specimens to a constant weight in a vacuum oven at a low temperature (e.g., 37°C) and record the final dry weight (W_f).

  • Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

  • At each time point, analyze a subset of specimens for changes in molecular weight using GPC and mechanical properties (e.g., compressive strength, flexural modulus).

  • Analyze the collected PBS for leached substances using techniques like HPLC or Mass Spectrometry.

Accelerated Aging

Accelerated aging protocols are employed to predict the long-term effects of aging in a shorter timeframe by elevating the environmental stress, typically temperature.[21][22][23][24]

Objective: To simulate real-time aging of PETMA-based materials and alternatives to predict shelf-life and long-term performance.

Governing Standard: ASTM F1980 - Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices.

Principle: The Arrhenius equation is used to relate the rate of chemical reactions to temperature. A common simplification is the Q10 theory, which states that for every 10°C increase in temperature, the rate of aging doubles (Q10 = 2).[21]

Procedure:

  • Determine the desired real-time aging period (e.g., 1 year).

  • Select an accelerated aging temperature (T_AA) that is below the material's glass transition temperature to avoid introducing unrealistic degradation mechanisms. A common temperature is 55°C.[21]

  • Determine the ambient storage temperature (T_RT), typically 25°C.

  • Calculate the accelerated aging factor (AAF) using the formula: AAF = Q10^[(T_AA - T_RT)/10]. For Q10 = 2, T_AA = 55°C, and T_RT = 25°C, AAF = 2^[(55-25)/10] = 2^3 = 8.

  • Calculate the accelerated aging duration: Accelerated Aging Time = Real-Time Aging / AAF. For a 1-year (365 days) shelf life, the accelerated aging time would be 365 / 8 ≈ 45.6 days.

  • Place the material specimens in an environmental chamber at the calculated T_AA for the calculated duration.

  • After the aging period, perform relevant tests such as mechanical testing, analysis of leached substances, and biocompatibility assays.

Analysis of Leached Monomers

This protocol details the method for quantifying the amount of unreacted monomers that leach from the material over time.

Objective: To identify and quantify the leachable components from aged PETMA-based materials and their alternatives.

Materials:

  • Aged material specimens.

  • Extraction solvent (e.g., 75% ethanol/water solution to simulate the oral environment, or methanol (B129727) for complete extraction).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • Reference standards for potential leachable monomers (e.g., PETMA, Bis-GMA, UDMA, TEGDMA).

Procedure:

  • Immerse a known mass of the aged specimen in a specific volume of the extraction solvent.

  • Incubate for a defined period (e.g., 24 hours or 7 days) at 37°C.

  • After incubation, remove the specimen and filter the extraction solvent.

  • Inject a known volume of the filtered extract into the HPLC system.

  • Separate the components using a suitable column and mobile phase gradient.

  • Identify the leached monomers by comparing their retention times with those of the reference standards.

  • Quantify the concentration of each leached monomer by comparing the peak areas to a calibration curve generated from the reference standards.

Signaling Pathways and Biocompatibility of Degradation Products

The biocompatibility of a degradable material is not only determined by the parent material but also by its degradation byproducts. Leachables from methacrylate-based materials, including residual monomers and degradation products, can induce cellular responses, primarily through oxidative stress.

Oxidative Stress and Cellular Response: Methacrylate monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS).[25] This oxidative stress can trigger several signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Oxidative stress can activate the NF-κB pathway, a central regulator of inflammation.[26][27][28] Activation of NF-κB leads to the transcription of pro-inflammatory cytokines, which can contribute to a chronic inflammatory response at the implant site.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary defense mechanism against oxidative stress.[25][26][27][28][29] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. There is significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often having an anti-inflammatory effect.[26][27][28]

Cytotoxicity Assessment of Leachables: To evaluate the biocompatibility of degradation products, cytotoxicity assays are performed using relevant cell lines, such as osteoblasts for bone-contacting materials.

Experimental Workflow for Cytotoxicity Assessment:

cytotoxicity_workflow cluster_preparation Preparation of Leachables cluster_cell_culture Cell Culture and Exposure cluster_assays Cytotoxicity and Signaling Pathway Analysis prep_material Age material in culture medium collect_medium Collect and filter the medium (leachable extract) prep_material->collect_medium expose_cells Expose cells to different concentrations of the leachable extract collect_medium->expose_cells culture_cells Culture osteoblasts in 96-well plates culture_cells->expose_cells viability_assay Assess cell viability (e.g., MTT, LDH assay) expose_cells->viability_assay ros_assay Measure intracellular ROS levels expose_cells->ros_assay pathway_analysis Analyze activation of NF-κB and Nrf2 pathways (e.g., Western Blot, qPCR) expose_cells->pathway_analysis

Caption: Experimental workflow for assessing the cytotoxicity of leachable degradation products.

Signaling Pathway Analysis Diagram:

signaling_pathway Leachables Methacrylate Leachables (Monomers, Degradation Products) ROS Increased ROS (Oxidative Stress) Leachables->ROS Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis ROS->Apoptosis Nrf2->NFkB Inhibits Antioxidant Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2->Antioxidant Upregulates Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammation Upregulates

References

In Vivo Performance of Pentaerythritol Trimethacrylate (PETMA) Bone Grafts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo performance of bone grafts based on Pentaerythritol (B129877) trimethacrylate (PETMA) in animal models. It is intended for researchers, scientists, and drug development professionals working on bone regeneration therapies. The guide synthesizes available experimental data to compare PETMA-based grafts with established alternatives, including autografts, allografts, and other synthetic materials like Poly(methyl methacrylate) (PMMA) and β-tricalcium phosphate (B84403) (β-TCP).

Executive Summary

Pentaerythritol trimethacrylate (PETMA), often used in the form of Pentaerythritol triacrylate (PETA), is a polymer that can be formulated into porous scaffolds for bone regeneration. Research suggests that PETMA-based composites, particularly when combined with hydroxyapatite (B223615) (HA), exhibit favorable biocompatibility and osteoconductive properties. In a key animal study, PETA:HA scaffolds demonstrated good in vivo biocompatibility with no serious adverse effects and supported cell migration and ossification.[1][2] However, the body of research directly comparing the in vivo performance of PETMA-based grafts against the gold standard autograft and other widely used synthetic materials is still emerging. This guide aims to provide a clear overview of the existing data to inform future research and development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data gathered from various animal studies on different bone graft materials. It is crucial to note that a direct head-to-head in vivo comparison of PETMA with all the listed alternatives in a single study is not yet available in the published literature. The data for alternatives are compiled from separate studies and are presented here for contextual comparison.

Table 1: Comparison of Material Properties and In Vitro Performance

MaterialCompositionPorosity (%)Compressive Yield Strength (MPa)Key In Vitro Findings
PETA:HA Pentaerythritol triacrylate, Hydroxyapatite66.38% (80:20 ratio) - 72.02% (85:15 ratio)[1][2]Higher than porous PCL:HA (80:20) scaffolds[1][2]Supported greater mineralization and higher alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN) expression in human adipose-derived mesenchymal stromal cells (hASCs) compared to PCL:HA.[1][2]
PCL:HA Poly(ɛ-caprolactone), HydroxyapatiteNot explicitly stated in the primary comparative study, but generally porous.Lower than porous PETA:HA (80:20) scaffolds[1][2]Lower mineralization and osteogenic marker expression by hASCs compared to PETA:HA.[1][2]
Autograft Patient's own boneVariable, mimics natural cancellous bone (typically 50-90%)[3]Variable, depends on harvest site and bone quality.Considered the "gold standard" with osteogenic, osteoinductive, and osteoconductive properties.
Allograft Bone from a human donorVariable, depends on processing.Mechanical properties can be affected by sterilization processes.[4]Osteoconductive and can be osteoinductive depending on processing (e.g., demineralized bone matrix).
β-TCP Beta-tricalcium phosphateTypically high to facilitate bone ingrowth.Generally lower than cortical bone; composite scaffolds show increased compressive strength.[5]Osteoconductive and biodegradable, with resorption rates that can be tailored.[6]
PMMA Poly(methyl methacrylate)Generally low porosity unless specifically engineered.High compressive strength, but can be much stiffer than native bone.[7][8]Primarily used for mechanical stability; considered bio-inert rather than bioactive.[7]

Table 2: In Vivo Performance in Animal Models

MaterialAnimal ModelDefect TypeTime PointsNew Bone FormationBiocompatibility Assessment
PETA:HA RatPosterior Lumbar Spinal Fusion[1][2]6 weeksCenters of ossification observed, with cell migration into the interconnected pore volume.[1][2]No serious adverse effects at the surgical site.[1][2]
Autograft RatFemur Defect[9]4, 12, 26 weeksConsidered the benchmark for bone formation.Excellent biocompatibility.
Allograft RatFemur Defect[9]4, 12, 26 weeksPoorer bone repair ability compared to autograft and some artificial bone substitutes in one study.[9]Can elicit an immune response, though processing aims to minimize this.[9]
β-TCP RabbitFemoral Condyle Defect[10]4, 8, 16 weeksAlmost completely resorbed and replaced by bone tissue by 8 weeks.[10]Generally good biocompatibility.
PMMA RatSubcutaneous Implantation[7]Not specifiedDoes not promote bone formation; designed to be bio-inert.Showed a harmless tissue response similar to unmodified cement in one study.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the evaluation of bone graft materials in animal models.

Posterior Lumbar Spinal Fusion in a Rat Model (as used for PETA:HA evaluation)

This model is utilized to assess the ability of a bone graft material to induce spinal fusion.

  • Animal Model: Typically, adult male Sprague-Dawley rats are used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained throughout the surgery.

    • A dorsal midline incision is made over the lumbar spine.

    • The paraspinal muscles are dissected to expose the transverse processes of the lumbar vertebrae (commonly L4-L5).

    • The transverse processes are decorticated to create a bleeding bone bed, which is crucial for healing.

    • The bone graft material (in this case, the PETA:HA scaffold) is implanted between the transverse processes.

    • The muscle layers and skin are closed with sutures.

  • Postoperative Care: Animals are monitored for recovery and receive analgesics.

  • Analysis: At the designated time point (e.g., 6 weeks), the animals are euthanized. The spinal columns are harvested for analysis, which can include:

    • Manual Palpation: To assess the presence of a solid fusion.

    • Radiographic Analysis (X-ray, micro-CT): To visualize bone formation and fusion.

    • Histological Analysis: Sections of the spine are prepared and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to examine the cellular response, bone ingrowth, and material degradation at a microscopic level.

Calvarial Defect Model in a Rat or Rabbit

This model is often used to evaluate bone regeneration in a non-load-bearing site.

  • Animal Model: Wistar rats or New Zealand white rabbits are commonly used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • A linear incision is made on the scalp to expose the calvarium (skullcap).

    • A critical-sized defect (a defect that will not heal on its own) is created in the parietal bone using a trephine bur. The size of the defect depends on the animal model (e.g., 8 mm in rats).

    • The bone graft material is placed into the defect.

    • The scalp is sutured closed.

  • Postoperative Care: Standard postoperative monitoring and analgesia are provided.

  • Analysis: After a predetermined period (e.g., 4, 8, or 12 weeks), the animals are euthanized, and the calvaria is harvested. Analysis methods include:

    • Micro-CT Analysis: To quantify the volume of new bone formation within the defect.

    • Histomorphometry: Microscopic analysis of histological sections to quantify parameters such as new bone area, residual graft material, and connective tissue area.

    • Immunohistochemistry: To detect the presence of specific proteins related to bone formation and remodeling.

Visualizations

Experimental Workflow for In Vivo Bone Graft Evaluation

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Procedure cluster_post_op Post-Operative Phase cluster_analysis Analysis animal_selection Animal Model Selection (e.g., Rat, Rabbit) graft_prep Bone Graft Material Preparation & Sterilization implantation Graft Implantation graft_prep->implantation anesthesia Anesthesia defect Creation of Bone Defect (e.g., Calvarial, Femoral) anesthesia->defect defect->implantation closure Surgical Site Closure implantation->closure monitoring Animal Monitoring & Analgesia closure->monitoring euthanasia Euthanasia at Pre-determined Time Points monitoring->euthanasia harvest Specimen Harvest euthanasia->harvest imaging Radiographic Imaging (micro-CT, X-ray) harvest->imaging histology Histological & Histomorphometric Analysis harvest->histology mech_testing Biomechanical Testing (if applicable) harvest->mech_testing

Caption: A generalized workflow for the in vivo evaluation of bone graft materials in animal models.

Signaling Pathways in Osteogenesis

G cluster_stimuli Osteogenic Stimuli cluster_cells Cellular Response cluster_matrix Bone Matrix Formation growth_factors Growth Factors (e.g., BMPs) msc Mesenchymal Stem Cells (MSCs) growth_factors->msc Recruitment & Proliferation biomaterial Biomaterial Surface (e.g., PETMA:HA) biomaterial->msc Adhesion & Differentiation osteoprogenitor Osteoprogenitor Cells msc->osteoprogenitor Differentiation osteoblast Osteoblasts osteoprogenitor->osteoblast Maturation osteocyte Osteocytes osteoblast->osteocyte Embedding in matrix collagen Collagen Matrix Secretion osteoblast->collagen mineralization Mineralization (Hydroxyapatite Deposition) collagen->mineralization new_bone New Bone Formation mineralization->new_bone

Caption: A simplified diagram illustrating key stages of osteogenesis initiated by bone grafts.

Conclusion

This compound-based bone grafts, particularly when combined with hydroxyapatite, show promise as synthetic alternatives for bone regeneration. In vitro studies and a preliminary in vivo study highlight their good cytocompatibility and potential to support bone formation. However, a significant gap exists in the literature regarding direct, quantitative in vivo comparisons with the current gold standard (autograft) and other widely used synthetic and allogeneic options.

Future research should focus on conducting such comparative studies in well-established animal models. Key performance indicators to be quantified should include the rate and volume of new bone formation, the mechanical properties of the regenerated tissue, and a detailed assessment of the host's immune response. Such data will be invaluable for the research and drug development community to objectively evaluate the clinical potential of PETMA-based bone grafts.

References

A Comparative Analysis of Novel PETA Copolymers and Established Biomaterials for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel biomaterials to serve as efficient and safe drug delivery vehicles is a cornerstone of modern pharmaceutical research. This guide provides a comprehensive performance benchmark of novel Pentaerythritol Triacrylate (PETA) copolymers against well-established biomaterials such as Poly(lactic-co-glycolic acid) (PLGA), Polylactic Acid (PLA), and Polycaprolactone (B3415563) (PCL). This comparison is based on critical performance indicators including drug release kinetics, encapsulation efficiency, biocompatibility, and mechanical properties, supported by experimental data from peer-reviewed studies. While data on PETA copolymers in drug delivery is emerging, this guide extrapolates their potential based on existing research in related biomedical fields and contrasts it with the extensive data available for PLGA, PLA, and PCL.

Quantitative Performance Benchmarks

The following tables summarize the key performance indicators for PETA copolymers and the comparator biomaterials. It is important to note that the data for PETA copolymers in drug delivery applications is currently limited in publicly available research. The presented values are based on studies in related fields like tissue engineering, and their performance in specific drug delivery systems may vary.

Table 1: Drug Release Kinetics and Encapsulation Efficiency

BiomaterialDrug Release ProfileTypical Encapsulation Efficiency (%)Factors Influencing Release
PETA Copolymers Data not readily available; likely diffusion-controlled from a crosslinked matrix.Data not readily available.Crosslinking density, copolymer composition, drug-polymer interactions.
PLGA Biphasic: initial burst release followed by sustained release.[1]50-90%[2]Lactic acid to glycolic acid ratio, molecular weight, particle size, drug properties.[1][2]
PLA Sustained release over weeks to months.[3]30-95%[4]Molecular weight, crystallinity, particle size, drug-polymer interaction.[5]
PCL Slow, sustained release over long periods (months to years).[6][7]55-99%[8][9][10]High crystallinity, low degradation rate, molecular weight.[6][11]

Table 2: Biocompatibility Profile

BiomaterialCytotoxicityHemocompatibilityIn Vivo Biocompatibility
PETA Copolymers Generally low cytotoxicity reported in tissue engineering applications.Data not readily available.Good biocompatibility observed in subcutaneous and bone implantation models.
PLGA Low toxicity; degradation products are natural metabolites.[12]Generally considered hemocompatible.FDA-approved for various medical devices and drug delivery systems.[12]
PLA Biocompatible and non-toxic; degradation product is lactic acid.[13][14]Considered hemocompatible.Widely used in FDA-approved medical implants and sutures.[13][15]
PCL Excellent biocompatibility with minimal inflammatory response.[11]Generally good hemocompatibility.FDA-approved for long-term implantable devices and drug delivery systems.[6][11]

Table 3: Mechanical Properties

BiomaterialYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PETA Copolymers Tunable based on crosslinking and composition.Data varies with formulation.Data varies with formulation.
PLGA 1.2 - 2.041.4 - 55.22 - 10
PLA 1.2 - 3.028 - 502 - 6
PCL 0.2 - 0.415 - 30>100

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of biomaterial performance.

In Vitro Drug Release Study

This protocol outlines a standard method for determining the rate and extent of drug release from a biomaterial formulation.

  • Preparation of Drug-Loaded Biomaterial: The therapeutic agent is encapsulated within the biomaterial (e.g., PETA copolymer, PLGA, PLA, or PCL) using a suitable method such as emulsion-solvent evaporation, nanoprecipitation, or in-situ polymerization.

  • Release Medium: A physiologically relevant buffer, typically phosphate-buffered saline (PBS) at pH 7.4, is used as the release medium to simulate body fluids.

  • Experimental Setup: A known quantity of the drug-loaded biomaterial is placed in a dialysis bag or dispersed directly in a known volume of the release medium. The setup is maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16]

  • Cell Culture: Adherent cells (e.g., L929 fibroblasts) are seeded in a 96-well plate and cultured until they reach a desired confluency.

  • Material Extraction: The biomaterial is incubated in a cell culture medium for a specified period (e.g., 24 hours) to create an extract containing any leachable substances.

  • Cell Treatment: The culture medium is replaced with the biomaterial extract, and the cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The extract is removed, and a solution of MTT in a serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Cell Viability Calculation: The cell viability is expressed as a percentage relative to the untreated control cells.

Hemolysis Assay

This assay determines the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material, as per ASTM F756.[18]

  • Blood Collection: Fresh human or animal blood is collected in a tube containing an anticoagulant.

  • Material Incubation: The biomaterial is incubated with a diluted blood solution at 37°C for a specified time (e.g., 3 hours).[18]

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis: The percentage of hemolysis is calculated by comparing the absorbance of the sample to that of a positive control (100% hemolysis, typically induced by a hypotonic solution) and a negative control (saline). A hemolysis percentage below 2% is generally considered non-hemolytic.[19]

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.

DrugReleaseMechanisms cluster_0 Biomaterial Matrix cluster_1 Release Environment (Aqueous) Drug_Dispersed Drug Dispersed in Matrix Drug_Released Released Drug Drug_Dispersed->Drug_Released Diffusion Drug_Dispersed->Drug_Released Matrix Erosion ExperimentalWorkflow_MTT A Seed cells in 96-well plate B Prepare biomaterial extract A->B C Treat cells with extract B->C D Add MTT solution C->D E Incubate and solubilize formazan D->E F Measure absorbance E->F G Calculate cell viability F->G LogicalRelationship_BiomaterialSelection Desired_Release_Profile Desired_Release_Profile Biomaterial_Choice Biomaterial_Choice Desired_Release_Profile->Biomaterial_Choice Drug_Properties Drug_Properties Drug_Properties->Biomaterial_Choice Application Application Application->Biomaterial_Choice

References

Safety Operating Guide

Safe Disposal of Pentaerythritol Trimethacrylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of pentaerythritol (B129877) trimethacrylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety Considerations

Pentaerythritol trimethacrylate presents several health and environmental hazards that must be understood before handling and disposal. It is classified as a skin irritant, may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing cancer.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. The minimum required PPE includes:

  • Eye Protection: Goggles compliant with European standard EN 166 or equivalent.[1][2]

  • Hand Protection: Chemical-resistant protective gloves. It is important to inspect gloves for integrity before use.[1][3][4]

  • Body Protection: Long-sleeved clothing and a lab coat.[2]

  • Respiratory Protection: In cases of inadequate ventilation or when dealing with aerosols or dust, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2][4]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Segregate this waste from other laboratory waste streams to avoid accidental mixing with incompatible materials. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Step 2: Containerization

  • Use a dedicated, leak-proof, and sealable container for collecting the waste.

  • The container must be in good condition and compatible with the chemical.

  • Keep the container tightly closed when not in use.[1]

Step 3: Handling Contaminated Materials

  • Any materials used for cleaning up spills, such as inert absorbent material (e.g., sand or earth), should also be collected and placed in the designated hazardous waste container.[1][6]

  • Contaminated labware (e.g., pipettes, flasks) and PPE (e.g., gloves) must be disposed of as hazardous waste.[7]

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

  • This area should be away from heat, direct sunlight, and sources of ignition, as the substance may undergo uncontrolled polymerization at high temperatures.[5]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][4]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7]

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Acute Oral Toxicity (LD50, Rat) 1,830 mg/kg
Flash Point > 110°C (230°F)[5]
Vapor Pressure <0.001 mm Hg at 25°C[5]
Water Solubility Practically insoluble[5]
Refractive Index 1.4840 at 20°C[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G start Start: Pentaerythritol Trimethacrylate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is this a spill? ppe->spill absorb Absorb with Inert Material (e.g., sand, earth) spill->absorb Yes routine_waste Routine Waste (e.g., unused chemical, contaminated labware) spill->routine_waste No collect_spill Collect Absorbed Material and Contaminated Items absorb->collect_spill waste_container Place in a Labeled, Sealable Hazardous Waste Container collect_spill->waste_container storage Store Container in a Designated, Ventilated Hazardous Waste Area waste_container->storage routine_waste->waste_container disposal_company Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_company end End: Proper Disposal Complete disposal_company->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Pentaerythritol Trimethacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Pentaerythritol trimethacrylate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][2][3][4] It is also suspected of causing cancer.[1][2][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect against eye irritation and serious eye damage.[1][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Check for breakthrough time and permeation rate. Wear a lab coat or other protective clothing to prevent skin contact.To prevent skin irritation and allergic skin reactions.[1][2][3][4] Contaminated work clothing should not be allowed out of the workplace.[1][2]
Respiratory Protection Not typically required when handled in a well-ventilated area or in a fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To avoid inhalation of vapors or mists.[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4] Remove contaminated clothing and wash it before reuse.[2][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid breathing vapors or mist.[1] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1][2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] It may be sensitive to air and light, so store under an inert atmosphere if necessary.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent).

  • Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal. Do not create dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.

Waste Disposal Plan:

This compound and its containers must be disposed of as hazardous waste.[2]

  • Waste Classification: This material is considered hazardous waste.

  • Disposal Method: Dispose of the waste material and contaminated items at an approved hazardous waste treatment, storage, and disposal facility. Do not allow the product to enter drains.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2][3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water.[1][2][3][5] If skin irritation or a rash occurs, get medical advice/attention.[4][5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound in a laboratory setting.

G cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Disposal & Reporting Spill This compound Spill Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.